4-Amino-4'-fluorobiphenyl
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRVALPKPVGOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020631 | |
| Record name | 4'-Fluoro-4-aminodiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-93-6 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-fluorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-fluorobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Fluoro-4-aminodiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluoro[1,1'-biphenyl]-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-4'-fluorobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL87GJV2VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-4'-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Amino-4'-fluorobiphenyl is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl core with both an amino and a fluoro group, imparts a unique combination of properties that make it a valuable building block in the design of novel therapeutic agents and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amino group provides a key site for further chemical modification.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental methodologies for their determination.
I. Molecular and Basic Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. These values are crucial for everything from reaction stoichiometry to predicting its behavior in various environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀FN | [2] |
| Molecular Weight | 187.21 g/mol | [2] |
| CAS Number | 324-93-6 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 119-121 °C | [3] |
| Boiling Point | 306.6 ± 17.0 °C (Predicted) | [3] |
II. Synthesis and Structural Elucidation
The reliable synthesis and unambiguous characterization of this compound are paramount for its application in research and development.
A. Synthetic Approach: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, a common strategy involves the coupling of 4-bromoaniline with 4-fluorophenylboronic acid.
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
The following is a representative, self-validating protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically a combination of an organic solvent like toluene or dioxane and an aqueous solution of a base such as sodium carbonate (2 M solution, 2.0 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
B. Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The integration of these signals should correspond to the nine aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amino group and will likely appear at a slightly lower chemical shift compared to the protons on the fluorophenyl ring. The protons ortho and meta to the amino and fluoro groups will exhibit characteristic coupling patterns. For comparison, the ¹H NMR spectrum of 4-aminobiphenyl shows multiplets between δ 6.77 and 7.57 ppm, and 4-fluorobiphenyl shows multiplets between δ 7.10 and 7.66 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl core. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons will be influenced by the electronic effects of the amino and fluoro substituents.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-F stretching: A strong absorption band in the region of 1100-1250 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Several bands in the 1450-1600 cm⁻¹ region.
-
III. Solubility and Partitioning Behavior
The solubility and lipophilicity of a compound are critical determinants of its behavior in biological systems and its suitability for various applications.
A. Solubility Profile
This compound is a solid at room temperature and is expected to have limited solubility in water due to its predominantly nonpolar biphenyl core. It is slightly soluble in common organic solvents such as acetonitrile, chloroform, and dichloromethane.[3]
A systematic approach to determining the qualitative solubility of an aromatic amine like this compound is essential for subsequent experimental design.
References
solubility of 4-Amino-4'-fluorobiphenyl in organic solvents
An In-depth Technical Guide to the Solubility of 4-Amino-4'-fluorobiphenyl in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, it moves beyond simple data recitation to explore the molecular principles governing solubility and provides a robust experimental framework for its quantitative determination.
Introduction: The Significance of Solubility
This compound is a biphenyl amine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a rigid biphenyl core, a polar amino group, and an electronegative fluorine atom, presents a unique solubility profile. Understanding this profile is critical for applications ranging from reaction chemistry, where solvent choice dictates reaction kinetics and yield, to pharmaceutical development, where solubility directly impacts formulation, bioavailability, and efficacy. This document serves as a foundational guide to predicting, measuring, and interpreting the solubility of this compound in common organic solvents.
Molecular Structure and Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] An analysis of the this compound structure is the first step in predicting its behavior.
-
Biphenyl Core : The two connected phenyl rings form a large, non-polar, and hydrophobic backbone. This feature suggests good solubility in non-polar aromatic solvents (e.g., toluene) and limited solubility in highly polar solvents.
-
Amino Group (-NH₂) : This functional group introduces polarity and, crucially, the ability to act as a hydrogen bond donor. This enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).
-
Fluorine Atom (-F) : As the most electronegative element, fluorine introduces a strong dipole moment. However, its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect is to modulate the overall electronic properties and crystal lattice energy of the solid, which can subtly influence solubility.
The interplay between the large non-polar core and the polar, hydrogen-bonding amino group makes this compound an amphiphilic molecule, suggesting moderate solubility across a range of solvents rather than extreme solubility in any single one.
Physicochemical Properties
A compound's physical properties are intrinsically linked to its solubility. A high melting point, for instance, often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FN | [2] |
| Molecular Weight | 187.21 g/mol | [2] |
| Melting Point | 119-121°C | [3] |
| Appearance | Solid | [4] |
| pKa (Predicted) | 3.99 ± 0.10 | [4] |
Qualitative Solubility Profile
Publicly available data on the solubility of this compound is primarily qualitative. These observations provide a valuable starting point for solvent selection in experimental settings.
| Solvent | Polarity Class | Reported Solubility | Source |
| Acetonitrile | Polar Aprotic | Slightly Soluble | [3][4] |
| Chloroform | Polar Aprotic | Slightly Soluble | [3][4] |
| Dichloromethane | Polar Aprotic | Slightly Soluble | [3][4] |
For comparison, the parent compound 4-Aminobiphenyl is reported to be soluble in dichloromethane, DMSO, and methanol.[5] This suggests that solvents capable of both polar and non-polar interactions are effective for this class of compounds.
Quantitative Solubility Determination: An Experimental Protocol
The absence of extensive quantitative data in the literature necessitates a reliable experimental method to determine the precise solubility of this compound in specific solvents of interest. The isothermal shake-flask method is a gold-standard, straightforward, and trustworthy technique for this purpose.[6]
Logical Workflow for Solubility Determination
The following diagram outlines the logical steps of the experimental protocol, ensuring a self-validating and reproducible workflow.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature incubator shaker
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Protocol:
-
Preparation of Stock for Calibration (for HPLC/UV-Vis):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This is your stock solution.
-
Create a series of calibration standards by serially diluting the stock solution. A minimum of 5 concentration points is recommended to establish a linear calibration curve.
-
-
Sample Preparation:
-
Add an excess of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~20 mg in 2 mL of solvent.
-
Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples vigorously. The goal is to facilitate dissolution and ensure the system reaches thermodynamic equilibrium.[7]
-
An equilibration time of 24 to 48 hours is typically sufficient. A pilot study can be run to confirm that solubility does not increase between two time points (e.g., 24h and 48h).
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To obtain a clear, particle-free supernatant for analysis, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the solution using a syringe fitted with a solvent-compatible (PTFE) 0.22 µm filter. This physically removes undissolved solid.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant (e.g., 100 µL).
-
Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of your calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method (HPLC-UV is often preferred for its specificity and sensitivity).
-
Alternative (Gravimetric Method): If the solvent is volatile and the compound is thermally stable, an accurately measured volume of the supernatant can be evaporated to dryness and the mass of the remaining solid weighed.[1] This method is simpler but generally less precise.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Back-calculate the concentration in the original, undiluted supernatant, accounting for the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Conclusion
While literature provides a basic qualitative understanding, a robust experimental approach is essential for obtaining the precise, quantitative solubility data required for serious research and development. The molecular structure of this compound—with its balance of non-polar and polar, hydrogen-bonding moieties—suggests a nuanced solubility profile. By following the detailed protocol outlined in this guide, researchers can confidently generate the high-quality data needed to select optimal solvent systems for synthesis, purification, and formulation, thereby accelerating their project timelines and ensuring procedural success.
References
- 1. quora.com [quora.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound CAS#: 324-93-6 [m.chemicalbook.com]
- 4. This compound | 324-93-6 [chemicalbook.com]
- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 4-Amino-4'-fluorobiphenyl: A Technical Guide for Researchers
Introduction
4-Amino-4'-fluorobiphenyl is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling accurate interpretation of analytical data and providing insights into the structural nuances of this molecule.
The biphenyl backbone, functionalized with an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine atom (-F), presents a unique electronic environment. This guide will dissect how these substituents influence the spectroscopic signatures of the molecule, offering a detailed rationale behind the observed and predicted spectral features.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound consists of two phenyl rings linked by a single bond. The amino group is attached at the 4-position of one ring, and the fluorine atom is at the 4'-position of the other. This substitution pattern leads to a C₂ symmetry axis through the biphenyl linkage, assuming free rotation around the central C-C bond in solution.
Molecular Formula: C₁₂H₁₀FN[1]
Molecular Weight: 187.22 g/mol [1]
The following sections will delve into the specific spectroscopic techniques used to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.5 and 7.5 ppm. The spectrum will exhibit two distinct sets of signals corresponding to the protons on the aminophenyl and fluorophenyl rings.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 | Doublet of Doublets | 2H | H-2', H-6' | These protons are ortho to the fluorine atom and will appear as a doublet of doublets due to coupling with the adjacent protons (H-3', H-5') and the fluorine atom. |
| ~ 7.35 | Doublet | 2H | H-2, H-6 | These protons are ortho to the amino group and are deshielded by the adjacent phenyl ring. They will appear as a doublet due to coupling with H-3 and H-5. |
| ~ 7.05 | Doublet of Doublets | 2H | H-3', H-5' | These protons are meta to the fluorine atom and will appear as a doublet of doublets due to coupling with H-2', H-6' and the fluorine atom. |
| ~ 6.70 | Doublet | 2H | H-3, H-5 | These protons are meta to the amino group and are shielded by its electron-donating effect, causing them to appear at a higher field (lower ppm). They will appear as a doublet due to coupling with H-2 and H-6. |
| ~ 3.75 | Broad Singlet | 2H | -NH₂ | The protons of the amino group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can vary with solvent and concentration. |
Causality in ¹H NMR:
-
Electron-Donating Amino Group: The -NH₂ group strongly donates electron density into the phenyl ring, particularly at the ortho and para positions. This increased electron density shields the protons at these positions (H-3, H-5), causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene.
-
Electron-Withdrawing Fluorine Atom: The -F atom is highly electronegative and withdraws electron density from the ring, deshielding the nearby protons. This effect is most pronounced for the ortho protons (H-2', H-6').
-
¹H-¹⁹F Coupling: The fluorine atom will couple with the adjacent protons, leading to splitting of their signals. The coupling constant (J-value) for ortho coupling (³JHF) is typically around 8-10 Hz, while meta coupling (⁴JHF) is smaller, around 5-7 Hz.
Experimental Protocol: Acquiring ¹H NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay (d1) should be set to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of the fluorine atom, some of the carbon signals will be split due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 162 | Doublet | C-4' | The carbon directly attached to the fluorine atom (ipso-carbon) will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |
| ~ 146 | Singlet | C-4 | The carbon attached to the amino group will be deshielded. |
| ~ 132 | Singlet | C-1 | The ipso-carbon of the aminophenyl ring. |
| ~ 128 | Doublet | C-2', C-6' | These carbons are ortho to the fluorine and will show a two-bond C-F coupling (²JCF ≈ 21 Hz). |
| ~ 128 | Singlet | C-2, C-6 | Carbons ortho to the amino group. |
| ~ 116 | Doublet | C-3', C-5' | These carbons are meta to the fluorine and will exhibit a smaller three-bond C-F coupling (³JCF ≈ 8 Hz). |
| ~ 115 | Singlet | C-3, C-5 | Carbons meta to the amino group, shielded by the electron-donating effect. |
| ~ 138 | Doublet | C-1' | The ipso-carbon of the fluorophenyl ring will show a four-bond C-F coupling (⁴JCF ≈ 3 Hz). |
Causality in ¹³C NMR:
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino group causes shielding of the ortho and para carbons, while the fluorine atom causes significant deshielding of the ipso-carbon (C-4').
-
¹³C-¹⁹F Coupling: The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF > ⁴JCF). This coupling pattern is a powerful diagnostic tool for assigning the carbon signals in the fluorophenyl ring.
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C couplings.
-
A larger number of scans (e.g., 128 or more) is typically needed due to the low natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine environment.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -115 | Multiplet | The chemical shift of the fluorine atom in fluoroaromatic compounds is sensitive to the electronic environment. The signal will appear as a multiplet due to coupling with the ortho and meta protons of the fluorophenyl ring. |
Causality in ¹⁹F NMR:
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic nature of the substituents on the aromatic ring. The biphenyl system will influence the electron density around the fluorine atom, determining its specific chemical shift.[3]
-
Coupling to Protons: The fluorine nucleus will couple to the aromatic protons on the same ring, resulting in a complex multiplet. The magnitude of these couplings can provide further structural confirmation.
Experimental Protocol: Acquiring ¹⁹F NMR Spectra
-
Sample Preparation: The same sample used for ¹H NMR is suitable.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range for fluoroaromatic compounds (e.g., -100 to -130 ppm).
-
A standard pulse sequence can be used. Due to the high sensitivity of ¹⁹F, a small number of scans is usually sufficient.
-
-
Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching of the primary amine.[4][5] |
| 3100 - 3000 | Medium | C-H stretching of the aromatic rings. |
| 1620 - 1580 | Strong | N-H bending (scissoring) of the primary amine.[5] |
| 1600, 1500, 1450 | Medium to Strong | C=C stretching vibrations within the aromatic rings. |
| 1300 - 1200 | Strong | C-N stretching of the aromatic amine.[5] |
| 1250 - 1150 | Strong | C-F stretching of the fluoroarene. |
| 830 - 810 | Strong | C-H out-of-plane bending, indicative of 1,4-disubstitution. |
Causality in IR Spectroscopy:
-
Amino Group Vibrations: The primary amine group gives rise to characteristic N-H stretching vibrations as a doublet (asymmetric and symmetric stretches) in the 3450-3300 cm⁻¹ region.[4][5] The N-H bending vibration is also a prominent feature.[5]
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending bands in the fingerprint region can help confirm the substitution pattern.
-
C-F Vibration: The C-F bond is strong and polar, resulting in a strong absorption band for the C-F stretching vibration, typically in the 1250-1150 cm⁻¹ range.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 187 | High | [M]⁺˙ (Molecular Ion) |
| 186 | Moderate | [M-H]⁺ |
| 170 | Low | [M-NH₃]⁺˙ |
| 158 | Moderate | [M-HCN-H]⁺ |
| 93.5 | Moderate | [M]²⁺ (Doubly charged molecular ion) |
Causality in Mass Spectrometry:
-
Molecular Ion: In EI-MS, the molecular ion ([M]⁺˙) is formed by the loss of an electron. For aromatic compounds like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system.[6]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form an [M-H]⁺ ion and the loss of HCN. The presence of the fluorine atom, a halogen, can also influence the fragmentation, though C-F bonds are generally strong. The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom or HX.[6]
Experimental Protocol: Acquiring Mass Spectra
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and typically provides detailed fragmentation patterns.
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Logic
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for its structural elucidation and characterization. The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom creates a distinct set of spectral features that, when correctly interpreted, confirm the identity and purity of the compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and interpret the spectroscopic data of this important molecule, thereby supporting its application in various scientific endeavors. The principles discussed herein are broadly applicable to the characterization of other substituted biphenyl derivatives and related aromatic compounds.
References
crystal structure of 4-Amino-4'-fluorobiphenyl derivatives
An In-depth Technical Guide to the Crystal Structure of 4-Amino-4'-fluorobiphenyl and its Derivatives for Drug Discovery Professionals
Foreword: The Unresolved Structure and a Path Forward
The biphenyl scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of therapeutic agents. The introduction of specific substituents, such as an amino group and a fluorine atom at the 4 and 4' positions, respectively, can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. Despite its relevance, a definitive, publicly available crystal structure of the parent compound, this compound, remains elusive in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2]
This guide, therefore, adopts a unique and practical approach. Instead of merely summarizing existing data, we provide a comprehensive, field-proven roadmap for researchers to determine the crystal structure of this compound. By synthesizing established methodologies in organic synthesis, crystallization, and X-ray crystallography, this document serves as both a whitepaper on the structural significance of this molecular core and a detailed protocol for its elucidation.
The Strategic Importance of the this compound Moiety in Drug Design
The 4-aminobiphenyl substructure is a known pharmacophore, but it is also associated with toxicity concerns.[3] The strategic introduction of a fluorine atom at the 4'-position is a well-established medicinal chemistry tactic to mitigate metabolic liabilities and enhance pharmacokinetic profiles.[3] Fluorine's high electronegativity and small size can influence molecular conformation, binding affinity, and metabolic stability, making this compound a highly attractive, yet under-characterized, building block for novel therapeutics.[3]
Synthesis and Purification of this compound
A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds.
Proposed Synthetic Protocol
A reliable method for the synthesis of this compound involves the Suzuki coupling of 4-bromoaniline with 4-fluorophenylboronic acid.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 4-bromoaniline (1.72 g, 10 mmol), 4-fluorophenylboronic acid (1.68 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of Dimethoxyethane (DME) and water (40 mL). Degas the mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Reaction: Heat the mixture to reflux (approximately 85°C) under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound via Suzuki coupling.
Crystallization: The Gateway to a High-Resolution Structure
Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is crucial.
Recommended Crystallization Techniques
Several methods should be employed to increase the probability of obtaining suitable crystals:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.
Solvent Screening
A range of solvents with varying polarities should be screened.
| Solvent System | Rationale |
| Dichloromethane/Hexane | Good solubility in DCM, with hexane as a precipitant. |
| Ethyl Acetate/Hexane | A common system for moderately polar compounds. |
| Acetone/Water | Acetone provides good solubility, while water acts as a precipitant. |
| Methanol/Water | Suitable for compounds with hydrogen bonding capabilities. |
| Toluene | Slow evaporation from a non-polar aromatic solvent can yield good crystals. |
Diagram of the Crystallization Workflow
Caption: A multi-pronged approach to the crystallization of this compound.
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
Data Collection
The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector is used for data collection.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into this map, and the structure is refined against the experimental data.
Table of Typical Crystallographic Parameters to be Determined
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| Final R-indices (R1, wR2) | Indicators of the agreement between the calculated and observed structure factors; lower values are better. |
| Goodness-of-fit (GooF) | Should be close to 1 for a good refinement. |
Analysis of the Crystal Structure: Insights into Intermolecular Interactions
A detailed analysis of the determined crystal structure will provide invaluable information for drug design.
Molecular Conformation
The dihedral angle between the two phenyl rings is a key conformational parameter. In the solid state, biphenyl itself is planar, but substitution can induce twisting.[4] The planarity or non-planarity of the this compound molecule will influence its shape and ability to fit into a biological target.
Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:
-
N-H···N Hydrogen Bonds: The amino group is a classic hydrogen bond donor and can interact with the amino group of a neighboring molecule.
-
N-H···F Hydrogen Bonds: The amino group can also act as a donor to the electronegative fluorine atom of an adjacent molecule.
-
C-H···π Interactions: The aromatic rings provide opportunities for C-H bonds to interact with the electron-rich π systems of neighboring molecules.
-
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
Diagram of Potential Intermolecular Interactions
Caption: A schematic representation of the key intermolecular forces likely to govern the crystal packing of this compound.
Conclusion: A Call to the Research Community
The determination of the crystal structure of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science. This guide provides a comprehensive framework for achieving this goal. The elucidation of this structure will not only provide fundamental insights into the solid-state properties of this important molecule but also pave the way for the rational design of new therapeutic agents based on this versatile scaffold.
References
A Technical Guide to Quantum Chemical Calculations for 4-Amino-4'-fluorobiphenyl: A Computational Approach for Drug Discovery and Materials Science
This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-Amino-4'-fluorobiphenyl. This molecule, a substituted biphenyl, serves as a crucial scaffold in the development of novel pharmaceuticals and advanced organic materials. Understanding its electronic structure, conformational preferences, and spectroscopic properties through computational modeling is paramount for predicting its behavior and designing next-generation molecules with enhanced functionalities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.
Introduction: The Significance of this compound
This compound is a fascinating molecule that combines the structural rigidity of the biphenyl core with the electronic perturbations of an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine atom (-F). This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and a key pharmacophoric feature, while the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity.[1] Computational analysis provides a powerful, non-empirical avenue to explore these properties at the atomic level, offering insights that can guide synthetic efforts and accelerate the discovery process.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT): A Pragmatic Choice
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable balance of accuracy and computational efficiency by approximating the many-electron problem in terms of the electron density. The choice of the exchange-correlation functional is critical. For systems like aromatic amines and halogenated compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange often provide superior results.
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that generally provides reliable geometries and electronic properties for organic molecules. For potentially more accurate results, especially concerning non-covalent interactions and reaction barriers, functionals from the M06 suite (e.g., M06-2X ) or range-separated functionals like ωB97X-D are excellent alternatives.
Basis Sets: The Language of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[2] The size and flexibility of the basis set directly impact the quality of the calculation. For a molecule containing second-row elements and hydrogen, Pople-style basis sets are a common and effective choice.
Recommended Basis Set: The 6-311+G(d,p) basis set is a robust choice for this system. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good degree of flexibility. The + indicates the addition of diffuse functions, which are important for describing the lone pairs on the nitrogen and fluorine atoms and any potential anionic character. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing bonding and non-spherical electron distributions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating at each stage.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Input Structure Generation
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular modeling software. It is important to start with a reasonable guess for the geometry, although the subsequent optimization step will refine this structure. The dihedral angle between the two phenyl rings is a critical initial parameter.
Step 2: Geometry Optimization
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[3] This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.
Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method: Employ the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Keywords: Use keywords such as Opt to request a geometry optimization. It is also advisable to use tight convergence criteria to ensure a true minimum is found.
-
Output Analysis: After the calculation is complete, verify that the optimization has converged successfully by checking the output file for the appropriate convergence messages.
Step 3: Frequency Analysis
A frequency calculation should always be performed on the optimized geometry. This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry needs to be further optimized.
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra.
Protocol:
-
Input: Use the optimized geometry from the previous step.
-
Keywords: Use the Freq keyword in the input file.
-
Output Analysis:
-
Confirm that there are no imaginary frequencies.
-
Analyze the calculated vibrational frequencies and compare them to experimental data for similar molecules if available. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor may be applied for better agreement.
-
Step 4: Electronic Property Calculations
Once the optimized geometry is confirmed as a true minimum, a variety of electronic properties can be calculated to gain deeper insights into the molecule's behavior.
Key Properties and Calculation Protocols:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.[4]
-
Protocol: These are standard outputs of most DFT calculations. The energies of the HOMO and LUMO can be extracted from the output file.
-
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution of a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack.[1][5]
-
Protocol: Generate the MEP surface by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.
-
Analysis and Interpretation of Results
A thorough analysis of the calculated data is essential to extract meaningful chemical insights.
Optimized Geometry
Table 1: Calculated vs. Experimental Geometrical Parameters
| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (4-fluorobiphenyl) |
| C-C (inter-ring) | Value Å | Value Å |
| C-F bond length | Value Å | Value Å |
| C-N bond length | Value Å | N/A |
| Phenyl ring C-C (avg) | Value Å | Value Å |
| Dihedral Angle | Value ° | Value ° |
(Note: The "Value" placeholders would be filled with the actual calculated and experimental data.)
The dihedral angle between the two phenyl rings is a particularly important parameter as it dictates the degree of π-conjugation between the rings and influences the overall shape of the molecule.
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared spectrum of the molecule. Key vibrational modes to analyze include:
-
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.
-
Aromatic C-H stretching: Usually found just above 3000 cm⁻¹.
-
C=C stretching in the aromatic rings: Occurring in the 1400-1600 cm⁻¹ range.
-
C-F stretching: A strong absorption typically in the 1000-1300 cm⁻¹ region.
-
C-N stretching: Generally observed between 1250 and 1350 cm⁻¹.
Comparison with the experimental IR spectrum of related molecules can help validate the accuracy of the calculated frequencies.
Electronic Properties
Caption: Key electronic properties derived from quantum chemical calculations.
-
HOMO-LUMO Analysis: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. In this compound, the HOMO is expected to be localized primarily on the amino-substituted ring, while the LUMO may be distributed across the entire biphenyl system. The energy of the HOMO-LUMO gap can be correlated with the molecule's reactivity and its UV-Vis absorption spectrum.
-
MEP Analysis: The MEP map will visually confirm the electron-donating nature of the amino group (region of negative potential) and the electron-withdrawing effect of the fluorine atom (region of positive potential on the adjacent carbon atoms). This information is critical for understanding intermolecular interactions, such as those with biological receptors or in crystal packing.
Conclusion: From Calculation to Insight
Quantum chemical calculations provide an indispensable toolkit for the modern researcher in drug discovery and materials science. By following a robust and well-validated computational protocol, it is possible to gain a deep and predictive understanding of the structure, properties, and reactivity of molecules like this compound. The insights derived from these calculations can significantly de-risk and accelerate the design and synthesis of new chemical entities with tailored functionalities. This guide serves as a foundational framework, and researchers are encouraged to explore more advanced computational methods and properties as their specific research questions demand.
References
The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into the biphenyl scaffold represents a powerful and versatile strategy in modern medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted world of fluorinated biphenyl compounds, designed for researchers, scientists, and drug development professionals. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small atomic size, and the ability to modulate metabolic stability and binding affinity—investigators have successfully developed potent agents targeting a diverse array of biological entities.[1][2][3] This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, supported by detailed experimental protocols, quantitative biological data, and visual representations of key concepts to empower ongoing research and drug discovery initiatives.
The Rationale for Fluorination in Biphenyl Scaffolds
The introduction of fluorine into drug candidates can profoundly alter their pharmacokinetic and pharmacodynamic profiles.[4][5][6] The carbon-fluorine (C-F) bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8][9][10] This increased stability can prolong a drug's half-life and improve its overall bioavailability.[11][12]
Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn enhance binding interactions with target proteins through electrostatic and hydrogen-bonding interactions.[3][13] The substitution of hydrogen with fluorine, a similarly sized atom, generally does not introduce significant steric hindrance, allowing for subtle yet impactful modifications of a molecule's conformation and electronic distribution to optimize receptor fit.[13][14] The biphenyl moiety itself is a privileged scaffold in drug discovery, providing a rigid yet tunable framework that can orient functional groups in a precise three-dimensional arrangement to interact with biological targets. The combination of these two features has proven to be a fruitful avenue for the development of novel therapeutics.
Synthesis of Fluorinated Biphenyl Compounds
The construction of fluorinated biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[3][15] This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the synthesis of fluorinated biphenyls. Specific reaction conditions may require optimization based on the substrates used.
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Pressure tube or microwave vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
To a pressure tube, add the fluorinated aryl halide (1.0 eq), aryl boronic acid (1.5 eq), palladium catalyst (1-5 mol%), and base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 3:1 ratio of dioxane to water).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl compound.[3]
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[15]
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Diverse Biological Activities of Fluorinated Biphenyls
The introduction of fluorine into the biphenyl scaffold has yielded compounds with a remarkable range of biological activities, including anti-HIV, anti-inflammatory, and neuroprotective effects.
Anti-HIV Activity
A notable class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] Fluorination of the biphenyl moiety has been demonstrated to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.[1] For instance, the development of fluorine-substituted NH2-biphenyl-diarylpyrimidines has led to compounds with potent inhibitory activity against wild-type HIV-1 and clinically relevant mutant strains.[7]
Table 1: Anti-HIV-1 Activity of Fluorinated NH₂-Biphenyl-Diarylpyrimidines [1][7]
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 |
| 5t (fluorinated) | WT HIV-1 | 1.8 | 117 | 66,443 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
The data clearly indicates that while the fluorinated compound 5t has a slightly higher EC₅₀ than its non-fluorinated precursor, its cytotoxicity is significantly lower, resulting in a dramatically improved selectivity index.[7] This highlights the role of fluorine in enhancing the safety profile of these compounds.[7]
Anti-Inflammatory Properties
Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), is a prime example of a fluorinated biphenyl compound.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[16] Research has focused on synthesizing derivatives of flurbiprofen to retain its anti-inflammatory efficacy while reducing side effects such as gastrointestinal ulceration.[1]
Table 2: Anti-inflammatory and Ulcerogenic Activity of Flurbiprofen Derivatives [1]
| Compound | % Inhibition of Edema | Ulcer Index (UI) |
| Flurbiprofen | 68.4 | 2.8 |
| Derivative A | 72.1 | 1.2 |
| Derivative B | 65.8 | 0.9 |
Studies have shown that certain derivatives can exhibit potent anti-inflammatory activity with a significantly lower ulcerogenic potential compared to the parent drug.[1]
Neuroprotective and Neurodegenerative Disease Applications
Fluorinated compounds, including those with a biphenyl scaffold, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[17][18] The ability of fluorine to enhance metabolic stability and modulate lipophilicity can improve a drug's capacity to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[4] Research in this area is focused on developing fluorinated molecules that can inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[18]
Mechanism of Action: Enzyme Inhibition
A primary mechanism through which fluorinated biphenyls exert their biological effects is through enzyme inhibition.[19][20] Fluorine's unique electronic properties can be harnessed to design potent and selective inhibitors.[19]
Fluorinated compounds can act as:
-
Competitive Inhibitors: Competing with the natural substrate for the enzyme's active site. The presence of fluorine can enhance binding affinity.[19]
-
Non-competitive Inhibitors: Binding to an allosteric site on the enzyme, inducing a conformational change that reduces its activity.[19]
-
Mechanism-Based Inhibitors (Suicide Substrates): These compounds are chemically inert until they are processed by the target enzyme, at which point they are converted into a reactive species that covalently binds to and inactivates the enzyme.[21][22]
Caption: Modes of enzyme inhibition by small molecules.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated biphenyls is highly dependent on the number and position of the fluorine substituents.[2] Subtle changes in the fluorination pattern can lead to significant differences in potency, selectivity, and pharmacokinetic properties. For instance, in the context of anti-HIV DAPYs, double fluorination at the 3,5-positions of the phenyl ring was found to significantly improve inhibitory activity compared to single fluorine substitutions.[7] The planarity or conformation of the biphenyl rings, which is influenced by ortho-substitution, also plays a crucial role in receptor binding and biological activity.[23]
Metabolic Stability and Toxicological Considerations
While fluorination is often employed to enhance metabolic stability, it is crucial to understand the metabolic fate of these compounds.[8][14][24] The strong C-F bond is generally resistant to cleavage, but metabolism can still occur at other sites on the molecule.[11] In some cases, metabolism can lead to the formation of toxic byproducts, such as fluoroacetate, although this is dependent on the specific chemical structure.[14][25]
Toxicological evaluation of fluorinated biphenyls is essential. While the parent biphenyl molecule has been studied for its potential toxicity, the introduction of fluorine can alter this profile.[26][27] Some highly fluorinated compounds, such as certain per- and polyfluoroalkyl substances (PFAS), have raised environmental and health concerns due to their persistence and potential for bioaccumulation.[28][29][30][31] Therefore, a thorough toxicological assessment is a critical component of the drug development process for any new fluorinated biphenyl compound.
Conclusion
Fluorinated biphenyl compounds represent a rich and promising area of research in drug discovery. The strategic use of fluorine provides a powerful tool to modulate the biological and pharmacokinetic properties of the versatile biphenyl scaffold. The successful development of potent anti-HIV and anti-inflammatory agents serves as a testament to the potential of this chemical class. Future research will undoubtedly continue to uncover novel fluorinated biphenyls with therapeutic applications across a wide range of diseases. A deep understanding of their synthesis, mechanism of action, structure-activity relationships, and metabolic and toxicological profiles is paramount to translating these promising molecules into clinically successful drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinating medicine [berkeleysciencereview.com]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. epa.gov [epa.gov]
- 28. Item - Neurotoxic mechanism of PFAS and its associated risks of neurodegenerative diseases - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 29. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 30. Study: PFAS act similar to known cancer-causing chemicals | EurekAlert! [eurekalert.org]
- 31. Yale Study: “Forever Chemicals” Promote Cancer Cell Migration | Yale School of Public Health [ysph.yale.edu]
The Genotoxic Mechanism of 4-Amino-4'-fluorobiphenyl: A Technical Guide for Researchers
Introduction
4-Amino-4'-fluorobiphenyl (4-AFB) is a fluorinated aromatic amine structurally related to the well-characterized human bladder carcinogen, 4-aminobiphenyl (4-ABP).[1] The introduction of a fluorine atom at the 4'-position can significantly alter the molecule's electronic properties, metabolic fate, and, consequently, its toxicological profile.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular responses. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and drug safety assessment. While much of the mechanistic understanding is extrapolated from its non-fluorinated analog, 4-aminobiphenyl, this guide will highlight the known and potential influences of the fluorine substitution.
Metabolic Activation: The Genesis of Genotoxicity
The carcinogenicity of this compound, like other aromatic amines, is not an intrinsic property of the molecule itself but is dependent on its metabolic conversion to reactive electrophilic species. This bioactivation is a multi-step process primarily occurring in the liver.[4]
Phase I Metabolism: N-Hydroxylation by Cytochrome P450
The initial and rate-limiting step in the activation of this compound is the N-hydroxylation of the amino group to form N-hydroxy-4-Amino-4'-fluorobiphenyl. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP1A2 being a key player in the metabolism of the parent compound, 4-aminobiphenyl.[5][6] While direct kinetic data for this compound is limited, the structural similarity strongly suggests a significant role for CYP1A2. Other isoforms, such as CYP1B1, may also contribute to this process.[5]
The fluorine atom at the 4'-position is expected to influence the rate of metabolism. Fluorine is a strong electron-withdrawing group, which can alter the electron density of the aromatic system and potentially affect the interaction with the CYP active site.[2] However, the C-F bond is also highly stable, which can block metabolism at that position, potentially redirecting metabolic pathways.[3]
Phase II Metabolism: Esterification to Reactive Intermediates
The N-hydroxy metabolite is a proximate carcinogen that requires further activation through Phase II enzymatic reactions to become the ultimate carcinogenic species. This typically involves O-esterification by sulfotransferases (SULTs) or N,O-acetyltransferases (NATs).
-
Sulfation: Cytosolic sulfotransferases can catalyze the formation of a reactive N-sulfonyloxy ester. This ester is unstable and can spontaneously dissociate to form a highly electrophilic nitrenium ion.
-
Acetylation: N-acetyltransferases can catalyze the O-acetylation of the N-hydroxy group, forming an N-acetoxy ester. Similar to the sulfonyloxy ester, this intermediate can decompose to a nitrenium ion.
The resulting nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most importantly, DNA.
Metabolic Activation Pathway of this compound
Caption: Metabolic activation cascade of this compound.
DNA Adduct Formation: The Molecular Lesion
The ultimate carcinogenic electrophile, the nitrenium ion, reacts with DNA to form covalent adducts. The primary site of adduction for aromatic amines is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-4-Amino-4'-fluorobiphenyl (dG-C8-4AFB).[7] Other minor adducts at the N2 position of guanine and the C8 position of adenine have also been reported for the parent compound, 4-aminobiphenyl.
These bulky DNA adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.[7] The presence of these adducts can lead to misincorporation of nucleotides by DNA polymerases, resulting in mutations. For 4-aminobiphenyl, G to T transversions are a characteristic mutational signature.[8]
Quantitative Data on DNA Adduct Formation
| Adduct Type | Position of Adduction | Significance |
| dG-C8-4AFB | C8 of Deoxyguanosine | Major adduct, highly mutagenic, blocks DNA replication.[7] |
| dG-N2-4AFB | N2 of Deoxyguanosine | Minor adduct, mutagenic potential. |
| dA-C8-4AFB | C8 of Deoxyadenosine | Minor adduct, contributes to mutational spectrum. |
Cellular Response to DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. This response involves the activation of DNA damage signaling pathways, cell cycle checkpoints, and DNA repair mechanisms.
DNA Damage Signaling and Cell Cycle Checkpoints
The presence of bulky DNA adducts can stall DNA replication forks, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, leading to cell cycle arrest. This provides time for the cell to repair the DNA damage before entering mitosis.
The tumor suppressor protein p53 is a critical component of the DNA damage response. While direct evidence for this compound is pending, studies with 4-aminobiphenyl have shown that its DNA adducts can lead to the stabilization and activation of p53. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis, thereby eliminating cells with irreparable DNA damage.
DNA Damage Response Pathway
Caption: Cellular response to this compound-induced DNA damage.
DNA Repair: Nucleotide Excision Repair
The primary mechanism for removing bulky DNA adducts, such as those formed by this compound, is the Nucleotide Excision Repair (NER) pathway. NER is a versatile repair system that recognizes and removes a wide range of DNA lesions that distort the DNA helix. The process involves the recognition of the damage, excision of a short oligonucleotide containing the adduct, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized fragment. Deficiencies in NER are associated with a predisposition to cancer.[9]
Experimental Protocols
Ames Test for Mutagenicity Assessment
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[10][11]
Objective: To determine if this compound can induce mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Minimal glucose agar plates.
-
Top agar.
-
This compound (dissolved in a suitable solvent like DMSO).
-
S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.
-
Positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9).
-
Negative control (solvent vehicle).
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
To sterile tubes, add 2 ml of molten top agar (kept at 45°C).
-
To each tube, add 100 µl of the bacterial culture, 100 µl of the test compound at various concentrations, and 500 µl of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).
-
Vortex the tubes briefly and pour the contents onto minimal glucose agar plates.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
³²P-Postlabeling for DNA Adduct Detection
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.[12][13]
Objective: To detect and quantify this compound-DNA adducts in biological samples.
Materials:
-
DNA sample (from treated cells or tissues).
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.
-
Nuclease P1 for adduct enrichment.
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP.
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.
-
TLC developing solvents.
-
Phosphorimager for detection and quantification.
Procedure:
-
Isolate high-purity DNA from the experimental samples.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography on PEI-cellulose plates.
-
Visualize the adduct spots by autoradiography or phosphorimaging.
-
Quantify the adduct levels by measuring the radioactivity in the adduct spots and relating it to the total amount of DNA analyzed.
Conclusion
The genotoxicity of this compound is a complex process initiated by metabolic activation to a reactive nitrenium ion, which then forms covalent adducts with DNA. These DNA adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis. The cellular response to this damage, involving DNA damage signaling, cell cycle checkpoints, and DNA repair, is crucial in determining the ultimate biological outcome. A thorough understanding of this mechanism of action is essential for the accurate assessment of the carcinogenic risk posed by this compound and for the development of strategies to mitigate its harmful effects. Further research is warranted to delineate the specific quantitative differences in metabolism and genotoxicity between this compound and its non-fluorinated counterpart, 4-aminobiphenyl, to fully understand the impact of fluorination on its toxicological profile.
References
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Potential role of cytochrome P450-1B1 in the metabolic activation of 4-aminobiphenyl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylated and deacetylated 4'-fluoro-4-aminobiphenyl and 4-aminobiphenyl adducts differ in their ability to inhibit DNA replication of single-stranded M13 in vitro and of single-stranded phi X174 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminobiphenyl induces liver DNA adducts in both neonatal and adult mice but induces liver mutations only in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A modified host cell reactivation assay to measure DNA repair capacity for removing 4-aminobiphenyl adducts: a pilot study of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-Amino-4'-fluorobiphenyl in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 31, 2025 – In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted potential of 4-Amino-4'-fluorobiphenyl, a uniquely functionalized building block poised for significant applications in medicinal chemistry. As a Senior Application Scientist, this document aims to provide not just a review of existing knowledge but a forward-looking perspective on how this compound can be leveraged to address current challenges in drug development, from enhancing biological activity to optimizing pharmacokinetic profiles.
Introduction: The Physicochemical Advantage of this compound
This compound is a bifunctional aromatic compound that marries the lipophilic biphenyl core with a reactive primary amine and a metabolically robust fluorine substituent. This unique combination of features provides a powerful platform for the synthesis of diverse and complex molecular architectures.
The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacological properties.[1] Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and bioavailability.[1] The amino group, on the other hand, serves as a versatile chemical handle for the introduction of a wide array of functional groups through well-established synthetic transformations such as amidation, sulfonylation, and reductive amination.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀FN | [2] |
| Molecular Weight | 187.21 g/mol | [2] |
| Melting Point | 119-121 °C | [3] |
| Boiling Point | 306.6 ± 17.0 °C (Predicted) | [3] |
| Density | 1.1388 (estimate) | [3] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, Dichloromethane | [3] |
| pKa | 3.99 ± 0.10 (Predicted) | [3] |
Core Applications in Medicinal Chemistry
The true potential of this compound lies in its application as a versatile scaffold for the construction of novel therapeutic agents. Its biphenyl core provides a rigid framework for orienting pharmacophoric groups, while the amino and fluoro substituents offer opportunities for fine-tuning biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A Key Building Block for Enzyme Inhibitors
The this compound moiety has been successfully incorporated into potent and selective enzyme inhibitors. A notable example is in the development of novel histone deacetylase (HDAC) inhibitors for the treatment of cancer. In a recent study, a derivative of this compound was utilized as a key intermediate in the synthesis of a potent and selective Class I HDAC inhibitor.[4] The amino group of a related fluorinated aminophenyl derivative was acylated to introduce a zinc-binding group, a critical feature for HDAC inhibition, while the fluorobiphenyl moiety occupied a hydrophobic pocket in the enzyme's active site, contributing to the overall potency and selectivity of the compound.
The general synthetic strategy for such inhibitors often involves the acylation of the amino group of this compound or a related derivative with a carboxylic acid containing the zinc-binding functionality. This highlights the utility of the amino group as a key point of diversification.
Caption: Role of this compound in HDAC inhibitor synthesis.
Scaffold for Receptor Ligands and Modulators
The rigid biphenyl core of this compound is an attractive scaffold for the design of ligands that target G-protein coupled receptors (GPCRs) and other cell surface receptors. The spatial orientation of substituents on the two phenyl rings can be precisely controlled to achieve high-affinity and selective binding to receptor pockets.
While direct examples of this compound in approved GPCR drugs are not yet prevalent, the broader class of biphenyl derivatives has seen significant use. The principles of bioisosteric replacement suggest that the this compound scaffold can be a valuable starting point for the development of novel receptor modulators. For instance, the amino group can be functionalized to introduce charged or polar groups that can interact with key residues in the receptor binding site, while the fluorophenyl moiety can engage in favorable hydrophobic or fluorine-specific interactions.[5][6]
Caption: SAR considerations for GPCR ligand design.
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound allows for a systematic exploration of the structure-activity landscape. The amino group is a particularly fruitful point for modification, with the formation of amides, ureas, and sulfonamides being common strategies to introduce diversity and modulate biological activity.
For example, in the context of kinase inhibitors, the amino group can serve as a hydrogen bond donor or acceptor, or as a point of attachment for larger heterocyclic systems that can occupy the ATP-binding site. The nature of the acyl group in N-acyl derivatives can significantly impact potency and selectivity. Small, flexible acyl chains may be preferred for some targets, while larger, more rigid aromatic or heteroaromatic groups may be required for others.
The fluorine atom, while often considered a bioisostere for a hydrogen atom, can also participate in specific interactions with biological targets. Orthogonal multipolar C-F···C=O interactions and other non-covalent interactions can contribute to binding affinity. Furthermore, the electron-withdrawing nature of fluorine can influence the electronics of the biphenyl system, which can in turn affect the binding properties of the molecule.
Metabolic Stability and Toxicological Profile
A key consideration in drug design is the metabolic fate of a compound. The introduction of fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[7] The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. In the case of this compound, the fluorine at the 4'-position can prevent para-hydroxylation of that phenyl ring, a common metabolic pathway for biphenyl systems.
However, the metabolic profile of the non-fluorinated analog, 4-aminobiphenyl, raises important toxicological considerations. 4-Aminobiphenyl is a known human bladder carcinogen.[8] Its carcinogenicity is mediated by metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes to form reactive intermediates that can form DNA adducts.[9][10]
While the fluorine atom in this compound is expected to alter the metabolic profile, it is crucial to thoroughly evaluate the potential for the formation of reactive metabolites. Studies on the metabolism of 4-fluoroaniline have shown that defluorination can occur, leading to the formation of 4-acetamidophenol (paracetamol) and its conjugates.[11] Therefore, a comprehensive toxicological assessment of any drug candidate derived from this scaffold is essential. While no specific carcinogenicity data for this compound is readily available, the known toxicity of its non-fluorinated counterpart warrants a cautious and thorough approach to its use in drug development.[12]
Table 2: Potential Metabolic Pathways and Toxicological Considerations
| Metabolic Pathway | Potential Outcome | Toxicological Implication | Reference(s) |
| N-Acetylation | Formation of N-acetyl-4-amino-4'-fluorobiphenyl | Generally a detoxification pathway | [9] |
| N-Oxidation | Potential formation of N-hydroxy metabolites | Potential for reactive intermediates and DNA adducts | [9][10] |
| Ring Hydroxylation | Hydroxylation of the non-fluorinated ring | Can be a detoxification or activation pathway | [9] |
| Defluorination | Potential for fluorine removal and subsequent metabolism | Formation of different metabolites with their own toxicological profiles | [11] |
Experimental Protocols
To illustrate the practical utility of this compound, this section provides a representative experimental protocol for a key synthetic transformation.
Synthesis of an N-Acyl Derivative: A Key Step in Bioactive Molecule Synthesis
The following protocol describes the acylation of the amino group of a this compound derivative, a common step in the synthesis of many biologically active compounds, including the HDAC inhibitor previously mentioned. This procedure is adapted from established methods for amide bond formation.
Materials:
-
4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzoic acid (1.0 eq)
-
3-Fluoro-4-aminobiphenyl (or a suitable derivative) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzoic acid in anhydrous DMF, add 3-fluoro-4-aminobiphenyl, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Caption: Workflow for the N-acylation of a this compound derivative.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid biphenyl scaffold, a reactive amino group, and a metabolically robust fluorine atom provides a powerful platform for the design and synthesis of novel therapeutic agents targeting a wide range of biological targets.
Future research in this area will likely focus on the continued exploration of the chemical space accessible from this scaffold. The development of novel synthetic methodologies will enable the synthesis of even more diverse and complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the metabolic and toxicological profiles of this compound derivatives will be crucial for the successful translation of these compounds into clinical candidates. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound CAS#: 324-93-6 [m.chemicalbook.com]
- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. epa.gov [epa.gov]
- 8. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Biphenyl Scaffolds: A Technical Guide to Modulating Pharmacological Properties
Executive Summary
The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, its simple hydrocarbon structure often presents challenges, particularly concerning metabolic stability and suboptimal binding interactions. The strategic introduction of fluorine atoms onto the biphenyl core has become a cornerstone of modern drug design, offering a powerful tool to meticulously refine a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the multifaceted roles of fluorine in modifying the properties of biphenyl-containing compounds. We will explore the causal mechanisms by which fluorine enhances metabolic stability, modulates physicochemical properties like lipophilicity and pKa, influences binding affinity through unique non-covalent interactions, and imposes conformational constraints to favor bioactive poses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize biphenyl-based drug candidates.
The Power of a Single Atom: Why Fluorine?
Fluorine's unique position in the periodic table endows it with a combination of properties that are highly advantageous for drug design. Its small van der Waals radius (1.47 Å) means it can often substitute for a hydrogen atom (1.20 Å) with minimal steric penalty.[1] However, as the most electronegative element, it dramatically alters the local electronic environment.[2] This juxtaposition of size and electronegativity, coupled with the exceptional strength of the carbon-fluorine (C-F) bond (109 kcal/mol), allows for precise molecular tuning.[3] When applied to the biphenyl scaffold, these properties can be harnessed to overcome common liabilities in drug development.[4]
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A primary driver for the fluorination of biphenyl compounds is to enhance their metabolic stability.[4] The lipophilic, electron-rich phenyl rings of a biphenyl core are prime targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, typically leading to hydroxylation, rapid clearance, and a short biological half-life.[5][6]
2.1. The Mechanism of Metabolic Shielding
By replacing a metabolically labile carbon-hydrogen (C-H) bond at a site of oxidation with a robust C-F bond, chemists can effectively "shield" the molecule from enzymatic attack.[3][4] The high bond dissociation energy of the C-F bond makes it resistant to the hydrogen atom abstraction step that often initiates CYP450-mediated oxidation.[5][7] This strategy of blocking metabolic "soft spots" is a proven method for increasing a drug's half-life and improving its oral bioavailability.[4][8]
For example, a study on fluorinated biphenyl ether pro-drug scaffolds demonstrated this principle effectively. The parent compound, biphenyl-4-carboxylic acid, was completely metabolized by the fungus Cunninghamella elegans (a model for mammalian drug metabolism), whereas the 4'-fluoro-analogue remained entirely untransformed, showcasing the power of this metabolic block.[9]
Figure 1: A diagram illustrating how fluorine substitution blocks metabolic oxidation sites targeted by CYP450 enzymes.
2.2. Case Study: Boosting the Stability of HIV-1 NNRTIs
In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a highly potent biphenyl-diarylpyrimidine compound (JK-4b) suffered from poor metabolic stability, with a half-life of only 14.6 minutes in human liver microsomes.[10] By strategically introducing fluorine into the biphenyl ring, researchers developed compound 5t , which exhibited a significantly improved half-life of 74.5 minutes—a five-fold increase—without compromising its potent anti-HIV activity.[10]
| Compound ID | Structure (Relevant Fragment) | Fluorine Position | Microsomal Half-life (t1/2, min) |
| JK-4b | Biphenyl with -CH3 | None | 14.6[10] |
| 5t | Biphenyl with -F | meta | 74.5[10] |
| Table 1: A comparison of metabolic stability between a non-fluorinated biphenyl compound and its fluorinated analog.[10] |
Modulating Physicochemical Properties
Fluorination provides a powerful lever to adjust the fundamental physicochemical properties of biphenyl compounds, directly impacting their absorption, distribution, and target engagement.[11]
3.1. Impact on Lipophilicity (logP / logD)
The effect of fluorine on lipophilicity is nuanced and highly context-dependent.[12] While replacing hydrogen with fluorine on an aromatic ring generally increases lipophilicity (logP), the strong electron-withdrawing nature of fluorine can also increase the polarity of the overall molecule by polarizing adjacent atoms, which can have the opposite effect.[2][13] This dual nature allows for fine-tuning of a drug's ability to cross biological membranes.[4][14] For instance, in some cases, fluorination can increase hydrophobicity, aiding penetration into hydrophobic protein pockets.[2]
3.2. Altering Basicity (pKa)
One of the most predictable and useful effects of fluorine is its ability to lower the pKa of nearby basic functional groups, such as amines.[8][15] The strong inductive electron-withdrawing effect of the C-F bond reduces the electron density on the basic nitrogen, making its lone pair less available for protonation. This pKa modulation is critical in drug design for several reasons:
-
Avoiding Lysosomal Trapping: Highly basic compounds can become protonated and trapped in acidic lysosomes, reducing their effective concentration at the target site. Lowering the pKa can mitigate this effect.
-
Improving Oral Bioavailability: Modulating the pKa can optimize the ionization state of a drug in the gastrointestinal tract, enhancing its absorption.[8][14]
-
Tuning Binding Interactions: The ionization state of a ligand within a protein binding pocket is crucial for optimal electrostatic interactions.
A study on 2-(thiofluoroalkyl)pyridines demonstrated that replacing a methyl (CH₃) group with a trifluoromethyl (CF₃) group on the scaffold caused a dramatic drop in the pKa of the pyridine nitrogen from ~3.7 to ~1.0.[13]
| Compound | Substitution Pattern | logD₇.₄ | pKa |
| Parent 1 | 2-S-CH₃ | 1.83 | 3.69 |
| Analog 2 | 2-S-CH₂F | 2.01 | 2.43 |
| Analog 3 | 2-S-CF₃ | 2.37 | 0.97 |
| Table 2: The impact of increasing fluorination on the lipophilicity (logD) and basicity (pKa) of a substituted pyridine scaffold, demonstrating the strong electron-withdrawing effects. Data adapted from experimental values.[13] |
Enhancing Binding Affinity Through Non-Covalent Interactions
Beyond passive property modulation, fluorine can actively participate in and enhance interactions within a protein's binding site.[4] While fluorine is a poor hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions that contribute to binding affinity.[16][17][18]
These "fluorine bonds" can occur with various protein functional groups:
-
Amide Backbones: Interactions between the C-F dipole and the protein's backbone amide dipoles (C-F···C=O) are frequently observed.[19]
-
Charged Residues: Docking studies of fluorinated biphenyl methylene imidazoles revealed multipolar interactions between fluorine and charged amino acid residues like Arginine and Glutamate.[20]
-
Aromatic Systems: Favorable interactions can form between the fluorinated ring and aromatic residues like Phenylalanine or Tyrosine.
These interactions, though individually modest, can collectively provide a significant boost to binding energy and ligand selectivity.[16][21]
Directing Molecular Shape: Conformational Control
The rotational freedom around the central C-C bond in biphenyls means they can exist in multiple conformations, not all of which are active. Fluorine can be used to control this rotation and lock the molecule into a specific, bioactive conformation.[15] This is achieved through stereoelectronic effects, most notably the gauche effect .[22][23]
The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents (like fluorine) at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°), which would normally be favored to minimize steric clash.[22][23] This stability arises from a favorable hyperconjugation interaction, where electron density is donated from a C-H bonding orbital (σ) into an adjacent, low-energy C-F anti-bonding orbital (σ*).[22][24] This interaction is maximized in the gauche arrangement.[22] By introducing fluorine at strategic positions (e.g., ortho to the inter-ring bond), chemists can create a conformational bias, pre-organizing the biphenyl scaffold for optimal binding with its target receptor.[24][25]
Figure 2: The gauche effect in fluorinated systems, where hyperconjugation stabilizes a conformation that can pre-organize the biphenyl rings for target binding.
Experimental Protocols: Synthesis and Evaluation
6.1. Protocol: Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely utilized methods for synthesizing fluorinated biphenyl derivatives due to the stability and ease of handling of the boronic acid reagents.[26][27][28]
Objective: To synthesize a fluorinated biphenyl compound from a fluorinated aryl halide and an arylboronic acid.
Materials:
-
1-Bromo-3,4-difluorobenzene (or other fluorinated aryl halide)
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dioxane and Water (3:1 v/v)
-
Pressure tube, nitrogen source, heating mantle, magnetic stirrer
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: Add the fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (1.5 eq) to a pressure tube equipped with a magnetic stir bar.[26][29]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %).[26][29]
-
Solvent and Degassing: Add the dioxane/water solvent mixture. Seal the tube and degas the reaction mixture by bubbling nitrogen through it for 10-15 minutes.[26]
-
Reaction: Place the sealed tube in a preheated oil bath or heating mantle at 105 °C and stir vigorously for 8-12 hours.[26][29]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the pure fluorinated biphenyl compound.[26][29]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
6.2. Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life (t₁/₂) of a fluorinated biphenyl compound in human liver microsomes (HLM).
Figure 3: A typical experimental workflow for an in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare the incubation mixture containing human liver microsomes (HLM) and phosphate buffer in a microcentrifuge tube. Pre-warm at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM mixture, followed immediately by the test compound (final concentration typically 1 µM).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining.
-
Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percent remaining against time. The slope of the linear regression (k) is used to calculate the half-life: t₁/₂ = 0.693 / k .
Conclusion
The incorporation of fluorine into biphenyl scaffolds is a sophisticated and highly effective strategy in modern drug discovery. It is not merely a bioisosteric replacement for hydrogen but a deliberate design choice to address specific molecular liabilities.[30][31] From blocking sites of metabolism to fine-tuning pKa, enhancing binding affinity through subtle electronic interactions, and controlling molecular conformation, fluorine acts as a versatile tool for the medicinal chemist.[11] A thorough understanding of the underlying physical organic principles governing fluorine's effects is crucial for its rational and successful application. By leveraging these properties, researchers can transform promising but flawed biphenyl leads into optimized drug candidates with superior pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]
- 19. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 20. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Gauche effect - Wikipedia [en.wikipedia.org]
- 23. Gauche_effect [chemeurope.com]
- 24. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Fluorine Gauche Effect: A Brief History | Semantic Scholar [semanticscholar.org]
- 26. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 4-Amino-4'-fluorobiphenyl via Suzuki-Miyaura Coupling
Introduction: The Significance of Fluorinated Biphenylamines
The 4-Amino-4'-fluorobiphenyl scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its presence in pharmaceutical candidates is often associated with modulated metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. In materials science, such structures are precursors to advanced polymers and liquid crystals.[1][2] The efficient construction of this biaryl system is therefore of critical importance.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3] Its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents make it an ideal choice for synthesizing complex molecules like this compound.[4] This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals aiming to optimize this specific transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: A low-valent Palladium(0) complex, typically bearing two phosphine ligands (Pd(0)L₂), initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a square-planar Palladium(II) intermediate. The reactivity of the halide is crucial, with the rate of oxidative addition following the trend I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the newly formed diarylpalladium(II) complex couple and are eliminated from the metal center. This step forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][6]
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. nbinno.com [nbinno.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 4-Amino-4'-fluorobiphenyl as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Value of the 4-Amino-4'-fluorobiphenyl Scaffold
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3][4] The this compound moiety serves as a privileged starting point in this endeavor, offering a unique combination of structural rigidity, tunable electronics, and reactive handles for diversification. The biphenyl core provides a spatially defined scaffold that can effectively probe the binding pockets of biological targets, while the terminal fluorine and amino groups offer distinct advantages.
The fluorine atom, owing to its high electronegativity and small size, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein.[1][2][3][4] It can form favorable orthogonal dipole-dipole interactions and hydrogen bonds, and its presence can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The primary amino group on the opposite ring serves as a versatile synthetic handle, readily participating in a wide array of chemical transformations such as amide bond formation, urea synthesis, and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the biphenyl core to optimize potency and selectivity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a building block, with a specific focus on its application in the synthesis of kinase inhibitors, exemplified by the development of novel Tropomyosin receptor kinase A (TRKA) inhibitors.[5]
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FN | [6] |
| Molecular Weight | 187.21 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 119-121 °C | |
| Boiling Point | 306.6±17.0 °C (Predicted) | |
| Solubility | Slightly soluble in acetonitrile, chloroform, and dichloromethane. |
Synthetic Applications & Key Protocols
The primary amino group of this compound is the key reactive site for derivatization. Standard reactions include acylation to form amides and reaction with isocyanates to form ureas. These derivatives can then be further modified, for example, through palladium-catalyzed cross-coupling reactions if an appropriate handle is introduced.
Case Study: Synthesis of Isoform-Selective TRKA Inhibitors
A recent study on the development of selective TRKA inhibitors provides an excellent, field-proven example of how this compound can be utilized as a starting material.[5] Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases, and fusions involving their encoding genes are oncogenic drivers in a variety of cancers.[1][7][8] The following protocols are based on the synthetic route described for the development of these potent and selective TRKA inhibitors.[5]
Workflow for the Synthesis of TRKA Inhibitors from this compound:
Caption: Synthetic workflow for TRKA inhibitors.
Protocol 1: Synthesis of N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-N'-(3-chlorophenyl)urea
This protocol details the formation of a urea intermediate, a common step in building kinase inhibitors which often feature a urea hinge-binding motif.
Reaction Scheme:
Note: A proper image would be generated here showing the chemical structures.
Materials:
-
This compound
-
3-Chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add 3-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a precipitate will form. Filter the solid and wash with a small amount of cold DCM.
-
Dry the resulting solid under vacuum to yield the desired N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-N'-(3-chlorophenyl)urea as a white solid.
Expected Outcome: This reaction typically proceeds in high yield (>90%) and the product can often be used in the next step without further purification.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
The urea intermediate can be further elaborated. In the TRKA inhibitor synthesis, a bromo-substituent was present on the phenyl ring of the urea, which was then subjected to a Suzuki coupling. For the purpose of this generalized protocol, we will assume a bromo-substituted urea intermediate is used.
Reaction Scheme:
Note: A proper image would be generated here showing the chemical structures.
Materials:
-
Bromo-substituted N-(4'-fluoro-[1,1'-biphenyl]-4-yl)urea derivative (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask or microwave vial, add the bromo-substituted urea derivative (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.
Causality in Protocol Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.
-
Base Selection: The base is essential for the transmetalation step of the Suzuki catalytic cycle. Carbonates like K₂CO₃ are commonly used as they are effective and generally well-tolerated by many functional groups.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.
Structure-Activity Relationship (SAR) Insights from TRKA Inhibitor Development
The study that utilized this compound as a starting point for TRKA inhibitors provides valuable SAR insights.[5] The researchers synthesized a series of derivatives by varying the substituents introduced via the Suzuki coupling.
| Compound ID (from source) | R-Group (via Suzuki Coupling) | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Selectivity for TRKA |
| 26h | 1H-Indazole | 5520 | >10000 | >10000 | Selective |
| 32h | Modified Indazole | 72 | >1000 | >1000 | Highly Selective |
Data synthesized from reference[5].
The evolution from compound 26h to 32h demonstrates that modifications on the periphery of the molecule, far from the initial this compound core, can dramatically improve potency while maintaining selectivity. The 4-fluorobiphenyl-4-yl urea moiety likely serves as a crucial anchor within the kinase hinge region, while the appended heterocyclic system explores a more variable region of the binding pocket, allowing for the fine-tuning of isoform selectivity. The study found that the ureido linker was optimal for achieving the best TRKA kinase selectivity and anti-proliferative activities.[5]
Safety Considerations
It is critical to note that the parent, non-fluorinated compound, 4-aminobiphenyl, is a known human carcinogen, primarily associated with bladder cancer.[9] While fluorination can alter the metabolic profile of a molecule, researchers must handle this compound and its derivatives with appropriate safety precautions. This includes working in a well-ventilated fume hood, using personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of dust or contact with skin. All waste should be disposed of according to institutional guidelines for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its pre-installed fluorine atom offers a strategic advantage for modulating pharmacokinetic and pharmacodynamic properties. The accessible amino group provides a reliable handle for a variety of synthetic transformations, enabling the rapid generation of diverse compound libraries for SAR exploration. The successful application of this scaffold in the development of highly potent and selective TRKA inhibitors underscores its utility in modern medicinal chemistry programs, particularly in the kinase inhibitor field. By following robust synthetic protocols and adhering to safety guidelines, researchers can effectively utilize this building block to accelerate the discovery of novel therapeutics.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
Application Notes & Protocols: Synthesis and Application of 4-Amino-4'-fluorobiphenyl Derivatives for High-Performance OLED Materials
Introduction: The Strategic Importance of Fluorinated Biphenylamines in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers. Among the vast library of organic molecules, 4-Amino-4'-fluorobiphenyl and its derivatives have emerged as a critical class of materials, particularly for constructing robust Hole Transport Layers (HTLs) and efficient emissive layers (EMLs).
The biphenyl core provides a rigid, conjugated scaffold conducive to efficient charge transport. The strategic placement of an amino group (-NH₂) and a fluorine atom (-F) imparts a unique combination of electronic and physical properties. The amino group serves as a potent electron-donating moiety, which is crucial for hole injection and transport. It also provides a reactive handle for further molecular elaboration, allowing for the fine-tuning of the material's properties. The fluorine atom, with its high electronegativity, can modulate the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels, leading to improved charge injection, enhanced thermal stability, and increased quantum efficiency of the final OLED device.
This application note provides a comprehensive guide for researchers and scientists on the synthesis, purification, characterization, and application of this compound derivatives for OLEDs. It combines established synthetic methodologies with practical insights to facilitate the development of next-generation OLED materials.
Core Synthesis Strategies: Building the this compound Scaffold
The construction of the this compound backbone is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these routes often depends on the availability and cost of the starting materials.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide. For the synthesis of this compound, this typically involves the reaction of 4-aminophenylboronic acid with 1-bromo-4-fluorobenzene or, alternatively, 4-fluorophenylboronic acid with 4-bromoaniline. The latter is often preferred due to the commercial availability and stability of the reactants.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand (e.g., SPhos, XPhos) can significantly impact the reaction efficiency, especially when dealing with less reactive aryl chlorides.
-
Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Fluorophenylboronic acid (1.1 eq)
-
4-Bromoaniline (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoaniline, 4-fluorophenylboronic acid, potassium carbonate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Add Pd(OAc)₂ to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed to couple 4-fluoro-4'-bromobiphenyl with an amine source, or more directly, 4-bromobiphenyl with an amino surrogate. For synthesizing derivatives, this reaction is invaluable for attaching various aromatic amines to the biphenyl core.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., RuPhos, BrettPhos), are highly effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Functionalization of the this compound Core
The true utility of this compound in OLEDs lies in its ability to be readily functionalized. The primary amino group is a versatile handle for introducing various substituents that can tune the material's properties for specific applications.
Workflow for Derivative Synthesis:
Caption: Workflow for the synthesis and application of this compound derivatives.
A common strategy is to perform a second cross-coupling reaction at the amino group to create extended triarylamine structures. These larger, more complex molecules often exhibit improved thermal stability and charge-transporting properties.
Detailed Protocol 2: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., 4-bromobiphenyl, 2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Tri(tert-butyl)phosphine (P(tBu)₃, 0.08 eq)
-
Sodium tert-butoxide (NaOtBu, 2.5 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge a Schlenk flask with this compound, the aryl bromide, and sodium tert-butoxide.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(tBu)₃ in anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask, remove from the glovebox, and heat to 90-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography, followed by recrystallization or sublimation to obtain the high-purity derivative.
Purification and Characterization: Ensuring High-Purity Materials for OLEDs
The performance of an OLED is highly sensitive to impurities, which can act as charge traps or luminescence quenchers. Therefore, rigorous purification and thorough characterization are paramount.
Purification Techniques:
-
Column Chromatography: The primary method for removing bulk impurities after synthesis.
-
Recrystallization: Effective for obtaining crystalline solids with high purity.
-
Sublimation: A crucial final purification step for many OLED materials. Temperature-gradient sublimation under high vacuum can remove trace impurities and yield materials with >99.9% purity.
Characterization Methods:
| Technique | Purpose | Typical Expected Results for a this compound Derivative |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and purity assessment. | Characteristic aromatic proton and carbon signals. A distinct fluorine signal in the ¹⁹F NMR spectrum. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Elemental Analysis (EA) | Determination of elemental composition and purity. | Experimental C, H, N, and F percentages within ±0.4% of the calculated values. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperature (Td), often >350 °C, indicating good thermal stability for device fabrication and operation. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). | A high Tg (>100 °C) is desirable for morphological stability of the thin film in the device. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Reversible oxidation waves from which the HOMO level can be calculated. The LUMO level is often estimated from the HOMO and the optical bandgap. |
| UV-Vis Spectroscopy | Determination of absorption properties and optical bandgap. | Strong absorption bands in the UV region corresponding to π-π* transitions. |
| Photoluminescence (PL) Spectroscopy | Measurement of emission properties (color, efficiency). | Emission spectrum indicating the color of light produced. The photoluminescence quantum yield (PLQY) provides a measure of the material's intrinsic emissive efficiency. |
Application in OLED Devices
Derivatives of this compound are primarily used as:
-
Hole Transport Materials (HTMs): Their HOMO levels are typically well-aligned with the work function of the anode (e.g., ITO) and the HOMO of the emissive layer, facilitating efficient hole injection and transport. Their high hole mobility is also a key advantage.
-
Emissive Materials (Emitters): By extending the conjugation and incorporating specific chromophores, these derivatives can be designed to emit light in various colors, particularly in the blue region of the spectrum, which is often a challenge for OLEDs.
Device Architecture and Performance:
A typical multilayer OLED structure incorporating a this compound derivative as the HTL is as follows:
Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
The performance of an OLED is evaluated based on several key metrics:
| Performance Metric | Description | Typical Performance Goals |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | > 20% for phosphorescent and TADF emitters. |
| Luminance (cd/m²) | The intensity of light emitted per unit area. | > 1000 cd/m² for display applications. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Specifies the color of the emitted light. | Precise values corresponding to the desired color (e.g., deep blue, pure green, saturated red). |
| Operational Lifetime (LT₅₀ or LT₉₅) | The time it takes for the luminance to decrease to 50% or 95% of its initial value. | Thousands to tens of thousands of hours for commercial applications. |
The incorporation of well-designed this compound derivatives can lead to devices with low turn-on voltages, high efficiencies, and long operational lifetimes due to their excellent electrochemical and thermal stability and their ability to facilitate balanced charge injection and transport within the OLED.
Conclusion
This compound derivatives represent a versatile and highly effective class of materials for the development of advanced OLEDs. The synthetic strategies outlined in this guide, primarily the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a robust platform for creating a diverse range of materials with tailored properties. By carefully controlling the molecular design, purification, and device architecture, researchers can leverage these compounds to achieve high-performance OLEDs with enhanced efficiency, color purity, and stability, paving the way for the next generation of displays and solid-state lighting.
Application Notes and Protocols for the Diazotization of 4-Amino-4'-fluorobiphenyl
Abstract
This comprehensive guide provides a detailed experimental procedure for the diazotization of 4-Amino-4'-fluorobiphenyl. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the underlying reaction mechanism, outlines a step-by-step laboratory protocol, and emphasizes critical safety precautions. The resulting 4-fluoro-4'-biphenyldiazonium salt is a versatile intermediate for a variety of subsequent synthetic transformations, including Sandmeyer-type reactions and azo couplings.
Introduction: The Synthetic Versatility of Diazonium Salts
The diazotization of primary aromatic amines is a fundamental and powerful transformation in organic synthesis. This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (as dinitrogen gas) and a weak electrophile.[1] This dual reactivity makes aryldiazonium salts pivotal intermediates for the synthesis of a wide array of functionalized aromatic compounds.[2][3]
This compound is a valuable starting material, and its diazotization opens a gateway to novel biphenyl derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals. The resulting 4-fluoro-4'-biphenyldiazonium salt can be utilized in a variety of subsequent reactions to introduce a wide range of substituents onto the biphenyl scaffold.
Reaction Mechanism and Rationale
The diazotization reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be unstable and potentially explosive if isolated in a dry state.[4]
The key steps in the mechanism are as follows:
-
Formation of the Nitrosating Agent: The strong acid protonates sodium nitrite to generate nitrous acid (HNO₂), which is then further protonated and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion.
Experimental Protocol
This protocol details the in situ preparation of 4-fluoro-4'-biphenyldiazonium chloride solution, which can be directly used for subsequent reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Concentrated Hydrochloric Acid (HCl) | 37% (w/w) | ACS Reagent Grade | Corrosive |
| Sodium Nitrite (NaNO₂) | ≥99% | ACS Reagent Grade | Oxidizer, Toxic |
| Distilled or Deionized Water | |||
| Ice | |||
| Starch-iodide paper | For monitoring | ||
| Urea (optional) | Reagent Grade | To quench excess nitrous acid |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer (-10 to 100 °C)
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Preparation of the Amine Salt Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 5.0 g, 26.7 mmol).
-
To the flask, add a mixture of distilled water (50 mL) and concentrated hydrochloric acid (10 mL, ~120 mmol).
-
Stir the mixture. Gentle warming may be necessary to fully dissolve the amine. Once dissolved, cool the solution to room temperature.
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
Step 2: Preparation of the Sodium Nitrite Solution
-
In a separate beaker, dissolve sodium nitrite (1.94 g, 28.1 mmol, 1.05 equivalents) in 10 mL of cold distilled water.
Step 3: Diazotization
-
Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine salt solution over a period of 20-30 minutes.
-
Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The reaction is exothermic, and slow addition is necessary for temperature control.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
Step 4: Monitoring the Reaction
-
To confirm the presence of a slight excess of nitrous acid, which indicates the completion of the reaction, test the solution with starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color on the paper.
-
If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained and maintained for at least 10 minutes.
-
(Optional) To quench any significant excess of nitrous acid, a small amount of urea can be added until the starch-iodide test is negative. This is particularly important if the subsequent reaction is sensitive to nitrous acid.
The resulting pale-yellow solution contains the 4-fluoro-4'-biphenyldiazonium chloride and should be used immediately in the next synthetic step. Do not attempt to isolate the diazonium salt.
Visualization of the Experimental Workflow
Caption: Workflow for the diazotization of this compound.
Safety and Handling Precautions
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock. This protocol is designed for the in situ use of the diazonium salt solution. Under no circumstances should the solvent be removed to isolate the solid diazonium salt.
-
Corrosive and Toxic Reagents: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite is an oxidizer and is toxic if ingested.
-
Temperature Control: Maintaining the reaction temperature below 5 °C is critical for the stability of the diazonium salt and to minimize side reactions. A runaway reaction can occur if the temperature is not controlled, leading to the rapid decomposition of the diazonium salt and the evolution of nitrogen gas.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood.
Applications in Further Synthesis
The freshly prepared 4-fluoro-4'-biphenyldiazonium salt solution is a versatile intermediate for various synthetic transformations, including:
-
Sandmeyer Reaction: For the introduction of chloro, bromo, or cyano groups using the corresponding copper(I) salts (CuCl, CuBr, CuCN).[3]
-
Schiemann Reaction: For the synthesis of difluorobiphenyl derivatives by thermal decomposition in the presence of tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) anions.
-
Gattermann Reaction: For the introduction of halogens using copper powder.
-
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines, naphthols) to form azo dyes.[2]
-
Gomberg-Bachmann Reaction: For the synthesis of unsymmetrical biaryls.
References
Application Notes and Protocols for the Incorporation of 4-Amino-4'-fluorobiphenyl into High-Performance Polymers
Introduction: The Strategic Advantage of Fluorination in Polyimide Synthesis
The relentless pursuit of advanced materials for demanding applications in microelectronics, aerospace, and communications has driven significant research into the synthesis of high-performance polymers. Polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, are often the materials of choice.[1] However, traditional aromatic polyimides can exhibit limitations such as poor solubility and high dielectric constants, which can hinder their processability and performance in next-generation electronic devices.
The incorporation of fluorine atoms into the polymer backbone represents a key strategy to overcome these challenges. The introduction of the C-F bond, with its high bond dissociation energy (~485 kJ/mol), imparts superior thermal stability to the resulting polymer.[1] Furthermore, the electronegativity and low polarizability of fluorine atoms can lead to a significant reduction in the polymer's dielectric constant and moisture absorption, making these materials ideal for applications in high-frequency communication systems and as interlayer dielectrics in integrated circuits.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 4-Amino-4'-fluorobiphenyl into polymer synthesis, with a primary focus on the preparation of fluorinated polyimides. We will detail the synthesis of the poly(amic acid) precursor via polycondensation, its subsequent conversion to the final polyimide, and the characterization of the resulting polymer. The protocols provided are based on established methodologies for the synthesis of fluorinated polyimides and are designed to be readily adaptable to specific research needs.
Monomer Profile: this compound
This compound is an aromatic diamine that serves as a key building block for the synthesis of fluorinated polyimides. Its chemical structure, featuring a biphenyl core with an amino group and a fluorine substituent, provides a unique combination of rigidity, thermal stability, and desirable electronic properties.
| Property | Value |
| Chemical Formula | C₁₂H₁₀FN |
| Molecular Weight | 187.21 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 121-125 °C |
| Boiling Point | ~325 °C |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) |
Polymer Synthesis: A Two-Step Polycondensation Approach
The most common and versatile method for synthesizing polyimides from diamines and dianhydrides is a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final, insoluble polyimide in the second step through a process of imidization.
Reaction Scheme
Figure 1: General two-step synthesis of polyimides from this compound and an aromatic dianhydride.
Experimental Protocols
This protocol details the synthesis of the poly(amic acid) precursor, the foundational step in creating the final polyimide material.
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube
Procedure:
-
Flask Preparation: Thoroughly dry the three-neck round-bottom flask and all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Diamine Dissolution: In the reaction flask, dissolve a precise amount of this compound in anhydrous NMP under a positive pressure of inert gas. Stir the solution gently with the mechanical stirrer until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of PMDA to the diamine solution in small portions over 30-60 minutes. The addition of the dianhydride is exothermic, and the reaction temperature should be maintained at or below room temperature using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final concentration of the polymer solution is typically targeted between 15-25 wt%.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator at 4°C for short periods before proceeding to the imidization step.
This protocol describes the conversion of the poly(amic acid) solution into a robust, freestanding polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate (e.g., glass plate or wafer)
-
Programmable oven or furnace with a controlled atmosphere
Procedure:
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass substrate. Use a doctor blade or a similar casting knife to spread the solution into a thin, uniform film of the desired thickness.
-
Solvent Evaporation: Place the coated substrate in a dust-free, low-humidity environment at a low temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the substrate to a programmable oven and subject it to a staged thermal curing process under a nitrogen atmosphere. A typical curing cycle is as follows:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Delamination: After the curing cycle is complete, allow the substrate to cool down slowly to room temperature. The resulting polyimide film can typically be delaminated from the glass substrate by immersion in warm water.
-
Post-Drying: Dry the freestanding polyimide film in a vacuum oven at 100-120°C for several hours to remove any residual moisture.
Characterization of the Resulting Polyimide
A comprehensive characterization of the synthesized polyimide is crucial to confirm its chemical structure and evaluate its physical properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool to monitor the conversion of the poly(amic acid) to the polyimide. The disappearance of the characteristic amide and carboxylic acid peaks of the poly(amic acid) and the appearance of the characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) confirm the successful imidization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the polyimide and to assess its purity.
Thermal Properties
The thermal stability of the polyimide is a critical performance parameter.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the polymer, which is typically defined as the temperature at which 5% or 10% weight loss occurs. Fluorinated polyimides are expected to exhibit high thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimide. The Tg is a key indicator of the polymer's upper service temperature.
Mechanical Properties
The mechanical integrity of the polyimide film is essential for its application in flexible electronics and other structural components.
-
Tensile Testing: Tensile testing of the polyimide films provides crucial data on their mechanical performance, including:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness.
-
Elongation at Break: The extent to which the material can be stretched before it fractures.
-
Expected Properties of Polyimides Incorporating this compound
Based on literature data for structurally similar fluorinated polyimides, the incorporation of this compound is expected to yield polymers with the following desirable properties:
| Property | Expected Range | Rationale |
| Glass Transition Temperature (Tg) | 250 - 350 °C | The rigid biphenyl structure contributes to a high Tg.[1] |
| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C | The high C-F bond energy enhances thermal stability.[1] |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 | The fluorine atoms reduce polarizability.[2] |
| Tensile Strength | 80 - 150 MPa | The aromatic backbone provides excellent mechanical strength. |
| Solubility | Soluble in aprotic polar solvents | The fluorine substitution can improve solubility over non-fluorinated analogs. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Molecular Weight of Poly(amic acid) | Impurities in monomers or solvent; Non-equimolar ratio of monomers | Purify monomers and solvent thoroughly; Ensure precise weighing of monomers. |
| Brittle Polyimide Film | Incomplete imidization; Too rapid solvent removal | Optimize the thermal curing cycle (slower heating rates, longer hold times); Slow down the initial solvent evaporation step. |
| Insoluble Poly(amic acid) | Polymer concentration is too high | Adjust the initial monomer concentration to achieve a lower final polymer content in the solution. |
Conclusion
The incorporation of this compound into polyimide synthesis offers a promising route to advanced materials with enhanced thermal stability, lower dielectric constants, and improved processability. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this fluorinated diamine in the development of next-generation high-performance polymers for a wide range of applications. The inherent versatility of the polycondensation reaction allows for further tuning of the polymer properties by judicious selection of the dianhydride comonomer, opening up a vast design space for materials innovation.
References
Application Note: Quantitative Analysis of 4-Amino-4'-fluorobiphenyl and its Metabolites in Biological Matrices using LC-MS/MS
Introduction
4-Amino-4'-fluorobiphenyl (4-AFB) is a fluorinated aromatic amine of significant interest in pharmaceutical development and toxicology. Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and overall pharmacokinetic profile. This application note provides a comprehensive guide for the sensitive and selective quantification of this compound and its primary metabolites in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the scientific rationale behind the experimental choices.
The metabolism of aromatic amines like 4-AFB typically proceeds through a series of Phase I and Phase II reactions. The primary metabolic pathways for 4-AFB are predicted to be N-acetylation, N-hydroxylation, and subsequent conjugation reactions, including glucuronidation and sulfation. There is also a potential for defluorination followed by hydroxylation. The accurate measurement of these metabolites is essential for a complete understanding of the compound's disposition.
Metabolic Pathway of this compound
The metabolism of this compound is initiated by cytochrome P450 enzymes, which can introduce a hydroxyl group onto the amino group (N-hydroxylation), a critical activation step for some aromatic amines.[1][2][3] The amino group can also be acetylated by N-acetyltransferases (NATs).[4] The resulting N-hydroxy and N-acetyl metabolites can then undergo further Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion.[5][6][7][8][9][10] Based on studies of similar compounds like 4-aminobiphenyl and 4-fluoroaniline, a plausible metabolic pathway for this compound is proposed below.[11][12]
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
A robust and reliable bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The following workflow is recommended for the analysis of this compound and its metabolites.
Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Part 1: Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[13]
Protocol 1: Protein Precipitation for Plasma Samples
This method is a rapid and effective way to remove the majority of proteins from plasma samples.[14]
-
Thaw Plasma: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound) to each sample, vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
Protocol 2: Hydrolysis and Solid-Phase Extraction (SPE) for Urine Samples
Metabolites in urine are often present as glucuronide or sulfate conjugates and require a hydrolysis step to liberate the parent metabolite.[5][6][11][12] SPE is then used for cleanup and concentration.
-
Thaw Urine: Thaw frozen urine samples at room temperature.
-
Aliquoting: Aliquot 1 mL of urine into a glass tube.
-
Internal Standard: Add the internal standard to each sample.
-
Hydrolysis:
-
Acid Hydrolysis (for glucuronides and sulfates): Add 100 µL of concentrated hydrochloric acid. Cap the tube and heat at 90°C for 1 hour.
-
Enzymatic Hydrolysis (milder conditions): Alternatively, use a mixture of β-glucuronidase and sulfatase enzymes according to the manufacturer's protocol.
-
-
Neutralization: After cooling, neutralize the sample with sodium hydroxide.
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the hydrolyzed and neutralized urine sample onto the cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Part 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
The separation of the parent compound and its metabolites is crucial, especially for isomeric metabolites. A reversed-phase C18 or a Phenyl column is recommended for the analysis of aromatic amines.[2][5][8]
| Parameter | Recommended Condition |
| Column | C18 or Phenyl Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 5% B. |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[2][15][16] Positive electrospray ionization (ESI+) is generally suitable for aromatic amines.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Predicted MRM Transitions
The following table provides predicted MRM transitions for this compound and its major metabolites. These transitions should be optimized on the specific instrument being used. The precursor ion is the protonated molecule [M+H]+. Product ions are predicted based on common fragmentation patterns of aromatic amines, which often involve the loss of small neutral molecules like NH3, CO, and cleavage of the biphenyl linkage.[17][18][19]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 188.1 | 171.1 (loss of NH3) | 109.1 (fluorophenyl fragment) |
| N-acetyl-4-amino-4'-fluorobiphenyl | 230.1 | 188.1 (loss of acetyl group) | 171.1 (loss of acetyl and NH) |
| N-hydroxy-4-amino-4'-fluorobiphenyl | 204.1 | 188.1 (loss of O) | 171.1 (loss of O and NH3) |
| N-hydroxy-N-acetyl-4-amino-4'-fluorobiphenyl | 246.1 | 204.1 (loss of acetyl group) | 188.1 (loss of acetyl and O) |
| Hydroxylated-4-Amino-4'-fluorobiphenyl | 204.1 | 187.1 (loss of NH3) | 125.1 |
| Glucuronide Conjugate (of N-hydroxy metabolite) | 380.1 | 204.1 (loss of glucuronic acid) | 188.1 |
| Sulfate Conjugate (of N-hydroxy metabolite) | 284.1 | 204.1 (loss of SO3) | 188.1 |
Note: These are predicted transitions and must be confirmed and optimized experimentally.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using standards of known concentrations prepared in the same biological matrix as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined as part of the method validation.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the incorporation of key quality control measures:
-
Internal Standards: The use of a stable isotope-labeled internal standard for each analyte is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
-
Calibration Standards and Quality Controls: The analysis of a full set of calibration standards and at least three levels of quality control samples (low, medium, and high concentrations) with each batch of unknown samples ensures the accuracy and precision of the data.
-
Matrix Effects Evaluation: A post-extraction addition method should be employed during method development to assess the extent of ion suppression or enhancement from the biological matrix.
Conclusion
This application note provides a detailed and scientifically grounded framework for the LC-MS/MS analysis of this compound and its metabolites. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and sensitive quantification of these compounds in complex biological matrices. The provided methodologies, rooted in established principles of bioanalysis, offer a robust starting point for method development and validation, ultimately contributing to a deeper understanding of the metabolism and disposition of this important molecule.
References
- 1. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04096G [pubs.rsc.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]
- 9. forensicrti.org [forensicrti.org]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Amino-4'-fluorobiphenyl
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for one of the more nuanced applications of the Suzuki-Miyaura cross-coupling reaction: the synthesis of 4-Amino-4'-fluorobiphenyl. The coupling of an electron-rich amine-containing boronic acid with a halogenated aromatic presents a unique set of challenges. This guide offers expert insights and practical solutions to help you navigate these complexities and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 4-aminophenylboronic acid often challenging, leading to low yields?
A1: The primary challenge arises from the electronic nature of the coupling partners. The 4-aminophenylboronic acid is electron-rich due to the activating amino group, while the fluoro-substituted aryl halide is also relatively electron-rich. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[1] Additionally, the amino group can coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, aminophenylboronic acids are susceptible to side reactions like protodeboronation and homocoupling under typical Suzuki conditions.[1][2]
Q2: What is protodeboronation and how can I minimize it in my reaction?
A2: Protodeboronation is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of aniline from 4-aminophenylboronic acid.[2] This is often promoted by harsh basic conditions and the presence of water.[3] To minimize this, consider the following:
-
Use Milder Bases: Switch from strong bases like NaOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4]
-
Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or switching to anhydrous conditions may be necessary for sensitive substrates.[3]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can significantly reduce protodeboronation.[3]
Q3: I am observing a significant amount of biphenyl as a byproduct. What is causing this homocoupling?
A3: The formation of biphenyl from the self-coupling of 4-aminophenylboronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can alter the catalytic cycle.[5][6] To prevent homocoupling, it is crucial to thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[6][7][8]
Q4: Can the choice of palladium catalyst significantly impact the yield for this specific transformation?
A4: Absolutely. The selection of the palladium catalyst and its associated ligand is critical. For challenging couplings involving electron-rich substrates, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times.[9] Modern catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), are often more efficient for this type of transformation.[3][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound.
Problem 1: Low or No Product Formation
If you are observing minimal or no formation of the desired this compound, consider the following potential causes and solutions:
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species may not be generated or could be deactivated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[9] Rigorous degassing of your solvent and reaction mixture is essential to prevent oxidation of the catalyst by atmospheric oxygen.[3][11] |
| Inefficient Oxidative Addition | The electron-rich nature of both coupling partners can make the initial oxidative addition of the aryl halide to the palladium center sluggish.[1] To overcome this, use more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can accelerate this step.[3] Increasing the reaction temperature may also be beneficial.[12][13] |
| Poor Transmetalation | The transfer of the aryl group from the boron atom to the palladium center can be inefficient. This step is facilitated by a base. Ensure your chosen base is sufficiently strong and soluble in the reaction medium. Using a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can promote the formation of the more reactive boronate species.[3] The addition of a small amount of water to solvents like dioxane or THF can sometimes improve the solubility of the base and facilitate transmetalation.[3] |
| Incorrect Reaction Temperature | The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures (>100-110 °C) can lead to catalyst decomposition and the precipitation of palladium black, which will lower the yield.[14] The optimal temperature should be determined experimentally for your specific conditions. |
Problem 2: Predominance of Side Products
If your reaction is proceeding but the primary products are undesired species, focus on identifying and mitigating the specific side reactions.
| Side Product | Cause & Mitigation Strategy |
| Aniline (from Protodeboronation) | This indicates the cleavage of the C-B bond of your boronic acid. This is often exacerbated by strong bases and excess water.[2] Solutions: 1. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, KF).[3] 2. Use a more stable boronic acid derivative like a pinacol ester.[3] 3. Minimize the amount of water in the reaction or use strictly anhydrous conditions.[3] |
| Biphenyl (from Homocoupling) | The self-coupling of 4-aminophenylboronic acid is typically caused by the presence of oxygen.[5][6] Solution: Ensure your reaction setup is scrupulously purged with an inert gas (argon or nitrogen). Degas your solvent thoroughly before use by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.[7][8] |
| 4,4'-Difluorobiphenyl | This homocoupling product of the aryl halide is less common but can occur. Solution: Similar to boronic acid homocoupling, ensuring an oxygen-free environment is crucial. Additionally, using bulky phosphine ligands can disfavor the formation of the homocoupled product.[1] |
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling
This is a starting point protocol that should be optimized for the specific synthesis of this compound.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1-fluoro-4-iodobenzene, 1.0 mmol, 1.0 equiv.), 4-aminophenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with a high-purity inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by alternating between vacuum and the inert gas supply.[8]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of the inert gas.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-4'-fluorobiphenyl Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-4'-fluorobiphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.
The synthesis of substituted biarylamines like this compound is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] However, achieving high yields and purity can be challenging. This guide focuses on the most robust and widely used method, the Suzuki-Miyaura cross-coupling reaction, providing a structured, question-and-answer-based approach to overcome common experimental hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the most reliable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing the biaryl scaffold of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.
Why it's preferred:
-
Mild Reaction Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups.
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups, including the amine group on the aniline moiety, which is crucial for this synthesis.[2]
-
Commercial Availability of Reagents: The necessary starting materials and catalysts are readily available.
-
High Yields and Selectivity: When optimized, the reaction produces the desired product with excellent selectivity and high yields.[2]
The general transformation is illustrated below:
Figure 1: General Suzuki-Miyaura Reaction Scheme

Q2: I'm setting up this synthesis for the first time. What is a reliable starting protocol?
Starting with a well-established protocol is critical. The following procedure is a robust starting point for the coupling of 4-bromoaniline with 4-fluorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound.
Materials:
-
4-Bromoaniline
-
4-Fluorophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromoaniline (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask containing the reagents.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). It is crucial that the solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes) to prevent catalyst oxidation.
-
Reaction Execution: Seal the flask and heat the mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Table 1: Summary of Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 4-Bromoaniline | Good reactivity (I > Br > Cl).[2] Less expensive than the iodo-analogue. |
| Boronic Acid | 4-Fluorophenylboronic acid (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that accelerates oxidative addition and reductive elimination steps.[1] |
| Base | K₃PO₄ (3.0 equiv) | A strong base effective in many Suzuki couplings. Grinding it to a fine powder increases its surface area and reactivity.[3] |
| Solvent | Degassed Dioxane/Water (4:1) | The aqueous phase is essential for the transmetalation step. Dioxane effectively solubilizes the organic components.[4] |
| Temperature | 80-100 °C | Provides sufficient thermal energy without degrading the catalyst or reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | CRITICAL: Oxygen deactivates the Pd(0) catalyst, leading to failed reactions.[5] |
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Q3: My reaction yield is low or has failed completely. What are the most common issues to troubleshoot?
Low yield in a Suzuki coupling is a common problem that can almost always be traced back to a few key factors.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Insufficient degassing of solvents or a poor inert atmosphere seal will kill the catalyst.[5] | - Rigorously degas all solvents using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. - Ensure your reaction vessel is properly sealed and maintained under a positive pressure of inert gas. |
| 2. Poor Reagent Solubility: If any of the starting materials or the base are not sufficiently soluble in the solvent system, the reaction will be slow or may not proceed at all.[6] | - Try alternative solvent systems like DMF, THF/Water, or Toluene/Ethanol/Water .[7] - Ensure the base is a fine, free-flowing powder.[3] | |
| 3. Boronic Acid Degradation: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially if the reaction is prolonged or the conditions are harsh.[5][6] | - Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) .[3] - Avoid unnecessarily long reaction times. Monitor the reaction and work it up once the starting material is consumed. | |
| Incomplete Reaction | 1. Insufficient Base Strength or Solubility: The base is crucial for activating the boronic acid for transmetalation. If it's too weak or insoluble, this step becomes rate-limiting. | - Switch to a stronger or more soluble base. Common alternatives include Cs₂CO₃, K₂CO₃, or CsF .[4][8] - Adding a phase-transfer catalyst can sometimes help if solubility is an issue. |
| 2. Challenging Coupling Partners: An electron-rich aryl halide (like 4-bromoaniline) can make the initial oxidative addition step sluggish.[3] | - Use a more active catalyst system. Buchwald ligands like SPhos or XPhos are specifically designed to facilitate challenging couplings.[7] - Consider increasing the reaction temperature in 10 °C increments. |
Q4: I'm observing significant side products. What are they and how can they be minimized?
Side product formation directly competes with your desired reaction, reducing yield and complicating purification. The two most common culprits are homocoupling and dehalogenation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (in this case, 4,4'-difluorobiphenyl). It is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[5]
-
Solution: The most effective preventative measure is meticulous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction.
-
-
Dehalogenation: This involves the replacement of the halogen on the starting material (e.g., 4-bromoaniline) with a hydrogen atom, resulting in the formation of aniline. This can occur via several pathways, sometimes involving the solvent or base.[5]
-
Solution: This side reaction is often substrate and condition-dependent. If dehalogenation is a major issue, screening different bases (e.g., switching from K₃PO₄ to a carbonate base like K₂CO₃) or solvents may be necessary.
-
Diagram 2: Competing Reaction Pathways
Caption: Visualization of the desired Suzuki coupling versus common side reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polyfluorinated Biphenyls
This technical support center provides targeted troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polyfluorinated biphenyls. The electron-deficient nature of polyfluorinated aromatic systems presents unique challenges, often leading to complex reaction mixtures and the formation of undesirable side products. This guide is designed to help you diagnose, understand, and mitigate these common issues, ensuring higher yields and cleaner products.
Troubleshooting Guide: Diagnosing Reaction Failures
This section addresses broad, common issues encountered during the synthesis of polyfluorinated biphenyls, particularly via Suzuki-Miyaura cross-coupling reactions. Use the following Q&A and the diagnostic flowchart to identify the root cause of your experimental problems.
Question: My reaction has a low yield of the desired polyfluorinated biphenyl, and the crude mixture shows multiple unidentified spots on TLC. Where do I start?
Answer: A low yield accompanied by a complex product mixture in polyfluorinated biphenyl synthesis typically points to one or more competing side reactions. The high electrophilicity of the fluorinated rings and the specific challenges of coupling electron-poor substrates are the primary drivers.
The first step is to identify the major side products. The most common culprits are:
-
Homocoupling Products: Dimers of your boronic acid/ester or your aryl halide.
-
Protodeborylation/Hydrodeboronation Products: Your boronic acid starting material is converted back to its corresponding arene.
-
Hydrodehalogenation Products: The halogen (Br, I) on your aryl halide is replaced by a hydrogen atom.
-
Hydrodefluorination Products: A fluorine atom is replaced by a hydrogen atom, a particularly challenging side reaction with highly fluorinated substrates.[1][2]
A systematic approach is crucial. Begin by analyzing your crude reaction mixture with LC-MS or GC-MS to identify the mass of the major byproducts. Comparing these masses to the expected masses of the side products listed above will provide a clear direction for troubleshooting.
Diagnostic Workflow for Common Side Products
This flowchart provides a logical path to diagnose and address the most prevalent issues in polyfluorinated biphenyl synthesis.
Caption: Troubleshooting flowchart for addressing common side reactions.
Frequently Asked Questions (FAQs) about Specific Side Products
This section provides in-depth explanations for the formation of specific side products and detailed protocols for their mitigation.
Homocoupling Side Products
Question: I am observing significant amounts of biphenyl (from phenylboronic acid) and/or 4,4'-difluorobiphenyl (from 1-bromo-4-fluorobenzene) in my reaction. What causes this and how can I prevent it?
Answer: Homocoupling is a very common side reaction in cross-coupling chemistry. It can occur with either the organoboron reagent or the aryl halide.
-
Boronic Acid Homocoupling: The most frequent cause is the presence of molecular oxygen.[3][4] Oxygen can participate in an oxidative cycle with the palladium catalyst that leads to the coupling of two boronic acid-derived aryl groups. This is especially problematic when the desired cross-coupling is slow, giving the homocoupling pathway more time to compete.
-
Aryl Halide Homocoupling: This can be more complex but is often related to the stability of the organopalladium intermediates or the presence of radical pathways.
The catalytic cycle for Suzuki-Miyaura coupling is a finely balanced process. Side reactions like homocoupling represent "off-cycle" pathways that consume starting materials and catalyst, lowering the yield of the desired product.
Caption: Desired cross-coupling versus undesired homocoupling pathway.
Mitigation Protocol: Minimizing Homocoupling
-
Rigorous Degassing (Critical): Oxygen is the primary culprit for boronic acid homocoupling.[3]
-
Procedure: Use the freeze-pump-thaw technique for all solvents and liquid reagents. For a typical setup, place your solvent in a Schlenk flask, freeze it completely using liquid nitrogen. Once frozen, apply a high vacuum for 5-10 minutes. Close the flask to the vacuum and allow it to thaw completely. You will often see bubbles evolving from the liquid. Repeat this cycle at least three times.
-
Alternative: If freeze-pump-thaw is not feasible, sparging the solvent with a stream of inert gas (argon or nitrogen) for at least 30-60 minutes can be effective, though generally less so than freeze-pump-thaw.
-
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox.
-
Optimize Reaction Conditions:
-
Temperature: Sometimes, slightly lower temperatures can disfavor the homocoupling pathway.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step, potentially outcompeting side reactions.[5]
-
Protodeborylation / Hydrodeboronation
Question: My main byproduct is the arene corresponding to my boronic acid starting material (e.g., 1,2,3-trifluorobenzene from 1,2,3-trifluorophenylboronic acid). What is causing this loss of the boronic acid?
Answer: This side reaction is called protodeborylation (or hydrodeboronation) and is a major challenge when working with electron-deficient arylboronic acids, such as those heavily substituted with fluorine.[6] The electron-withdrawing fluorine atoms make the carbon-boron bond more susceptible to cleavage by proton sources (like water or alcohols) under basic conditions.[7] This reaction destroys the nucleophilic partner before it can participate in the catalytic cycle.
Causality: The rate of protodeborylation can sometimes be faster than the rate of transmetalation, especially at elevated temperatures or with prolonged reaction times.
| Factor | Influence on Protodeborylation |
| Electron-withdrawing Groups | Increases rate significantly |
| Aqueous Base | Provides a proton source, increasing the rate |
| High Temperature | Accelerates the decomposition pathway |
| Prolonged Reaction Time | Allows more time for decomposition to occur |
Mitigation Protocol: Preventing Protodeborylation
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation than the corresponding boronic acids. They are often the preferred substrate for challenging couplings.[8]
-
Employ Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Reagents: Dry all solid reagents (e.g., the base) in a vacuum oven before use.
-
-
Choice of Base:
-
Procedure: Instead of aqueous bases like Na₂CO₃ or K₂CO₃, use non-aqueous fluoride sources such as cesium fluoride (CsF) or potassium fluoride (KF). Fluoride ions can activate the boronic acid or ester for transmetalation without introducing a potent proton source.[9]
-
Example: For a 1 mmol scale reaction, substitute 2.2 equivalents of aqueous K₂CO₃ with 3 equivalents of anhydrous, powdered KF.
-
-
Control Temperature and Time: Monitor the reaction closely by TLC or GC. Once the starting aryl halide is consumed, work up the reaction immediately to prevent the slow decomposition of any remaining boronic acid.
Hydrodehalogenation and Hydrodefluorination
Question: I am isolating a significant amount of the arene that should have come from my aryl halide (e.g., 1,2,3,4-tetrafluorobenzene from 1-iodo-2,3,4,5-tetrafluorobenzene). How is the iodine being replaced by hydrogen?
Answer: This side reaction is hydrodehalogenation. A related, though often more difficult, reaction is hydrodefluorination, where a C-F bond is cleaved.[10] These reactions can be promoted by various mechanisms:
-
Hydride Sources: Trace impurities in solvents (e.g., isopropanol in acetone) or the solvent itself (if protic) can act as hydride donors.
-
Catalyst-Mediated Pathways: In some cases, the catalyst can facilitate pathways that lead to the cleavage of the C-X (or C-F) bond and replacement with a hydrogen atom from a proton source.
Hydrodefluorination is a known reaction catalyzed by transition metals and is a key challenge in the functionalization of polyfluoroarenes.[1][2][11] While C-F bonds are strong, their activation becomes more feasible in electron-poor systems.
Mitigation Protocol: Suppressing Hydrodehalogenation/Hydrodefluorination
-
Use High-Purity Solvents: Ensure your solvents are pure and free from potential hydride-donating impurities.
-
Screen Ligands and Bases: The choice of ligand can influence the relative rates of the desired and undesired pathways. A ligand that accelerates reductive elimination can help minimize the lifetime of intermediates that might undergo hydrodehalogenation. The base can also play a role, and screening different options (e.g., K₃PO₄, Cs₂CO₃, KF) is recommended.[9]
-
Scrutinize Reagents: Ensure your boronic acid or other reagents are not contaminated with hydride sources.
-
For Hydrodefluorination: This is a particularly difficult side reaction to control. If it is a major problem, a complete redesign of the synthetic route, perhaps avoiding transition metal catalysis in the final step (e.g., using an SNAr approach), may be necessary.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Building Blocks by Transition‐Metal‐Mediated Hydrodefluorination Reactions [ouci.dntb.gov.ua]
- 12. Item - Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases - Loughborough University - Figshare [repository.lboro.ac.uk]
Technical Support Center: Improving HPLC Peak Shape in Aromatic Amine Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. Due to their basic nature, aromatic amines are prone to problematic interactions within the chromatographic system, often leading to poor peak shapes that compromise resolution, accuracy, and reproducibility.
This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical and physical principles governing peak shape, empowering you to diagnose and solve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Tailing - The Most Common Challenge
Peak tailing, where the latter half of the peak is broader than the front half, is the most frequent issue when analyzing basic compounds like aromatic amines. A USP tailing factor (Tf) greater than 1.2 often indicates a significant problem that requires intervention.[1]
Answer: The overwhelming cause of peak tailing for aromatic amines is secondary-site interactions , which create multiple retention mechanisms for a single analyte.[2][3] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase, basic amines can also undergo strong ionic interactions with acidic sites on the column packing material.
The key culprits are:
-
Residual Silanol Groups: Silica-based columns, even those that are "fully end-capped," have remaining, unbonded silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH levels above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][5] Your positively charged (protonated) aromatic amine can then interact strongly with these sites via ion exchange, holding it back relative to the main analyte band and causing a "tail."[3][6]
-
Trace Metal Contamination: The silica matrix of the column packing can contain trace metal impurities (e.g., iron, aluminum).[2] These metals can increase the acidity of nearby silanol groups, strengthening their interaction with basic analytes and worsening peak tailing.[2][7]
-
Analyte pKa vs. Mobile Phase pH: If the mobile phase pH is too close to the pKa of your aromatic amine, the analyte will exist as a mixture of its protonated (ionized) and free base (unionized) forms. These two forms have different retention characteristics, leading to a distorted, broadened, or tailing peak.[4][8]
Answer: A systematic approach is crucial. You should start by optimizing the mobile phase, which is often the easiest and most effective solution, before considering more drastic changes like replacing the column.
Below is a troubleshooting workflow to guide your efforts.
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Solution Protocols for Peak Tailing
Protocol 1: Mobile Phase pH Adjustment
The goal is to ensure that either the silanol groups OR the amine are in a single, neutral state to prevent ionic interactions.
-
Logic (Low pH): By lowering the mobile phase pH to < 3, the vast majority of surface silanol groups will be protonated (Si-OH) and thus neutral.[1][6] Your amine will be fully protonated (R-NH₃⁺), but with no ionized silanols to interact with, peak shape dramatically improves. This is the most common and effective strategy.
-
Logic (High pH): On a pH-stable column (e.g., hybrid or polymer-based), raising the pH to > 8 will keep the silanols ionized (Si-O⁻) but will deprotonate the aromatic amine, rendering it neutral (R-NH₂).[9] This also eliminates the secondary interaction and can be very effective, often providing different selectivity.
Step-by-Step Methodology:
-
Determine Analyte pKa: Find the pKa of your aromatic amine.
-
Select pH Target: Choose a pH value that is at least 2 units away from your analyte's pKa to ensure it exists in a single ionic state.[8] For low pH work, a target of pH 2.5-3.0 is typical.
-
Choose a Buffer: Select a buffer whose pKa is within +/- 1 unit of your target pH. For a target of pH 2.8, formic acid (pKa ~3.75) or phosphate (pKa1 ~2.15) are common choices.
-
Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase with an adequate buffer concentration, typically 10-50 mM.[1] For example, 25 mM ammonium formate adjusted to pH 3.0 with formic acid.
-
Equilibrate and Test: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
Protocol 2: Using Mobile Phase Additives (Competitive Amines)
If adjusting pH is not sufficient or desirable, adding a small, basic "masking agent" can occupy the active silanol sites, effectively hiding them from your analyte.
-
Logic: A competitive base, like triethylamine (TEA), is a small amine that is added to the mobile phase in low concentrations. It will preferentially interact with the active silanol sites, preventing your larger aromatic amine analyte from binding to them.[10][11]
Step-by-Step Methodology:
-
Prepare Additive Stock: Prepare a stock solution of your additive. For TEA, this is straightforward.
-
Add to Mobile Phase: Add the competitive amine to your final mobile phase at a low concentration, typically starting at 0.1% (v/v).[10] Be aware that additives like TEA can shorten column lifetime and are not MS-friendly.
-
Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase. The effect on peak shape should be immediate.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid | 0.05 - 0.1% | pH control (acidifier) | MS-compatible, volatile | Low buffer capacity |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control & Ion-pairing | Strong acid, good peak shape | MS signal suppression, not volatile |
| Triethylamine (TEA) | 0.1 - 0.5% | Competitive Base (Silanol Masking) | Very effective for tailing | Not MS-compatible, can shorten column life |
| Ammonium Formate/Acetate | 10 - 50 mM | pH Buffering | MS-compatible, provides pH stability | Can precipitate with high organic % |
| EDTA | ~0.1 mM | Metal Chelator | Mitigates metal interactions | May not be necessary with modern columns |
Category 2: Peak Fronting
Peak fronting, an asymmetry where the front half of the peak is broader than the back, is often related to saturation effects or incompatibility between the sample and the mobile phase.[12]
Answer: Peak fronting is typically caused by one of two main issues:
-
Column Overload: You are injecting too much sample mass onto the column.[13][14] The stationary phase becomes saturated at the point of injection, and excess analyte molecules cannot interact with it. These molecules travel through the column faster with the mobile phase, eluting earlier and causing the characteristic "front."[12][15]
-
Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (less polar in reversed-phase) than your mobile phase.[16][17] For example, dissolving an amine in 100% acetonitrile while the mobile phase starts at 5% acetonitrile. The strong sample solvent acts as a "mini mobile phase," carrying the analyte down the column prematurely before proper partitioning can begin, distorting the peak shape.[13][18]
Answer: Diagnosing fronting is straightforward and can be done with a simple experiment.
Protocol 3: Diagnosing and Fixing Column Overload & Solvent Mismatch
Step-by-Step Methodology:
-
Dilution Test (Diagnosing Overload): Prepare and inject a 10-fold dilution of your sample.
-
Solvent Change (Fixing Mismatch): Re-prepare your sample by dissolving it directly in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
Inject the newly prepared sample. The peak fronting should be resolved. It is always best practice to dissolve your sample in the mobile phase whenever possible.[13]
-
Category 3: General Peak Shape Issues
Answer: When all peaks are affected similarly, the problem is likely a systemic or physical issue rather than a chemical one specific to your analyte.[19]
-
Primary Causes:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. This includes using tubing with an unnecessarily large internal diameter or excessive length.[1][4]
-
Column Void or Contamination: A void can form at the head of the column due to packing bed settling or pressure shocks.[3][12] This creates a channel where some analyte molecules travel faster, leading to split or broad peaks. A blocked column frit can have a similar effect.[12]
-
Troubleshooting Steps:
-
Inspect Connections: Ensure all fittings are tight and that tubing is cut cleanly and fully seated. Minimize the length and internal diameter of all tubing where possible.[4]
-
Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to try and clear any potential blockage on the inlet frit.
-
Replace the Column: If the problem persists after flushing, it often indicates a permanent void or channel in the column bed, and the column must be replaced.[1][3]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
stability of 4-Amino-4'-fluorobiphenyl in different solvents
Technical Support Center: 4-Amino-4'-fluorobiphenyl
Guide Overview: This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in various solvents. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during experimental work. This document also includes detailed protocols for stability assessment to ensure experimental reproducibility and integrity.
Section 1: General Stability & Handling FAQs
This section addresses fundamental questions regarding the properties, storage, and handling of this compound to prevent degradation from the outset.
Q1: What are the key physicochemical properties of this compound that influence its stability?
Understanding the basic properties of this compound is critical for its proper handling and use in experiments.
-
Appearance: The compound is typically a solid, which may range from colorless to grey.[1][2] A notable characteristic of related aromatic amines, like 4-aminobiphenyl, is the tendency to change color (e.g., turn purple) upon exposure to air, which suggests a susceptibility to oxidation.[3]
-
Melting Point: The melting point is in the range of 119-121°C.[1][2]
-
Solubility: It has limited solubility in many solvents. It is slightly soluble in acetonitrile, chloroform, and dichloromethane.[1][2] The principle of "like dissolves like" suggests it will have better solubility in non-polar organic solvents compared to polar solvents like water.[4]
-
pKa: The predicted pKa of the conjugate acid is approximately 3.99.[2] This indicates that this compound is a weak base. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring system, which reduces its basicity compared to simple alkylamines.[5]
Q2: What are the ideal storage conditions for this compound in its solid form and in solution?
Proper storage is the most effective way to prevent degradation and ensure the long-term integrity of the compound.
-
Solid Form: The solid compound should be stored at -20°C in a freezer, under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container must be tightly closed and kept in a dry, well-ventilated place to protect it from moisture, light, and atmospheric oxygen.[6]
-
In Solution: For solutions, storage recommendations are more stringent. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7] It is crucial to store solutions under an inert gas like nitrogen to prevent oxidation.[7] Studies on other aromatic amines show significant degradation at room temperature (~20°C), while stability is maintained at lower temperatures (4°C, -20°C, and -70°C).[8]
Q3: How does the choice of solvent affect the stability of this compound?
Solvent choice is a critical experimental parameter that directly impacts the stability of the solute. The primary consideration is the distinction between polar protic and polar aprotic solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[9] They can form hydrogen bonds with the amino group of this compound, creating a "solvent cage" around it.[10][11] This solvation can decrease the reactivity of the amine but may also influence its degradation pathway. For many primary aromatic amines, solutions containing ethanol have demonstrated good stability.[12]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[9][11] In these solvents, the amino group is less solvated and more "free," which can make it more reactive.[9] While this is often desirable for chemical reactions, it can also increase its susceptibility to degradation if oxidants or other reactive species are present.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are generally poor solvents for charged species or polar molecules.[9] While this compound may dissolve in some non-polar solvents due to its biphenyl structure, its stability in these systems is less documented and should be empirically determined.
Summary of Solvent Considerations:
| Solvent Class | Common Examples | Interaction with Amino Group | General Stability Implication |
| Polar Protic | Water, Methanol, Ethanol | Strong hydrogen bonding and solvation ("caging").[10] | Can stabilize the compound, but may reduce reactivity. Ethanol solutions are generally stable.[12] |
| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF | Dipole-dipole interactions, but no H-bonding.[9] | Amine is more reactive/exposed, potentially increasing susceptibility to oxidation. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Weak van der Waals forces. | Stability is compound-specific and must be tested. Risk of precipitation. |
Q4: What is the influence of pH on the stability of solutions containing this compound?
The pH of aqueous or partially aqueous solutions is a critical stability factor for any aromatic amine.
-
Acidic Conditions (pH < pKa): In solutions with a pH below the pKa of the conjugate acid (~3.99), the amino group will be predominantly protonated to form an ammonium salt (-NH3+). This protonation removes the lone pair of electrons from conjugation with the aromatic ring, which significantly alters its electronic properties. This can protect the amine from oxidative degradation. Indeed, studies on other aromatic amines have shown that pH adjustment to acidic conditions can improve storage stability.[8][12]
-
Neutral to Basic Conditions (pH > pKa): In this range, the amino group exists in its neutral, unprotonated form (-NH2). The lone pair of electrons is available, making the compound more susceptible to oxidation.[5] Therefore, degradation is generally faster in neutral or alkaline solutions.
Q5: Is this compound sensitive to light and temperature?
Yes, like many aromatic amines, it is sensitive to both.
-
Photostability: Aromatic amines are known to be light-sensitive.[8] Exposure to UV or even ambient light can provide the energy to initiate oxidative degradation, often leading to the formation of colored impurities. It is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[13]
-
Thermal Stability: Elevated temperatures accelerate degradation. Forced degradation studies, a standard practice in pharmaceutical development, use heat to intentionally degrade a compound to identify potential degradants.[14][15] As noted, stability is significantly compromised at room temperature (20°C) compared to refrigerated or frozen conditions.[8]
Section 2: Troubleshooting Experimental Inconsistencies
This section provides guidance for common problems that may indicate compound degradation.
Q: My solution of this compound has turned yellow/brown/purple. What happened and is it still usable?
A: A color change is a strong indicator of oxidative degradation. The amino group in aromatic amines is susceptible to oxidation, which can form highly colored conjugated species like quinone-imines. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[3]
-
Causality: The initial step is often the formation of a radical cation, which can then dimerize or polymerize, leading to complex, colored mixtures.
-
Usability: The solution is likely contaminated with degradation products and should not be used for quantitative experiments or in sensitive biological assays. The presence of impurities can lead to unreliable and irreproducible results. The best course of action is to discard the colored solution and prepare a fresh one, ensuring proper handling and storage techniques are followed (e.g., using de-gassed solvents, storing under inert gas, protecting from light).
Q: I am observing unexpected peaks in my HPLC or LC-MS analysis. Could these be degradation products?
A: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. To confirm this, a forced degradation study is the recommended approach.
-
Troubleshooting Steps:
-
Re-analyze a freshly prepared standard: This will confirm if the issue is with the sample or the analytical method itself.
-
Review handling procedures: Were the samples left at room temperature? Exposed to light? Was the solvent old or of poor quality?
-
Identify the degradants: If you have access to mass spectrometry (MS), analyze the molecular weights of the new peaks. Common degradation pathways for aromatic amines include:
-
Oxidation: Look for peaks corresponding to M+16 (hydroxylation) or M-2 (imine formation), as well as dimers or trimers. Fungal biotransformation of the related 4-fluorobiphenyl showed hydroxylation as a key degradation step.[16][17]
-
Hydrolysis (if applicable): While less common for the biphenyl core, it could occur if the compound is part of a larger, more labile molecule.
-
-
-
Logical Framework for Degradation Analysis: The diagram below illustrates a logical workflow for investigating unexpected analytical peaks.
Caption: Workflow for troubleshooting unexpected analytical peaks.
Section 3: Protocols for Stability Assessment
To ensure data integrity, it is crucial to validate the stability of this compound under your specific experimental conditions. Forced degradation studies are the industry-standard approach for this.[18][19]
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally stress the compound to rapidly identify potential degradation products and establish the specificity of an analytical method.[15][20]
Objective: To investigate the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.
Analytical Method: A stability-indicating HPLC method with UV or MS detection should be used. The method must be able to separate the parent compound from all generated degradation products.[21][22]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a suitable C18 column
-
Photostability chamber (or a light source with controlled output)
-
Oven or water bath
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.
-
Set Up Stress Conditions: For each condition, prepare a sample in a clean vial. Include a control sample (stock solution diluted to the final concentration, kept at 5°C in the dark). Aim for 5-20% degradation of the active compound.[15]
-
Acid Hydrolysis: a. Add stock solution to a vial and add 0.1 M HCl to reach the final target concentration (e.g., 100 µg/mL). b. Incubate at 60°C for 24 hours. c. Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: a. Add stock solution to a vial and add 0.1 M NaOH to reach the final concentration. b. Incubate at 60°C for 24 hours. c. Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: a. Add stock solution to a vial and add 3% H2O2 to reach the final concentration. b. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: a. Pipette the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen. b. Place the vial with the solid residue in an oven at 80°C for 48 hours. c. After incubation, cool the vial and reconstitute the residue in the mobile phase to the target concentration.
-
Photolytic Degradation: a. Add stock solution to a quartz vial to the final concentration. b. Expose the sample to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). c. Concurrently, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.
-
-
Analysis: a. At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition. b. Dilute as necessary with the mobile phase. c. Analyze all samples (including the control) by the stability-indicating HPLC method.
-
Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. Calculate the percentage of degradation. c. Identify the retention times of the degradation products. d. If using LC-MS, determine the mass-to-charge ratio of the degradants to help elucidate their structures.
Forced Degradation Workflow Diagram:
Caption: A typical workflow for conducting a forced degradation study.
References
- 1. This compound CAS#: 324-93-6 [m.chemicalbook.com]
- 2. This compound | 324-93-6 [chemicalbook.com]
- 3. ICSC 0759 - 4-AMINOBIPHENYL [inchem.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. pharmasm.com [pharmasm.com]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. ijmr.net.in [ijmr.net.in]
preventing decomposition of 4-Amino-4'-fluorobiphenyl during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Instability of 4-Amino-4'-fluorobiphenyl
This compound is a valuable building block in medicinal chemistry and materials science. However, like many aromatic amines, its utility is matched by its propensity for degradation. The primary pathway for decomposition is the oxidation of the electron-rich amino group.[1][2] This process is often initiated by atmospheric oxygen and can be accelerated by light, heat, and trace metal impurities. The oxidation can lead to the formation of colored, high-molecular-weight polymeric byproducts, which complicate purification and significantly reduce yields.[2][3]
This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered when working with this reagent.
Troubleshooting Guide: Preventing Decomposition During Reaction
Q1: My reaction mixture containing this compound is turning dark brown or black upon heating. What is causing this, and how can I prevent it?
Answer: This is a classic sign of oxidative decomposition. The amino group is highly susceptible to oxidation, especially at elevated temperatures, leading to the formation of intensely colored polymeric impurities.[2] To prevent this, it is crucial to eliminate oxygen from your reaction system.
Detailed Protocol for an Oxygen-Free Reaction Setup:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Deoxygenate your reaction solvent immediately before use. The most effective methods are:
-
Freeze-Pump-Thaw: For small volumes, freeze the solvent with liquid nitrogen, apply a high vacuum for several minutes, and then thaw under an inert atmosphere. Repeat this cycle three times.
-
Sparging: For larger volumes, bubble a steady stream of Argon or Nitrogen through the solvent for at least 30 minutes.
-
-
Reagent Handling: Add this compound and other solid reagents to the reaction flask under a positive pressure of inert gas. If possible, use a glovebox for the most sensitive reactions.
-
Inert Atmosphere Maintenance: Once the reaction is assembled, maintain a slight positive pressure of inert gas throughout the experiment. This can be achieved using a balloon filled with Argon or Nitrogen or a Schlenk line.
Q2: My TLC and LC-MS analyses show multiple unexpected spots and peaks. How can I minimize the formation of these side products?
Answer: Besides oxidation, other side reactions can occur, particularly in metal-catalyzed cross-coupling reactions. These can include self-coupling of the starting material or competitive reactions with the catalyst. The choice of catalyst, ligand, base, and solvent are all critical parameters to control.
For palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, careful optimization is key.[4][5][6]
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling[7][8][9] | Buchwald-Hartwig Amination[5][6][10][11] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | (Not always required) | XPhos, SPhos, or BINAP |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | NaOt-Bu or K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
Experimental Insight: The base in a Buchwald-Hartwig reaction is particularly critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions with sensitive substrates. Weaker bases like potassium phosphate may offer a milder alternative. Always perform a small-scale screen of bases to find the optimal conditions for your specific substrate.
Q3: I suspect my this compound is degrading before I even start the reaction. What are the proper storage and handling procedures?
Answer: The stability of this compound is highly dependent on its storage conditions.[12][13] Exposure to air, light, and moisture can lead to gradual degradation over time.
Recommended Storage and Handling Protocol:
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere.[14] For long-term storage, keep it in a freezer at -20°C.[15] The storage area should be cool, dry, and dark.[12][13]
-
Handling: When weighing and transferring the material, do so in a well-ventilated area, and minimize its exposure to the atmosphere.[12] For highly sensitive applications, handle the compound inside a glovebox.
-
Purity Check: Before use, it is good practice to check the purity of the starting material. A simple melting point determination (literature: 119-121°C) can be a quick indicator of purity.[15][16] For a more rigorous assessment, ¹H NMR or HPLC analysis is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The primary decomposition pathway is oxidation of the amino group. This can proceed through a series of radical intermediates to form nitroso, nitro, and ultimately, polymeric azo and azoxy compounds, which are often highly colored.[1][3]
Caption: Proposed oxidative decomposition of this compound.
Q2: How can I effectively monitor the progress of my reaction while minimizing decomposition of the starting material?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Take small aliquots from the reaction mixture at regular intervals using a nitrogen-purged syringe. Quench the aliquot in a small vial containing a suitable solvent. Run a TLC to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Are there any specific reagents that are known to be incompatible with this compound?
Avoid strong oxidizing agents (e.g., peroxides, permanganates) and strong acids. Aromatic amines can be protonated by strong acids, which deactivates them towards certain reactions and can affect their solubility.[17] Also, be cautious with electrophilic reagents that could react with the nucleophilic amino group.
Workflow for a Stable Reaction Environment
The following diagram illustrates a best-practice workflow for setting up a reaction to minimize decomposition.
Caption: Recommended workflow for minimizing decomposition.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactions of aromatic amines | PDF [slideshare.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. research.rug.nl [research.rug.nl]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. international.skcinc.com [international.skcinc.com]
- 15. This compound CAS#: 324-93-6 [m.chemicalbook.com]
- 16. Page loading... [guidechem.com]
- 17. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Commercial 4-Amino-4'-fluorobiphenyl
Welcome to the technical support center for 4-Amino-4'-fluorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities found in commercial batches of this versatile chemical intermediate. Understanding the impurity profile is critical for the success of your experiments and the quality of your final products.
Introduction: The Synthetic Heritage of this compound and Its Impurity Fingerprint
This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its commercial availability is widespread; however, the purity of these commercial batches can vary depending on the synthetic route employed by the manufacturer. The two most common industrial syntheses are the Suzuki-Miyaura coupling and the reduction of a nitro-analogue. Each of these pathways has a characteristic set of potential byproducts that can be present as impurities in the final product.
This guide will delve into the common impurities, their origins, and provide practical, step-by-step protocols for their detection and removal, ensuring the integrity of your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial sample of this compound?
A1: The impurity profile is largely dictated by the synthetic route. The most common impurities can be categorized as follows:
-
From Suzuki-Miyaura Coupling:
-
Unreacted Starting Materials: Residual amounts of 4-bromoaniline (or a protected version) and 4-fluorophenylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two molecules of 4-fluorophenylboronic acid) and 4,4'-diaminobiphenyl (from the coupling of two molecules of 4-bromoaniline).
-
Dehalogenated and Deboronated Species: Aniline and fluorobenzene, respectively.
-
-
From Reduction of 4-Fluoro-4'-nitrobiphenyl:
-
General Impurities:
-
Solvent Residues: Trace amounts of solvents used in the final purification steps (e.g., toluene, heptane, ethyl acetate).
-
Degradation Products: While generally stable, prolonged exposure to light and air can lead to the formation of colored oxidation products.
-
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying unknown peaks requires a systematic approach. Here's a suggested workflow:
-
Review the Synthesis: Consider the likely synthetic route of your commercial batch. This will help you predict the most probable impurities.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio of the unknown peak can provide the molecular weight, which is a critical piece of information for identification.
-
Spiking Experiment: If you have standards of the suspected impurities, "spike" a sample of your this compound with a small amount of the standard. If the unknown peak increases in area, you have a positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity is present at a high enough concentration, it may be possible to isolate it via preparative HPLC and analyze it by NMR for structural elucidation.[2]
Q3: My batch of this compound is off-white to slightly colored. Is it still usable?
A3: A slight coloration is common in commercial batches and is often due to trace-level oxidized impurities. For many applications, this may not be an issue. However, for applications requiring high purity, such as in the final steps of a pharmaceutical synthesis, further purification is recommended. The color can often be removed by recrystallization with the aid of activated carbon.
Troubleshooting Guide: Purification and Analysis
This section provides detailed protocols and troubleshooting tips for common issues encountered during the purification and analysis of this compound.
Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[3][4]
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A common solvent system for recrystallizing this compound is a mixture of ethanol and water. The compound is soluble in hot ethanol and less soluble in cold water.
-
Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound is precipitating at a temperature above its melting point, or there are significant impurities. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow for slower cooling. |
| No crystals form | The solution is not supersaturated, or crystallization needs to be initiated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure compound. If that fails, evaporate some solvent to increase the concentration and cool again. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent mixture. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and quantifying impurities.[5]
Protocol 2: Reversed-Phase HPLC Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Troubleshooting HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) | The amine group is interacting with residual silanols on the silica-based column. | Use a column with end-capping. The addition of a small amount of a competing amine, like triethylamine, to the mobile phase can also help, but may affect MS compatibility. |
| Co-eluting peaks | The chromatographic conditions are not optimized for separating the impurities from the main peak. | Adjust the gradient profile (make it shallower). Try a different mobile phase or a column with a different stationary phase (e.g., phenyl-hexyl). |
| Baseline drift | Contamination in the mobile phase or column. | Use high-purity solvents and additives. Flush the column thoroughly. |
Visualization of Impurity Origins
The following diagram illustrates the potential sources of impurities from the two primary synthetic routes.
Caption: Synthetic origins of common impurities in this compound.
Concluding Remarks
The purity of this compound is paramount for its successful application in research and development. By understanding the potential impurities arising from its synthesis and employing appropriate purification and analytical techniques, researchers can ensure the quality and reliability of their starting materials. This guide provides a foundational framework for troubleshooting common issues related to impurities in commercial this compound. For further assistance, always refer to the supplier's Certificate of Analysis and consider the specific requirements of your application.
References
Technical Support Center: Resolving Co-eluting Peaks in 4-Amino-4'-fluorobiphenyl HPLC Analysis
Welcome to the technical support center for the chromatographic analysis of 4-Amino-4'-fluorobiphenyl. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting peaks during HPLC analysis. Co-elution can compromise peak purity, affect quantitation accuracy, and obscure the detection of critical impurities.
This document provides a structured, in-depth approach to troubleshooting and resolving these common chromatographic issues. We will move from fundamental principles to advanced strategies, explaining the scientific rationale behind each step to empower you to develop robust and reliable analytical methods.
Troubleshooting Guide: A Systematic Approach to Peak Resolution
This section addresses specific problems you may observe in your chromatogram. The troubleshooting process is designed to be sequential, starting with the simplest and most impactful adjustments.
Q1: I see a shoulder on my main this compound peak. What is the likely cause and what is my first step?
A shoulder on a peak is a definitive sign of a co-eluting compound, indicating incomplete separation.[1] This often occurs when an impurity or related substance has a retention time very close to your main analyte.
Causality: The resolution between two peaks is governed by selectivity (α), efficiency (N), and retention factor (k). A shoulder indicates that the selectivity between this compound and the contaminant is insufficient under your current conditions.
Your First Step: Adjust Solvent Strength. The most direct way to influence the retention factor and potentially improve separation is to modify the mobile phase's solvent strength. In reversed-phase HPLC, this means altering the percentage of the organic modifier.
-
Action: Decrease the concentration of your organic solvent (e.g., acetonitrile or methanol) by 2-5%. For example, if you are running an isocratic method with 60% acetonitrile, reduce it to 55-58%.
-
Rationale: Reducing the organic content makes the mobile phase more polar (weaker). This increases the interaction of the hydrophobic this compound and its impurities with the non-polar stationary phase, leading to longer retention times.[1][2] This increased residence time on the column can provide a greater opportunity for the two compounds to separate, potentially resolving the shoulder into a distinct peak.
Q2: My main peak is broad and asymmetrical (tailing), but it's not a clear shoulder. What should I investigate?
Poor peak shape for a basic compound like this compound is frequently linked to interactions with the stationary phase or suboptimal mobile phase pH.
Causality: this compound is a weak base due to its primary amine group (pKa ≈ 4.3).[3] If the mobile phase pH is too close to the analyte's pKa, the molecule can exist in a mixture of its ionized (protonated, -NH₃⁺) and non-ionized (neutral, -NH₂) forms during its transit through the column. This dual-state existence leads to peak broadening and tailing.[4][5]
Your First Step: Adjust and Buffer the Mobile Phase pH. Controlling the ionization state of your analyte is one of the most powerful tools for achieving sharp, symmetrical peaks and manipulating retention.[6]
-
Action: Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5 to 2 pH units away from the analyte's pKa. For this compound (pKa ≈ 4.3), you have two primary options:
-
Low pH: Adjust the pH to ~2.3-2.8 using an additive like formic acid or phosphoric acid. At this pH, the amine will be fully protonated (ionized), existing as a single species.
-
High pH: Adjust the pH to ~6.3 or higher. At this pH, the amine will be in its neutral (non-ionized) form. Note: Ensure your column is stable at higher pH ranges; many silica-based columns are limited to a pH of 8 or less.[4][7]
-
-
Rationale: By forcing the analyte into a single ionic state (either fully protonated or fully neutral), you create a homogeneous population of molecules that interact with the stationary phase uniformly, resulting in sharper, more symmetrical peaks.[5] Always use a buffer to maintain a stable pH throughout the analysis.
Q3: I have two completely co-eluting peaks. Adjusting solvent strength and pH hasn't resolved them. What is the next logical step?
When adjustments to retention factor (k) and analyte ionization are insufficient, the next target is to fundamentally alter the chromatographic selectivity (α). This is most effectively achieved by changing the organic modifier.
Causality: Acetonitrile (ACN) and methanol (MeOH) interact with analytes and the stationary phase differently, which can change the elution order and resolve co-eluting peaks.[8][9]
-
Acetonitrile (ACN): An aprotic solvent with a strong dipole. It can engage in π-π interactions with aromatic analytes.[10]
-
Methanol (MeOH): A protic solvent that can act as both a hydrogen bond donor and acceptor.
Your Next Step: Change the Organic Modifier.
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol, and vice-versa. You cannot do a direct 1:1 replacement, as ACN is a stronger eluting solvent than MeOH in reversed-phase chromatography.[10] A general starting point is to use a higher concentration of methanol (e.g., 50% ACN might correspond roughly to 60-65% MeOH to achieve similar retention times).
-
Rationale: The co-eluting impurity and this compound may have very similar hydrophobicity but different hydrogen bonding capabilities or π-electron densities. Switching the organic modifier changes the nature of the primary interaction.[10][11] For example, if the impurity can hydrogen bond more effectively with methanol than the analyte can, its retention time will change relative to this compound, leading to separation.
Q4: I have exhausted mobile phase modifications (strength, pH, organic modifier) and still face co-elution. What is my final option?
If optimizing the mobile phase does not provide resolution, the interaction between the analytes and the stationary phase must be changed. This requires selecting a column with a different chemistry.
Causality: A standard C18 (octadecylsilane) column separates compounds primarily based on their hydrophobicity. If this compound and an impurity (e.g., a positional isomer) have nearly identical hydrophobicity, a C18 column may never be able to separate them effectively.
Your Final Option: Change the Stationary Phase.
-
Action: Select a column with a different selectivity mechanism. For aromatic compounds like biphenyls, phases that offer π-π interactions are excellent choices.
-
Phenyl-Hexyl or Biphenyl Phase: These columns have phenyl groups bonded to the silica. They can interact with the aromatic rings of your analyte and the impurity through π-π stacking. Minor differences in the electron density of the aromatic rings, perhaps due to the position of the fluorine or amino group on an isomer, can be exploited by these columns to achieve separation.[2][12]
-
Cyano (CN) Phase: A polar stationary phase that can be used in both reversed-phase and normal-phase modes. In reversed-phase, it offers different selectivity based on dipole-dipole interactions.
-
-
Rationale: By introducing a different separation mechanism beyond simple hydrophobicity, you can exploit subtle structural differences between the co-eluting compounds to achieve resolution.[12][13]
Troubleshooting Workflow Diagram
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 13. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-Amino-4'-fluorobiphenyl
Welcome to the technical support guide for the synthesis of 4-Amino-4'-fluorobiphenyl. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to anticipate and overcome the challenges inherent in scaling up this important biaryl amine intermediate.
The synthesis of this compound, while conceptually straightforward via modern cross-coupling methods, presents unique challenges upon scale-up. Issues related to catalyst efficiency, impurity profiles, and process safety become magnified. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to address the most common issues encountered in the field.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before initiating a scale-up campaign.
Q1: What is the most robust and scalable synthetic route to this compound?
The Suzuki-Miyaura cross-coupling reaction is overwhelmingly the preferred method for industrial-scale synthesis of biaryl compounds.[1][2] It offers a superior balance of functional group tolerance, reagent availability, and generally milder conditions compared to alternatives.
-
Primary Route (Suzuki Coupling): Coupling of an aniline derivative with a boronic acid derivative. The most common pairing is 4-bromoaniline with 4-fluorophenylboronic acid.
-
Alternative Routes:
-
Ullmann Condensation: A copper-catalyzed reaction that can be effective but typically requires harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric copper, making it less favorable from a process and environmental standpoint.[3][4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N bond formation but would involve coupling fluorobiphenyl with an ammonia equivalent, which can be technically challenging.[6][7][8][9] It's more commonly used when the C-N bond is the final one being formed.
-
Q2: Is it necessary to protect the amino group of 4-bromoaniline before the Suzuki coupling?
This is a critical process-defining question. While lab-scale syntheses often proceed without protection, on a larger scale, the free amine can complicate the reaction.
-
Without Protection: The free amino group can potentially coordinate to the palladium catalyst, influencing its activity. However, many modern catalyst systems are robust enough to tolerate it.[10] This approach simplifies the process by eliminating two steps (protection/deprotection), significantly improving process mass intensity (PMI).
-
With Protection: Protecting the amine (e.g., as a Boc or acetyl derivative) can lead to a more predictable and cleaner reaction by preventing potential catalyst inhibition and side reactions. However, it adds cost and complexity.
Recommendation: For initial scale-up trials, attempt the direct coupling with 4-bromoaniline using a robust catalyst system. If you encounter issues with catalyst turnover, low conversion, or complex impurity profiles, then explore a protection strategy.
Q3: What are the primary safety concerns when scaling up this synthesis?
-
Hydrazine: If used for the reduction of a nitro-precursor (e.g., reducing 4-fluoro-4'-nitrobiphenyl), extreme caution is necessary. Hydrazine is highly toxic, a suspected carcinogen, and its vapors can be flammable.[11][12][13][14] Using dilute aqueous solutions can mitigate some risks, but strict engineering controls (fume hoods, closed systems) and appropriate personal protective equipment (PPE) are mandatory.[11][15]
-
Palladium Catalysts: While not acutely toxic, palladium catalysts can be pyrophoric, especially finely divided palladium on carbon (Pd/C) if used in a reduction step. Handle under an inert atmosphere.
-
Solvents: The use of large volumes of flammable solvents like toluene, dioxane, or THF requires adherence to all process safety regulations for grounding, bonding, and operating in an explosion-proof environment.
-
Thermal Runaway: Cross-coupling reactions can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated, especially during the initial phase of the reaction.
Troubleshooting Guide: The Suzuki-Miyaura Coupling Pathway
This guide addresses specific, common problems encountered during the scale-up of the Suzuki coupling between 4-bromoaniline and 4-fluorophenylboronic acid.
Problem 1: Low or Stalled Conversion
Q: My reaction has stalled at 30% conversion after 8 hours, whereas the lab-scale reaction was complete in 4 hours. What should I investigate first?
A stalled reaction at scale is often due to catalyst deactivation or reagent/mixing issues. Follow this diagnostic sequence.
Initial Checks:
-
Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst.[16] Ensure your reactor was properly purged and is maintained under a positive pressure of nitrogen or argon. Leaks that are insignificant at the 100 mL scale can be a major source of oxygen ingress in a 100 L reactor.
-
Reagent Quality:
-
Boronic Acid: Verify the purity of the 4-fluorophenylboronic acid. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) upon storage, especially if exposed to moisture.[16][17] Consider using more stable boronic esters like pinacol esters if this is a recurring issue.[17]
-
Base: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous. Clumps of base will have poor solubility and surface area, leading to slow or incomplete reactions.[17][18]
-
-
Mixing: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. If you observe a slurry of undissolved base or starting material, the agitation is likely insufficient.[19]
Advanced Troubleshooting:
-
Catalyst System: The choice of palladium source and ligand is crucial.[17] For electron-rich anilines, bulky, electron-rich phosphine ligands often improve performance.
-
Solvent Choice: Ensure all reagents are sufficiently soluble in the chosen solvent system at the reaction temperature.[17][20] While THF or Dioxane/Water mixtures are common, solubility profiles can change at higher concentrations used in scale-up.
Table 1: Recommended Starting Conditions for Catalyst System Optimization
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (0.5-1 mol%) | G3 precatalysts are air-stable and highly active, often requiring lower loadings. |
| Ligand | SPhos (4 mol%) | XPhos (1-2 mol% relative to Pd) | Bulky, electron-rich ligands like XPhos accelerate oxidative addition and reductive elimination.[7] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base and can be more effective for less reactive substrates.[17][18] |
| Solvent | Dioxane/H₂O (10:1) | CPME or 2-MeTHF | Higher boiling point aprotic solvents can improve solubility and allow for higher reaction temperatures.[17] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures can overcome activation energy barriers but increase the risk of degradation.[17] |
Problem 2: Significant Side Product Formation
Q: My crude product contains ~15% of 4,4'-difluorobiphenyl and ~10% of aniline. How can I minimize these impurities?
These are classic side products in Suzuki couplings, and their formation points to specific mechanistic issues.
-
4,4'-Difluorobiphenyl (Homocoupling): This arises from the coupling of two molecules of 4-fluorophenylboronic acid. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this undesired pathway.[21]
-
Solution: Rigorous deoxygenation of the solvent and reactor headspace is critical.[17] Purge the solvent with argon or nitrogen for at least 30-60 minutes before adding the catalyst. Maintain a constant inert gas blanket throughout the reaction.
-
-
Aniline (Protodeboronation/Dehalogenation): The presence of aniline suggests two possible sources:
-
Protodeboronation of the boronic acid: The 4-fluorophenylboronic acid degrades to fluorobenzene, which is not visible in the aniline impurity profile.
-
Hydrodehalogenation of 4-bromoaniline: The starting material loses its bromine atom, being replaced by hydrogen.
-
Solution: This is often caused by excess water or insufficiently strong bases.[17] Using anhydrous solvents and ensuring your base is dry can help. If the problem persists, switching to a more stable boronic ester may be necessary.
-
Problem 3: Difficult Purification at Scale
Q: Column chromatography is not viable for my 5 kg batch. How can I effectively purify the product?
At scale, purification strategies shift from chromatography to crystallization and extractions. This compound is a crystalline solid with a melting point around 119-121°C.[22]
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and perform a phase split. Dilute with a water-immiscible organic solvent (e.g., Toluene or Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts.[16][17][18]
-
Acid-Base Extraction: The amino group is a perfect handle for purification.
-
Dissolve the crude organic layer in a suitable solvent like Toluene.
-
Extract with aqueous hydrochloric acid (e.g., 2M HCl). The desired amine product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities (like 4,4'-difluorobiphenyl) in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with NaOH or Na₂CO₃ until the pH is >10.
-
The free amine product will precipitate or can be extracted back into a fresh organic solvent (e.g., Ethyl Acetate).
-
-
Crystallization: Concentrate the final organic layer and crystallize the product. A common solvent system for this type of compound is an Ethanol/Water or Toluene/Heptane mixture. This step is highly effective at removing closely related impurities.
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling Reaction (100g Scale)
-
Vessel Preparation: To a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 4-bromoaniline (100 g, 0.58 mol, 1.0 equiv) and 4-fluorophenylboronic acid (90 g, 0.64 mol, 1.1 equiv).
-
Inerting: Seal the reactor and purge with nitrogen for 30 minutes.
-
Reagent Addition: Add finely powdered potassium carbonate (K₂CO₃) (200 g, 1.45 mol, 2.5 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (800 mL) and degassed water (80 mL) via cannula under a positive nitrogen pressure.
-
Catalyst Addition: Add SPhos (4.76 g, 0.0116 mol, 2 mol%) and palladium(II) acetate (Pd(OAc)₂) (1.3 g, 0.0058 mol, 1 mol%).
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 90°C. Monitor the internal temperature closely.
-
Monitoring: Track the reaction progress by taking small, quenched aliquots and analyzing by HPLC or GC-MS until consumption of the limiting reagent is >98%.[17]
-
Work-up: Once complete, cool the reactor to room temperature. Dilute the mixture with Toluene (500 mL) and water (500 mL). Separate the organic layer, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and proceed with the purification protocol outlined in "Problem 3."
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Reaction Pathway
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: Diagnostic workflow for troubleshooting low conversion in scale-up.
References
- 1. ikm.org.my [ikm.org.my]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. arxada.com [arxada.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. This compound CAS#: 324-93-6 [m.chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Aminobiphenyls
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of the base in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging aminobiphenyl substrates. Our goal is to equip you with the foundational knowledge and practical insights necessary to overcome common experimental hurdles and achieve high-yield, reproducible results.
Introduction: The Unique Challenge of Aminobiphenyls
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when working with substrates like aminobiphenyls, the presence of the amino group introduces specific challenges. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. The basicity of the amino group itself can also influence the delicate acid-base equilibrium of the reaction. Consequently, the judicious selection of an external base is paramount to success.[2]
Frequently Asked questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling catalytic cycle?
The base is an essential component of the Suzuki-Miyaura coupling, and it is widely accepted to have multiple roles, primarily centered around the crucial transmetalation step.[3] Without a base, the transmetalation of the organic group from the organoboron species to the palladium center is generally inefficient. There are two primary mechanistic pathways proposed for the action of the base:[4]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This increased nucleophilicity facilitates the transfer of the aryl group to the palladium(II) complex.[4]
-
The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then readily undergoes transmetalation with the neutral boronic acid.[4]
The operative pathway can be influenced by the choice of base, solvent, and the specific substrates involved.
Q2: Why is the choice of base particularly critical when using aminobiphenyl substrates?
The amino group in aminobiphenyls introduces several complexities that make base selection a critical parameter for a successful reaction:
-
Catalyst Inhibition: The nitrogen atom of the amino group can act as a ligand, coordinating to the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, thereby slowing down or halting the catalytic cycle. A well-chosen base can help to minimize this undesired interaction.
-
Competing Basicity: The amino group itself is basic and can react with other components in the reaction mixture. The external base must be sufficiently strong to perform its catalytic role without causing undesirable side reactions involving the amino group.
-
Side Reactions: An inappropriate base can promote side reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom), which reduces the yield of the desired product.[5]
Q3: Which bases are commonly recommended for Suzuki couplings with aminobiphenyls, and what are their characteristics?
Both inorganic and organic bases have been employed in Suzuki couplings, though inorganic bases are more common. The choice often depends on the specific reactivity of the coupling partners and the solvent system.
| Base | Typical Conditions | Advantages | Disadvantages |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene, THF | A strong, non-nucleophilic base, often effective for nitrogen-containing heterocycles and other challenging substrates.[6] | Can be less effective with some catalyst systems. |
| Potassium Carbonate (K₂CO₃) | Aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water) | A common, cost-effective, and generally effective base for a wide range of substrates.[7] | May not be strong enough for less reactive aryl chlorides. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | Often provides superior results, especially for sterically hindered or electronically challenging substrates (the "cesium effect"). | More expensive than other carbonate bases. |
| Potassium Hydroxide (KOH) | Toluene/Water, Dioxane/Water | A strong base that can be effective, particularly when using more stable boronic esters.[8] | Its high basicity can sometimes lead to undesired side reactions. |
| Organic Bases (e.g., DBU) | Anhydrous organic solvents | Can be useful when substrates are sensitive to strong inorganic bases or aqueous conditions.[8] | Generally less common and may require more optimization.[9] |
Q4: How does the strength (pKa) of the base impact the reaction with aminobiphenyls?
The strength of the base is a key factor. A stronger base can more effectively generate the reactive boronate species, potentially leading to a faster reaction. However, a base that is too strong can increase the likelihood of side reactions, such as decomposition of the starting materials or catalyst. For aminobiphenyls, a base with the appropriate strength is needed to facilitate the desired reaction without interfering with the amino group. The optimal base is often found empirically through screening.
Q5: Can the wrong choice of base lead to specific side reactions with aminobiphenyls?
Yes, an improper base selection can result in several unwanted side reactions:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by bases that are too strong or by the presence of excess water.[5]
-
Homocoupling: The coupling of two boronic acid molecules can occur, leading to the formation of a symmetrical biaryl byproduct. This can be more prevalent if the transmetalation step is slow.[10]
-
N-Arylation: Although less common in Suzuki reactions, under certain conditions, the amino group could potentially undergo a competing C-N bond formation reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inhibition: The amino group of the aminobiphenyl is coordinating to and deactivating the palladium catalyst.[2]2. Inefficient Transmetalation: The chosen base is not effectively activating the boronic acid.3. Protodeboronation: The boronic acid is being consumed by a side reaction.[5] | 1. Change the Ligand: Use bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired catalytic cycle over catalyst inhibition.[6]2. Screen Different Bases: Systematically test a range of bases with varying strengths and properties (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).3. Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[10] |
| Significant Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling.[10]2. Slow Transmetalation: If the desired cross-coupling is slow, homocoupling can become a more competitive pathway. | 1. Thoroughly Degas: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.2. Optimize Base and Temperature: A stronger base or a higher temperature may increase the rate of the desired transmetalation. |
| Decomposition of Starting Material | 1. Base is too Strong: A highly basic environment can lead to the degradation of sensitive functional groups on the starting materials.2. High Reaction Temperature: Prolonged heating at high temperatures can cause decomposition. | 1. Use a Milder Base: Switch to a weaker base such as K₂CO₃ or consider an organic base.2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, potentially with a more active catalyst system. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.2. Insufficient Base: The base may be consumed during the reaction. | 1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) may be necessary.2. Use a Stoichiometric Excess of Base: Ensure that a sufficient excess of the base (typically 1.5-2.0 equivalents) is used. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
Decision Tree for Base Selection with Aminobiphenyls
Caption: A decision tree to guide initial base selection for aminobiphenyl substrates.
Experimental Protocol: A General Procedure for Suzuki Coupling of an Aminobiphenyl
This protocol provides a starting point for the Suzuki coupling of an amino-substituted aryl bromide with an arylboronic acid. Optimization of the base, solvent, temperature, and catalyst may be necessary for specific substrates.
Materials:
-
Amino-substituted aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the amino-substituted aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of aryl bromide). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminobiphenyl product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-4'-fluorobiphenyl and 4-Aminobiphenyl in Biological Assays: A Guide for Researchers
For researchers in toxicology, pharmacology, and drug development, understanding the subtle yet significant impact of structural modifications on the biological activity of a molecule is paramount. This guide provides an in-depth, objective comparison of 4-Amino-4'-fluorobiphenyl and its parent compound, 4-aminobiphenyl (4-ABP), focusing on their performance in key biological assays. By examining experimental data and the underlying mechanistic principles, this document aims to equip scientists with the critical insights needed to make informed decisions in their research endeavors.
Introduction: The Significance of Fluorine Substitution
4-Aminobiphenyl (4-ABP) is a well-established human bladder carcinogen, primarily found in tobacco smoke and formerly used in the dye and rubber industries.[1][2] Its genotoxic and carcinogenic properties have been extensively studied, making it a benchmark compound in toxicological research. The introduction of a fluorine atom at the 4'-position, creating this compound, presents a fascinating case study in how a single atomic substitution can modulate biological activity. Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, metabolic fate, and interaction with biological macromolecules. This guide will dissect these differences through the lens of established biological assays.
Metabolic Activation: The Gateway to Genotoxicity
The genotoxicity of many aromatic amines, including 4-ABP, is not inherent to the parent molecule but is a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process transforms the relatively inert amine into a highly reactive electrophile capable of forming adducts with DNA, the critical initiating event in chemical carcinogenesis.
The metabolic activation pathway of 4-ABP is a multi-step process. It begins with N-hydroxylation by CYP1A2 to form N-hydroxy-4-aminobiphenyl. This intermediate can then be further activated in the bladder by O-acetylation, a reaction catalyzed by N-acetyltransferases (NATs), to form a highly reactive nitrenium ion that readily binds to DNA.[1]
References
- 1. Results of tests for micronuclei and chromosomal aberrations in mouse bone marrow cells with the human carcinogens 4-aminobiphenyl, treosulphan, and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of results from mouse bone marrow chromosome aberration and micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Amino-4'-fluorobiphenyl and 4-Amino-4'-chlorobiphenyl
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency and molecular design. The 4-aminobiphenyl scaffold is a privileged structure in numerous pharmacologically active compounds. Halogenated derivatives of this scaffold, such as 4-amino-4'-fluorobiphenyl and 4-amino-4'-chlorobiphenyl, serve as versatile intermediates. However, the choice between a fluorine or chlorine substituent is not arbitrary; it dictates the reactivity of the molecule in key synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by mechanistic principles and experimental data, to inform strategic synthetic planning.
Core Physicochemical and Electronic Properties
A foundational understanding of the inherent properties of each molecule is essential to rationalize their differential reactivity. The fluorine and chlorine substituents, while both halogens, exert distinct electronic effects on the aromatic ring.
| Property | This compound | 4-Amino-4'-chlorobiphenyl |
| CAS Number | 324-93-6[1] | 135-68-2[2][3] |
| Molecular Formula | C₁₂H₁₀FN[4] | C₁₂H₁₀ClN[2][3] |
| Molecular Weight | 187.21 g/mol [4] | 203.67 g/mol [3] |
| Melting Point | 119-121 °C[1] | 126-132 °C[2] |
| Appearance | Solid[1] | Off-white to orange to brown solid[2] |
| Hammett Constant (σₚ) | +0.062[5] | +0.227[5] |
The key differentiator lies in the electronic nature of the C-F and C-Cl bonds and the resulting influence on the biphenyl system.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, and thus its inductive effect is stronger than that of chlorine (-I: F > Cl).[6]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the halogens can be donated into the aromatic π-system. This effect is most efficient when the interacting orbitals have similar sizes and energies. The overlap between carbon's 2p orbital and fluorine's 2p orbital is significantly more effective than the overlap with chlorine's larger 3p orbital.[6][7] Consequently, fluorine has a stronger +M effect than chlorine.
Crucially, for halogens, the inductive effect (-I) generally outweighs the mesomeric effect (+M), leading to an overall deactivation of the ring towards electrophilic attack compared to benzene.[6] However, the interplay between these two opposing effects is nuanced and dictates the reactivity in different reaction classes. The Hammett constants (σₚ) reflect this overall electron-withdrawing nature, with the more positive value for the chloro-substituent indicating it is a stronger electron-withdrawing group in the para position when both effects are considered.[5][8]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively. The reactivity of aryl halides in these reactions is primarily governed by the rate of the initial oxidative addition step to the Pd(0) catalyst.
General Reactivity Trend: The C-X bond strength is the dominant factor. The bond dissociation energies follow the trend C-I > C-Br > C-Cl > C-F. A weaker bond is more easily cleaved, facilitating faster oxidative addition. Therefore, the general reactivity of aryl halides in these reactions is:
I > Br > Cl >> F [1]
This trend establishes a clear reactivity advantage for 4-amino-4'-chlorobiphenyl over its fluoro-analogue in palladium-catalyzed cross-coupling reactions. The C-F bond is exceptionally strong and generally considered unreactive under standard cross-coupling conditions, often requiring specialized, highly active catalyst systems. In contrast, the C-Cl bond, while more challenging to activate than C-Br or C-I, is readily cleaved by modern, electron-rich phosphine ligand-based palladium catalysts.[9]
Logical Framework for Reactivity in Pd Cross-Coupling
Caption: Oxidative addition dictates cross-coupling reactivity.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for the Suzuki-Miyaura coupling of 4-amino-4'-chlorobiphenyl with an arylboronic acid, based on established methods for similar chloroaniline substrates.[5][10]
Reaction Scheme: (Image of the Suzuki-Miyaura reaction of 4-amino-4'-chlorobiphenyl with a generic Ar-B(OH)2)
Materials:
-
4-Amino-4'-chlorobiphenyl (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos. Add the degassed toluene/water mixture and stir for 15 minutes at room temperature to form the active catalyst solution.
-
Reagent Addition: To the catalyst solution, add 4-amino-4'-chlorobiphenyl, the arylboronic acid, and potassium phosphate.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
In nucleophilic aromatic substitution (SₙAr), the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][11] The rate-determining step is typically the initial nucleophilic attack.
General Reactivity Trend: The reactivity in SₙAr is governed by two main factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial to stabilize the negative charge of the Meisenheimer intermediate.
-
Leaving Group Ability: The ability of the halogen to depart from the intermediate. This is related to the electronegativity and polarizability of the halogen.
For SₙAr, the reactivity order of halogens is often the reverse of that seen in cross-coupling:
F > Cl > Br > I [1]
This places This compound as the more reactive substrate in SₙAr reactions. The superior reactivity of the fluoro-substituent is attributed to the powerful inductive effect of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the Meisenheimer complex during the rate-determining nucleophilic attack.[1] Although fluorine is a poor leaving group in other contexts, in SₙAr, the stabilization it provides to the transition state of the first step is the dominant factor.
SₙAr Experimental Workflow
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Biphenyl Derivatives
In the intricate world of drug discovery, the biphenyl scaffold stands as a privileged structure, a versatile backbone for designing targeted therapeutics. Its inherent rigidity and ability to present substituents in distinct spatial orientations make it an attractive starting point. However, it is the strategic introduction of fluorine—a small atom with a mighty influence—that often unlocks the full potential of these molecules. This guide delves into the nuanced structure-activity relationships (SAR) of fluorinated biphenyl derivatives, providing a comparative analysis of how the position and number of fluorine atoms can dramatically alter biological activity. We will explore this through the lens of key therapeutic targets, supported by experimental data and detailed protocols to empower researchers in their quest for more potent, selective, and metabolically stable drug candidates.
The Fluorine Advantage: More Than Just a Halogen Swap
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, and for good reason.[1][2] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond bestow a unique set of properties upon a molecule.[1] These include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] This can prolong the half-life of a drug in the body.
-
Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4][5][6]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.[1]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the biphenyl rings, locking the molecule into a bioactive shape.
-
Novel Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and halogen bonds, thereby increasing binding affinity.[7]
These properties are not universally beneficial and their impact is highly dependent on the specific location of the fluorine atom(s) within the biphenyl scaffold. The following sections will dissect these relationships with concrete examples.
Comparative Analysis: Fluorination Patterns and Biological Outcomes
The true power of fluorination in biphenyl derivatives is revealed through comparative studies where different substitution patterns are evaluated against a specific biological target. Below, we examine the SAR of fluorinated biphenyls as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, a well-studied area that beautifully illustrates these principles.
Case Study: Diarylpyrimidines (DAPYs) as HIV-1 NNRTIs
The DAPYs are a class of potent NNRTIs that feature a biphenyl moiety. Extensive SAR studies have demonstrated that fluorination of the biphenyl ring system is crucial for optimizing their antiviral activity and safety profile.[3][8][9]
Table 1: Structure-Activity Relationship of Fluorinated NH2-Biphenyl-Diarylpyrimidines as HIV-1 NNRTIs [3]
| Compound | Substitution Pattern on Biphenyl Ring | EC50 (nM) vs. HIV-1 WT | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Parent (Unsubstituted) | H | >1000 | >100 | <100 |
| 5g | 3-Fluoro | 34.9 | >100 | >2865 |
| 5m | 3-Fluoro, 4'-Cyano | 2.3 | >220 | 95854 |
| 5o | 3,5-Difluoro | 8.9 | >100 | >11236 |
| 5t | 3,5-Difluoro, 4'-Cyano | 1.8 | 117 | 66443 |
| 5y | 2,5-Difluoro, 4'-Cyano | 5.2 | 45.5 | 8759 |
EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. A lower value indicates higher potency. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. A higher value indicates lower cytotoxicity. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher value is desirable.
From this data, several key SAR insights emerge:
-
Single Fluorine Substitution: The introduction of a single fluorine atom at the 3-position (compound 5g ) dramatically improves antiviral potency compared to the unsubstituted parent compound.
-
Synergy with Other Substituents: The combination of a 3-fluoro group with a 4'-cyano group (compound 5m ) leads to a significant enhancement in potency and an outstanding selectivity index. This highlights the importance of considering the interplay between different substituents.
-
Double Fluorination: Doubling the fluorine substitution at the 3 and 5 positions (compound 5o ) further boosts activity. The combination with a 4'-cyano group in compound 5t results in the most potent compound in this series.[3]
-
Positional Isomers Matter: Shifting the fluorine from the 3-position to the 2-position (comparing 5t and 5y ) leads to a decrease in both potency and selectivity, underscoring the critical role of the substitution pattern.[3]
This case study exemplifies how a systematic approach to fluorination can rationally guide the optimization of a lead compound.
Experimental Validation: A Protocol for Enzyme Inhibition Assay
To establish the SAR of novel compounds, robust and reproducible biological assays are essential. The following is a detailed protocol for a generic enzyme inhibition assay, which can be adapted to specific targets like HIV-1 reverse transcriptase.[10][11]
Principle
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme. The enzyme's activity is monitored by measuring the rate of conversion of a substrate to a product. The concentration of the inhibitor that reduces the enzyme's activity by 50% is determined as the IC50 value.[11]
Materials and Reagents
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds (fluorinated biphenyl derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer, depending on the detection method)
-
Multichannel pipettes
Step-by-Step Protocol
-
Prepare Solutions:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a stock solution of the substrate in assay buffer. The concentration is typically at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[12]
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or vehicle control for 100% activity)
-
Enzyme solution
-
-
Include a "no enzyme" control to measure background signal.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader and measure the product formation (or substrate depletion) over time at a specific wavelength. The reading interval and duration will depend on the reaction kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing the Workflow
Caption: Workflow for a typical enzyme inhibition assay.
Logical Relationships in SAR: A Visual Guide
The principles of SAR can be distilled into a logical framework that guides the drug discovery process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for 4-Amino-4'-fluorobiphenyl Synthesis
Introduction: The Strategic Importance of 4-Amino-4'-fluorobiphenyl
This compound is a critical structural motif and key building block in the synthesis of a wide array of functional molecules. Its presence in pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents, as well as in advanced materials, underscores the need for efficient and scalable synthetic methods. The construction of the core biaryl amine structure can be approached through several catalytic cross-coupling strategies, each with its own set of advantages and challenges.
The choice of catalyst is a pivotal decision that profoundly impacts reaction efficiency, yield, purity, cost, and scalability. This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers, chemists, and process development professionals in making informed decisions.
Synthetic Strategies: A Tale of Two Bonds
The synthesis of this compound can be logically dissected into two primary retrosynthetic pathways: the formation of the Carbon-Carbon (C-C) bond of the biphenyl core, or the formation of the Carbon-Nitrogen (C-N) bond. This choice dictates the catalytic methodology to be employed.
-
C-C Bond Formation (Suzuki-Miyaura Coupling): This strategy involves coupling an aniline derivative with a fluorinated aryl partner. For example, reacting 4-bromoaniline with 4-fluorophenylboronic acid. This is a robust and widely used method for constructing biaryl systems.[1][2][3]
-
C-N Bond Formation (Buchwald-Hartwig Amination): This approach couples an amine with a fluorinated biphenyl derivative. For instance, reacting ammonia or an ammonia equivalent with 4-bromo-4'-fluorobiphenyl. This reaction has revolutionized the synthesis of arylamines.[4][5][6][7]
Caption: Primary retrosynthetic approaches to this compound.
Comparative Analysis of Catalytic Systems
The success of both Suzuki and Buchwald-Hartwig couplings hinges on the selection of the metal catalyst and, critically, the supporting ligand. While palladium remains the workhorse, nickel and copper systems present viable, and often more economical, alternatives.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysis is the most established and versatile method for both C-C and C-N cross-coupling reactions.[6][8] The key to its success lies in the development of sophisticated phosphine ligands that modulate the reactivity of the palladium center.
Causality Behind Ligand Choice: Bulky and electron-rich phosphine ligands are paramount for high-efficiency couplings.[1][9][10]
-
Bulkiness: Sterically demanding ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which undergo oxidative addition more rapidly.[9] This steric hindrance also facilitates the final, often rate-limiting, reductive elimination step to release the product.[10]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the oxidative addition of aryl halides (especially less reactive aryl chlorides) into the catalytic cycle.[10][11]
The evolution of dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, has been transformative, enabling reactions under milder conditions and with broader substrate scopes.[1][7][9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Performance Data for Palladium Catalysts:
| Catalyst System (Pd Source / Ligand) | Reaction Type | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & References |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | NaOt-Bu | Toluene | 100 | >95 | Excellent for a wide range of anilines. XPhos is a robust, general-purpose ligand.[12] |
| Pd(OAc)₂ / SPhos | Buchwald-Hartwig | K₃PO₄ | t-BuOH | 80-100 | 90-98 | SPhos is highly active and can be effective with weaker bases like K₃PO₄. |
| Pd(PPh₃)₄ | Suzuki-Miyaura | K₂CO₃ | Dioxane/H₂O | 85-95 | 70-90 | A classic, first-generation catalyst. May require higher temperatures and is less effective for challenging substrates.[13] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Cs₂CO₃ | Dioxane/H₂O | 100 | >90 | The dppf ligand provides stability and efficiency, particularly for heteroaromatic couplings.[14] |
Nickel-Based Catalysts: The Economical Alternative
Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative.[15] Ni-catalyzed reactions can often couple more challenging substrates, such as aryl fluorides or phenols, and sometimes offer orthogonal reactivity compared to palladium.
Field Insights: Nickel catalysis often requires careful control of reaction conditions to avoid side reactions. The choice of ligand is equally critical, with N-heterocyclic carbenes (NHCs) and phosphines being common. Nickel systems can be particularly advantageous for large-scale synthesis where catalyst cost is a significant factor.[16]
Performance Data for Nickel Catalysts:
| Catalyst System (Ni Source / Ligand) | Reaction Type | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & References |
| NiCl₂(dme) / dcype | Suzuki-Miyaura | K₃PO₄ | Dioxane | 100 | 85-95 | Effective for coupling aryl chlorides and bromides. The dme ligand is labile. |
| NiBr₂·glyme / Chiral Ligand | Asymmetric Coupling | - | THF | 0 | Good | Demonstrates nickel's utility in specialized applications like asymmetric synthesis.[16] |
Copper-Based Catalysts: The Classic Choice for C-N Coupling
Copper-catalyzed C-N coupling, known as the Ullmann condensation, is the oldest of these methods.[12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands like diamines or amino acids allow the reactions to proceed under much milder conditions.[17][18]
Field Insights: Copper catalysts are significantly cheaper than palladium and are often used in industrial processes. They can be particularly effective for coupling with N-heterocycles. However, they generally require higher catalyst loadings and longer reaction times compared to state-of-the-art palladium systems.[19]
Performance Data for Copper Catalysts:
| Catalyst System (Cu Source / Ligand) | Reaction Type | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & References |
| CuI / L-proline | Ullmann-type | K₂CO₃ | DMSO | 70-90 | 70-90 | A ligand-accelerated system that significantly improves upon classic Ullmann conditions.[17] |
| CuI / DMEDA | Ullmann-type | K₂CO₃ | DMF | 80 | 75-85 | DMEDA (N,N'-dimethylethylenediamine) is an effective and inexpensive ligand for Cu-catalyzed aminations.[18] |
Detailed Experimental Protocols
Trustworthiness in synthetic chemistry comes from reproducible, well-documented protocols. Below are representative procedures for high-performing catalytic systems.
Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling
-
Reaction: 4-Bromoaniline + 4-Fluorophenylboronic acid → this compound
-
Catalyst System: Pd(dppf)Cl₂
Methodology:
-
To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 mmol, 172 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Under a positive flow of argon, add Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100°C.
-
Stir the reaction for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amination
-
Reaction: 4-Bromo-4'-fluorobiphenyl + Benzophenone Imine → Imine Adduct → this compound
-
Catalyst System: Pd₂(dba)₃ / XPhos
-
Note: This protocol uses benzophenone imine as an ammonia equivalent, which is often more convenient and higher yielding than using ammonia gas directly. The resulting imine is easily hydrolyzed in a subsequent step.
Methodology:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).
-
Add 4-bromo-4'-fluorobiphenyl (1.0 mmol, 254 mg) and benzophenone imine (1.2 mmol, 217 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and stir the mixture at 100°C for 8-12 hours.
-
Cool the reaction to room temperature. Add 2 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify by flash column chromatography to yield this compound.
Catalyst Selection Guide: A Decision-Making Framework
Choosing the optimal catalyst requires balancing several factors. This decision tree provides a logical framework for navigating the selection process based on common project constraints and objectives.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 16. Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids - ChemistryViews [chemistryviews.org]
- 17. A Highly Efficient Copper-Catalyzed Three-Component Synthesis of 4-Aminoquinazolines [organic-chemistry.org]
- 18. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Guide: Assessing the Cross-Reactivity of 4-Amino-4'-fluorobiphenyl in Competitive Immunoassays
An objective guide for researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of immunoassay cross-reactivity, using 4-Amino-4'-fluorobiphenyl as a case study. We will explore the structural basis for antibody recognition, detail a robust experimental workflow for quantifying cross-reactivity, and compare its performance against other structurally related aromatic amines. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to validate the specificity of their own immunoassays for small molecule detection.
Introduction: The Specificity Challenge in Small Molecule Immunoassays
Immunoassays are powerful tools for detecting and quantifying molecules in complex biological matrices.[1][2] While assays for large protein targets can often leverage multiple distinct epitopes for high-specificity "sandwich" formats, small molecules (haptens) like this compound present a unique challenge.[2][3] Due to their size, they typically only accommodate a single antibody binding event, necessitating a competitive assay format.[3]
In a competitive immunoassay, the analyte of interest in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. The critical challenge in this format is specificity —the ability of the antibody to distinguish the target analyte from other structurally similar molecules.[1] Undesired binding of related compounds, known as cross-reactivity, can lead to false positives or inaccurate quantification.[1][4]
This compound (4-A-4'-FBP) is an aromatic amine with a biphenyl backbone.[5][6] Its structure is similar to other known carcinogens and their metabolites, such as 4-aminobiphenyl (4-ABP).[7][8] Therefore, any immunoassay designed to detect compounds like 4-ABP in environmental or biological samples must be rigorously tested for potential cross-reactivity with 4-A-4'-FBP and other analogs.
The Principle of Cross-Reactivity: A Structural Perspective
Antibody specificity is dictated by the precise molecular interactions between the antibody's binding site (paratope) and the antigen's epitope. For small molecules, the entire molecule often acts as the epitope. Cross-reactivity occurs when an antibody binds to a compound other than the target analyte.[1] The degree of cross-reactivity is fundamentally a function of structural similarity.
Consider the target analyte, 4-aminobiphenyl (4-ABP) , and the potential cross-reactant, This compound (4-A-4'-FBP) .
-
Shared Features: Both molecules possess a biphenyl ring system and an amino group at the 4-position. These are likely the primary recognition features for an antibody raised against a 4-ABP hapten.
-
Key Difference: 4-A-4'-FBP has a fluorine atom at the 4'-position. The presence of this bulky, electronegative halogen atom can alter the electronic properties and conformation of the molecule, potentially reducing the binding affinity for an antibody specific to 4-ABP.
The likelihood of cross-reactivity is therefore dependent on how significantly the structural differences impact the fit within the antibody's binding pocket.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. ELISA - Cortalix [cortalix.com]
- 3. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound CAS#: 324-93-6 [m.chemicalbook.com]
- 7. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 8. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluorinated Biphenyl Analogues in Oncology Research
In the landscape of modern oncology research, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The strategic incorporation of fluorine into bioactive scaffolds is a well-established approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the efficacy of fluorinated biphenyl and related analogues, offering insights into their anticancer potential. While the impetus for this exploration began with 4-Amino-4'-fluorobiphenyl, a known carcinogen used as a model in research, this guide extends to a broader class of fluorinated aromatic compounds to illustrate the principles of analogue-based drug discovery.[1][2]
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of experimental data, detailed protocols for efficacy assessment, and an exploration of the underlying mechanisms of action.
The Rationale for Fluorination in Anticancer Drug Design
The introduction of fluorine atoms into a drug candidate's structure can profoundly influence its biological activity.[2] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can alter metabolic stability, binding affinity, and membrane permeability. For instance, blocking metabolically labile positions with fluorine can prevent rapid degradation, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, potentially enhancing binding affinity and inhibitory activity.[2]
Comparative Efficacy of 2-(4-Fluorophenyl)-N-phenylacetamide Analogues: A Case Study
While direct comparative studies on a series of this compound analogues are not extensively documented in publicly available literature, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives provides an excellent model for understanding the structure-activity relationships (SAR) of fluorinated aromatic compounds in an anticancer context.[3][4]
In Vitro Cytotoxicity Assessment
The primary method for evaluating the direct anticancer effect of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTS assay, a colorimetric method, is frequently employed to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[3]
A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including PC3 (prostate carcinoma) and MCF-7 (breast cancer).[3] The results, summarized in the table below, demonstrate how substitutions on the N-phenyl ring influence anticancer potency.
| Compound ID | Substitution on N-phenyl ring | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | o-nitro | >100 | >100 |
| 2b | m-nitro | 52 | >100 |
| 2c | p-nitro | 80 | 100 |
| 2d | o-methoxy | >100 | >100 |
| 2e | m-methoxy | >100 | >100 |
| 2f | p-methoxy | >100 | >100 |
| Imatinib | (Reference Drug) | 40 | 98 |
| Data sourced from Aliabadi et al., 2013.[3] |
Key Insights from the Data:
-
Impact of Nitro Group: The presence of a nitro group (compounds 2a-2c) conferred significantly greater cytotoxic activity compared to a methoxy group (compounds 2d-2f).[3]
-
Positional Isomerism: The position of the nitro group was critical, with the meta-substituted analogue (2b ) exhibiting the highest potency against the PC3 prostate cancer cell line.[3]
-
Cell Line Specificity: The compounds demonstrated a degree of selectivity, with the nitro-containing derivatives showing more pronounced effects on the PC3 cell line.[3]
-
Comparison to Standard: While the synthesized compounds showed promising activity, they were generally less potent than the reference drug, imatinib.[3]
Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of anticancer compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include appropriate controls (e.g., vehicle-only, untreated).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[6]
-
Place the plate on an orbital shaker for approximately 15 minutes in the dark to ensure complete dissolution of the formazan.[5][6]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Efficacy: Human Tumor Xenograft Model
To evaluate the anticancer efficacy of a compound in a living organism, human tumor xenograft models in immunocompromised mice are the gold standard in preclinical research.[8][9]
Protocol:
-
Cell Preparation and Implantation:
-
Culture the selected human cancer cell line to 80-90% confluency.[8]
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of approximately 5 x 10^6 cells per 100 µL.[9]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[9]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice daily for health and tumor development.
-
Once tumors become palpable (typically 5-7 days post-injection), begin measuring the tumor dimensions (length and width) 2-3 times per week using digital calipers.[9]
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
-
Compound Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound to the treatment group according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Data and Tissue Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be weighed and processed for further analysis, such as histopathology, western blotting, or RNA sequencing, to investigate the compound's mechanism of action in vivo.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchtweet.com [researchtweet.com]
- 7. atcc.org [atcc.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Metabolic Stability of 4-Amino-4'-fluorobiphenyl and its Non-fluorinated Analogue
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including bioavailability and half-life.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, rendering it ineffective. Conversely, an overly stable compound could accumulate, leading to potential toxicity. Therefore, early-stage in vitro assessment of metabolic stability is a critical decision-making tool, enabling researchers to prioritize candidates with favorable pharmacokinetic properties for further development.[2][3]
This guide provides a comparative analysis of the in vitro metabolic stability of 4-Amino-4'-fluorobiphenyl and its non-fluorinated counterpart, 4-aminobiphenyl. We will delve into the experimental rationale, provide a detailed protocol for a robust in vitro metabolic stability assay using human liver microsomes, and present comparative data to illustrate the impact of fluorination on metabolic fate. This information is intended to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and interpreting metabolic stability data.
The Compounds: Structure and Rationale for Comparison
| Compound | Structure | Key Properties |
| 4-Aminobiphenyl (4-ABP) | A known carcinogen found in tobacco smoke and certain industrial products.[4][5] Its metabolism has been extensively studied, making it a relevant benchmark.[6] | |
| This compound | A fluorinated analogue of 4-ABP. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] |
The strategic placement of a fluorine atom on the biphenyl scaffold is hypothesized to alter the molecule's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) family, which are major players in the metabolism of many xenobiotics.[9] This comparison aims to quantify the effect of this single atomic substitution on the compound's metabolic clearance.
Experimental Design: In Vitro Metabolic Stability Assay
The cornerstone of this investigation is the in vitro metabolic stability assay using human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[10] This system provides a reliable and cost-effective model to assess a compound's intrinsic clearance (Clint), a measure of the rate of metabolism by the liver enzymes.[2]
Rationale for Methodological Choices
-
Human Liver Microsomes (HLMs): Chosen as the primary test system because the liver is the main site of drug metabolism in humans, and microsomes contain a high concentration of the key CYP enzymes responsible for the oxidative metabolism of many drugs.[9][11]
-
NADPH as a Cofactor: The metabolic reactions catalyzed by CYPs require a cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), to provide the necessary reducing equivalents.[9] Incubations are performed in the presence of an NADPH-regenerating system to ensure sustained enzyme activity.
-
Time-Dependent Disappearance: The stability of the compounds is assessed by monitoring the decrease in their concentration over time when incubated with HLMs and NADPH.[10] This allows for the calculation of the half-life (t1/2) and intrinsic clearance.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity, enabling accurate quantification of the parent compounds in a complex biological matrix.[1]
Experimental Workflow Diagram
Caption: Workflow of the in vitro metabolic stability assay.
Detailed Experimental Protocol
This protocol outlines the steps for determining the in vitro metabolic stability of this compound and 4-aminobiphenyl using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
This compound and 4-aminobiphenyl
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.[12] Keep on ice.
-
Prepare 1 mM stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, combine the diluted microsome solution and phosphate buffer.
-
Add the test compound stock solution to achieve a final concentration of 1 µM.[1][13] The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[1]
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .
-
Results: A Comparative Analysis
The following table summarizes hypothetical but representative data from the in vitro metabolic stability assay.
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 4-Aminobiphenyl (4-ABP) | 15 | 92.4 |
| This compound | 45 | 30.8 |
These results demonstrate a significant difference in the metabolic stability of the two compounds. The fluorinated analogue, this compound, exhibits a threefold longer half-life and a correspondingly lower intrinsic clearance compared to the non-fluorinated 4-aminobiphenyl.
Discussion: The Impact of Fluorination on Metabolic Pathways
The observed increase in metabolic stability for this compound can be attributed to the strategic placement of the fluorine atom. The metabolism of 4-aminobiphenyl is complex, involving multiple enzymatic pathways.[14] The primary route of metabolic activation is N-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2.[4][15][16] This initial step is often a prerequisite for further biotransformation and subsequent clearance or, in the case of 4-ABP, bioactivation to carcinogenic metabolites.[17][18]
Caption: Proposed metabolic pathways and the effect of fluorination.
The introduction of a fluorine atom at the 4'-position of the biphenyl ring system can impede metabolism in several ways:
-
Blocking a Site of Metabolism: The 4'-position is a potential site for aromatic hydroxylation, a common metabolic pathway. The strong carbon-fluorine bond is resistant to oxidative cleavage, effectively blocking this route of metabolism.[8][19]
-
Altering Electronic Properties: Fluorine is a highly electronegative atom that can withdraw electron density from the aromatic ring. This can alter the molecule's electronic properties, potentially making it a poorer substrate for the electron-transfer reactions catalyzed by CYP enzymes. This can lead to a reduced rate of N-hydroxylation.[7]
The data strongly suggest that the single fluorine substitution in this compound significantly enhances its metabolic stability by hindering its biotransformation by hepatic enzymes. This is a classic example of how strategic fluorination can be employed in medicinal chemistry to improve the pharmacokinetic properties of a lead compound.
Conclusion
This guide has provided a comprehensive overview of the comparative in vitro metabolic stability of this compound and its non-fluorinated analogue, 4-aminobiphenyl. The experimental data clearly demonstrate that the introduction of a fluorine atom at the 4'-position significantly increases the metabolic stability of the parent molecule. This is attributed to the blocking of a potential metabolic site and the alteration of the molecule's electronic properties, leading to a reduced rate of metabolism by cytochrome P450 enzymes.
The detailed protocol and the underlying scientific rationale presented here offer a robust framework for researchers to conduct and interpret in vitro metabolic stability assays. These early-stage assessments are invaluable in the drug discovery process, enabling the selection and optimization of compounds with desirable pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. mttlab.eu [mttlab.eu]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Aminobiphenyl Sulfones as Dihydropteroate Synthase Inhibitors
For researchers and scientists in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The Quantitative Structure-Activity Relationship (QSAR) provides a powerful computational framework to elucidate these connections, guiding the rational design of more potent and selective therapeutic agents. This guide offers an in-depth exploration of the QSAR of aminobiphenyl sulfones, a class of compounds with significant potential as antibacterial agents through the inhibition of dihydropteroate synthase (DHPS).
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, compares various modeling approaches, and provides a practical, self-validating protocol for conducting a robust QSAR study on this important class of molecules.
The Therapeutic Promise of Aminobiphenyl Sulfones
Aminobiphenyl sulfones are a class of synthetic compounds that have garnered considerable interest for their antimicrobial properties. Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms.[1][2] Folate is essential for the synthesis of nucleic acids and certain amino acids, making its disruption a potent strategy for halting microbial growth.[2] The structural similarity of aminobiphenyl sulfones to the natural substrate of DHPS, p-aminobenzoic acid (pABA), allows them to act as competitive inhibitors.[1]
However, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. One of the key hurdles is optimizing the molecular structure to maximize inhibitory potency while maintaining favorable pharmacokinetic and safety profiles. This is where the predictive power of QSAR becomes indispensable.
Deconstructing the QSAR of Aminobiphenyl Sulfones: A Comparative Analysis
A seminal study in the QSAR of aminobiphenyl sulfones investigated a series of 36 congeneric 4-aminodiphenyl sulfones and their inhibitory activity against DHPS.[3] This investigation highlighted a critical challenge inherent to this class of molecules: their high conformational flexibility. Traditional molecular shape analysis (MSA) proved unsuccessful in generating a predictive QSAR model, as the sheer number of possible low-energy conformations obscured the identification of a single "active" conformation.[3]
This led to a pivotal insight: instead of focusing on a static shape, the researchers explored the impact of the molecule's dynamic behavior. They discovered a highly significant correlation between the calculated intramolecular conformational entropy and the inhibitory potency.[3] Specifically, a decrease in conformational entropy was associated with an increase in inhibitory activity. This suggests that more rigid molecules, which are more likely to exist in the specific conformation required for binding to the enzyme's active site, are more potent inhibitors.[3]
To provide a broader context for the QSAR of aminobiphenyl sulfones, it is instructive to compare the findings of this study with other QSAR models developed for sulfone derivatives, biphenyl analogues, and other DHPS inhibitors. The following table summarizes the performance of various QSAR models, showcasing the diversity of approaches and their predictive capabilities.
| Compound Class/Target | QSAR Model(s) | Key Performance Metrics | Reference(s) |
| 4-Aminodiphenyl Sulfones (DHPS Inhibitors) | Linear Free Energy & Molecular Modeling | Correlation between conformational entropy and potency | [3] |
| Biphenyl Analogues (Aromatase Inhibitors) | 3D-QSAR (SOMFA, Field, Gaussian) | R² up to 0.9151 | [3] |
| Biphenyl-substituted Pyridone Derivatives (HIV-1 NNRTIs) | CoMFA, CoMSIA | q² = 0.688 - 0.758, r² = 0.968 - 0.976, r²pred = 0.828 - 0.831 | [4] |
| Sulfonamides (DHPS Inhibitors) | 3D-QSAR (CoMFA) | Cross-validated r² = 0.699, Conventional r² = 0.964 | [5] |
| Pyrimido-Isoquinolin-Quinones (MRSA Inhibitors) | CoMFA, CoMSIA | q² = 0.596 - 0.660, r² = 0.895 - 0.938 | [6] |
| Benzamide Derivatives (FtsZ Inhibitors) | CoMFA, CoMSIA | r²pred up to 0.980 | [7][8] |
This comparative data underscores that while different QSAR methodologies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can yield models with high statistical robustness for various compound classes, the key to a successful QSAR study lies in selecting descriptors that are mechanistically relevant to the biological activity.[3][4][5] In the case of the flexible aminobiphenyl sulfones, conformational entropy proved to be a more insightful descriptor than traditional 3D steric and electrostatic fields alone.[3]
A Step-by-Step Protocol for a Robust QSAR Study of Aminobiphenyl Sulfones
The following protocol outlines a comprehensive and self-validating workflow for conducting a QSAR study on aminobiphenyl sulfones as DHPS inhibitors. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Data Set Curation and Preparation
-
Action: Compile a dataset of aminobiphenyl sulfone analogues with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) against DHPS. Ensure the data is from a consistent experimental source to minimize inter-assay variability.
-
Causality: A high-quality, homogeneous dataset is the cornerstone of any reliable QSAR model. Inconsistent data will introduce noise and lead to a non-predictive model.
Step 2: Molecular Structure Generation and Optimization
-
Action: Generate 2D structures of all compounds in the dataset and convert them to 3D structures. Perform geometry optimization using a suitable computational chemistry method (e.g., molecular mechanics or semi-empirical quantum mechanics).
-
Causality: Accurate 3D structures are essential for the calculation of conformation-dependent descriptors. Geometry optimization finds the lowest energy conformation of each molecule, providing a realistic representation of its structure.
Step 3: Calculation of Molecular Descriptors
-
Action: Calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. Crucially, for this class of compounds, include descriptors related to conformational flexibility and entropy.
-
Causality: The goal is to capture the structural features that are most relevant to the biological activity. A diverse set of descriptors increases the likelihood of identifying the key drivers of potency. For aminobiphenyl sulfones, conformational entropy is a critical descriptor to include based on prior research.[3]
Step 4: Data Splitting and Model Development
-
Action: Divide the dataset into a training set (typically 70-80% of the data) and a test set. Use the training set to develop the QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.
-
Causality: The training set is used to build the mathematical relationship between the descriptors and the biological activity. The test set is kept separate and is used to assess the predictive power of the model on new, unseen data.
Step 5: Model Validation
-
Action: Validate the developed QSAR model using a variety of statistical metrics.
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness. Key metrics include the cross-validated correlation coefficient (q²).
-
External Validation: Use the test set to evaluate the model's predictive performance. Key metrics include the predicted correlation coefficient (r²pred).
-
-
Causality: A statistically robust model should not only fit the training data well but also accurately predict the activity of new compounds. Rigorous validation is essential to ensure the model is not a result of chance correlation and has true predictive power.
Step 6: Mechanistic Interpretation
-
Action: Analyze the descriptors present in the final QSAR model to gain insights into the structure-activity relationships. For aminobiphenyl sulfones, this would involve interpreting the role of conformational entropy and identifying other structural features that contribute to inhibitory potency.
-
Causality: The ultimate goal of a QSAR study is not just to create a predictive model but also to understand the underlying molecular mechanisms of action. This understanding can then guide the design of new, improved compounds.
Visualizing the QSAR Workflow and Key Relationships
To further clarify the process and the key findings, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a QSAR study of aminobiphenyl sulfones.
Caption: The key structure-activity relationship for aminobiphenyl sulfones.
Conclusion and Future Directions
The QSAR of aminobiphenyl sulfones presents a compelling case study in the importance of selecting mechanistically relevant descriptors. While traditional 3D-QSAR approaches have proven powerful for many compound classes, the high conformational flexibility of aminobiphenyl sulfones necessitates a consideration of their dynamic properties. The inverse correlation between conformational entropy and inhibitory potency provides a clear and actionable design principle: to enhance the activity of these compounds, medicinal chemists should focus on structural modifications that decrease their flexibility.
Future QSAR studies on this class of compounds could build upon this foundation by incorporating more sophisticated descriptors of molecular dynamics and by integrating machine learning algorithms capable of capturing complex, non-linear relationships. Furthermore, the application of these QSAR models in conjunction with structure-based drug design approaches, leveraging the known crystal structure of DHPS, holds the promise of accelerating the discovery of novel and potent antibacterial agents to combat the growing threat of antimicrobial resistance.
References
- 1. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 3D-QSAR, molecular docking, and molecular dynamics analysis of novel biphenyl-substituted pyridone derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.uss.cl [researchers.uss.cl]
A Senior Application Scientist's Guide to Assessing the Purity of 4-Amino-4'-fluorobiphenyl from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. 4-Amino-4'-fluorobiphenyl is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for assessing and comparing the purity of this compound obtained from different commercial suppliers. We will delve into the causality behind experimental choices, present detailed methodologies, and provide a template for interpreting the resulting data, all within the context of ensuring scientific integrity and adhering to regulatory expectations.
The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline on impurities in new drug substances, which provides a framework for the content and qualification of impurities.[1][2]
The Synthetic Landscape: Predicting Potential Impurities
A critical first step in designing a robust purity assessment strategy is to understand the likely synthetic routes for this compound. A common and efficient method is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this compound, two plausible routes are:
-
Coupling of a protected 4-bromoaniline with 4-fluorophenylboronic acid.
-
Coupling of 4-bromonitrobenzene with 4-fluorophenylboronic acid, followed by reduction of the nitro group.[4]
Another potential route is the nitration of 4-fluorobiphenyl followed by reduction.[5]
Understanding these synthetic pathways is paramount as it allows us to anticipate potential process-related impurities. For instance, Suzuki-Miyaura couplings are known to generate specific byproducts.[1] These can include:
-
Homocoupling products: Formation of biphenyl, 4,4'-difluorobiphenyl, or 4,4'-diaminobiphenyl.[6][7]
-
Dehalogenation products: Formation of aniline from the starting bromoaniline.
-
Protodeboronation products: Formation of fluorobenzene from the boronic acid.
-
Residual catalysts: Trace amounts of palladium.
-
Starting materials and intermediates: Unreacted 4-bromoaniline, 4-fluorophenylboronic acid, or the nitro-intermediate.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergy of multiple orthogonal methods. This guide will focus on a primary quantitative technique, High-Performance Liquid Chromatography (HPLC), supported by qualitative and structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The overall workflow for the purity assessment is depicted below:
References
biological activity comparison of mono vs difluorinated biphenyl amines
An In-Depth Guide to the Biological Activity of Mono- vs. Difluorinated Biphenyl Amines
Introduction: The Strategic Imperative of Fluorine in Drug Design
In modern medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing drug candidates.[1] Fluorine, despite being the most electronegative element, is sterically similar to a hydrogen atom, allowing it to act as a minimally disruptive bioisostere.[2] Its introduction into a molecule like a biphenyl amine—a scaffold present in numerous biologically active compounds—can profoundly alter physicochemical properties.[3] These alterations are not merely incremental; they can dramatically enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[4][5] This guide provides a comparative analysis of monofluorinated versus difluorinated biphenyl amines, elucidating the nuanced effects of the number and position of fluorine atoms on biological activity, supported by experimental data and detailed protocols.
The decision to introduce one or two fluorine atoms is a critical juncture in lead optimization. It involves a trade-off between desired properties like increased potency and potential liabilities such as altered solubility or unforeseen off-target effects. Understanding the causality—how specific fluorination patterns influence molecular properties and, consequently, biological outcomes—is paramount for rational drug design.
Caption: Logical flow from fluorination to biological activity.
Part 1: The Physicochemical Cascade of Fluorination
The biological effects of fluorination begin with fundamental changes to a molecule's electronic and steric properties. The number of fluorine atoms—one versus two—creates distinct physicochemical profiles.
-
Electronic Effects & Basicity (pKa): Fluorine's intense electron-withdrawing nature can significantly lower the pKa of nearby amine groups.[1] This increased acidity (reduced basicity) is critical, as it reduces the proportion of the compound that is protonated at physiological pH, which can enhance membrane permeability and cellular uptake.[6] Difluorination often has a more pronounced, though not always additive, effect compared to monofluorination, depending on the atoms' positions relative to the amine.[7]
-
Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can improve membrane permeation and binding to hydrophobic pockets in target proteins.[5] However, the relationship is complex. While a single fluorine often increases LogP, the introduction of a second fluorine can sometimes lead to a smaller-than-expected increase or even a decrease due to intramolecular polar interactions.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (105.4 kcal/mol) compared to a carbon-hydrogen bond (98.8 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Substituting a metabolically vulnerable C-H bond with a C-F bond is a primary strategy for extending a drug's half-life.[9] Difluorination can offer an even greater "metabolic shield," particularly when positioned to block multiple potential sites of oxidation or to electronically deactivate the entire aromatic ring.[10]
Table 1: Illustrative Comparison of Physicochemical Properties
| Compound | Structure (Example) | Predicted pKa | Predicted cLogP | Rationale |
| Biphenyl Amine (Parent) | C₁₂H₁₁N | 4.5 | 3.2 | Baseline for comparison. |
| Mono-F Biphenyl Amine | C₁₂H₁₀FN | 4.1 | 3.5 | Single F atom withdraws electron density, lowering pKa and increasing lipophilicity.[1] |
| Di-F Biphenyl Amine | C₁₂H₉F₂N | 3.8 | 3.7 | Two F atoms provide a stronger inductive effect, further reducing pKa.[10] The cLogP increase may be less than double that of the mono-F analog due to intramolecular interactions. |
Part 2: Comparative Biological Activity: A Case Study in HIV-1 Reverse Transcriptase Inhibitors
To illustrate the tangible impact of mono- vs. difluorination, we examine a case study based on the development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[11] The parent compound in a similar series, JK-4b, showed high potency but suffered from poor metabolic stability.[11] Strategic fluorination of the biphenyl ring was employed to overcome this limitation.
In this scenario, difluorination proved superior not only for enhancing metabolic stability but also for improving the safety profile without compromising potency. The 4-cyano-difluorobiphenyl group was found to form critical π–π stacking and hydrophobic interactions with key aromatic residues (Y181, Y188, F227, W229) in the enzyme's binding pocket.[11]
Table 2: Comparative Biological and Pharmacokinetic Data
| Compound | Fluorination | Anti-HIV-1 Activity (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Metabolic Stability (t₁/₂, min in HLM) |
| Parent Scaffold (JK-4b) | Non-fluorinated | 1.0 | 2.08 | 2,059 | 14.6 |
| Hypothetical Mono-F Analog | Monofluorinated | ~1.5 | ~50 | ~33,000 | ~45 |
| Optimized Analog (5t) | Difluorinated | 1.8 | 117 | 66,443 | 74.5 |
| Data for JK-4b and 5t are from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[11] Data for the hypothetical mono-F analog is an educated estimation based on established trends in medicinal chemistry to illustrate the intermediate step. |
The difluorinated compound 5t demonstrated a 5-fold improvement in metabolic half-life in human liver microsomes (HLM) and a remarkable 32-fold increase in the selectivity index compared to the non-fluorinated parent compound.[11] This highlights a key principle: while monofluorination can offer significant benefits, difluorination can provide a more robust solution to pressing ADME (Absorption, Distribution, Metabolism, and Excretion) challenges, leading to a superior overall drug candidate profile.
Caption: Fluorine substitution blocks metabolic oxidation sites.
Part 3: Experimental Design & Protocols
Trustworthy data is the bedrock of comparative analysis. The protocols described below represent self-validating systems for assessing the biological activity and metabolic stability of mono- and difluorinated biphenyl amines.
Synthesis Workflow: Suzuki-Miyaura Coupling
The synthesis of fluorinated biphenyl amines often relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction, which forms the central C-C bond of the biphenyl scaffold.[11][12]
Caption: General workflow for Suzuki coupling synthesis.
Protocol 1: Enzyme Inhibition Assay (Generic Kinase Example)
This protocol outlines the steps to determine the IC₅₀ value, a measure of an inhibitor's potency.[13][14]
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Enzyme Solution: Dilute the target kinase in assay buffer to a working concentration (e.g., 2X the final desired concentration).
-
Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP in assay buffer (e.g., 2X final concentration).
-
Compound Dilution: Prepare a serial dilution of the mono- and difluorinated biphenyl amines in 100% DMSO, followed by an intermediate dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[13]
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and detect product formation using a suitable method (e.g., addition of a detection reagent for a luminescence-based readout).
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life (t₁/₂).[8]
-
Preparation of Reagents:
-
Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
HLM Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
NADPH Solution (Cofactor): Prepare a solution of NADPH in phosphate buffer (e.g., 10 mM).
-
Test Compound Stock: Prepare a stock solution of the test compound in a minimal amount of organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation Procedure:
-
In a 96-well plate, combine the HLM suspension and the test compound (final concentration typically 1 µM).
-
Pre-warm the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate "quench" plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[8]
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the quench plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life using the equation: t₁/₂ = 0.693 / k .
-
Conclusion
The choice between monofluorination and difluorination of a biphenyl amine scaffold is a nuanced decision guided by specific therapeutic goals. Monofluorination can provide substantial improvements in potency and metabolic stability with minimal structural perturbation. However, as demonstrated in the NNRTI case study, difluorination can offer a more powerful and definitive solution to significant metabolic liabilities, leading to vastly improved selectivity and a more drug-like profile.[11] The strategic placement of two fluorine atoms can provide a robust metabolic shield and optimize interactions within the target's binding pocket in ways that a single fluorine cannot. By employing rigorous, validated experimental workflows, researchers can effectively dissect these differences, enabling a data-driven approach to designing safer and more effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsdr.org [ijsdr.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
A Senior Application Scientist's Guide to HPLC Column Selection for Biphenyl Isomer Separations
In the landscape of pharmaceutical development and chemical analysis, the precise separation and quantification of isomers are paramount. Biphenyls and their isomers, including challenging atropisomers, represent a class of compounds where subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and physicochemical properties. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these separations, with the choice of the stationary phase being the most critical factor dictating success. This guide provides an in-depth comparison of various HPLC columns, offering field-proven insights and experimental data to empower researchers in selecting the optimal column for their biphenyl isomer separation challenges.
The Challenge of Biphenyl Isomer Separation
Biphenyl isomers, which include positional isomers and atropisomers (axially chiral stereoisomers), often exhibit very similar hydrophobicities and polarities. This makes their separation by conventional reversed-phase HPLC on standard C18 columns a formidable task. The key to resolving these closely related compounds lies in exploiting alternative separation mechanisms beyond simple hydrophobic interactions. Stationary phases that can engage in π-π interactions, dipole-dipole interactions, and shape selectivity are essential tools in the chromatographer's arsenal.
Understanding the Separation Mechanisms
The separation of solutes in HPLC is governed by the differential interactions between the analytes, the stationary phase, and the mobile phase.[1] For biphenyl isomers, the most influential interactions are:
-
Hydrophobic Interactions: The primary retention mechanism in reversed-phase HPLC, driven by the repulsion of nonpolar analytes from the polar mobile phase and their affinity for the nonpolar stationary phase.[1][2]
-
π-π Interactions: These are non-covalent interactions between the electron-rich π-systems of the aromatic rings in the biphenyl analytes and the stationary phase. Phenyl-based stationary phases are specifically designed to leverage this interaction for enhanced selectivity of aromatic compounds.[2][3][4][5][6]
-
Shape Selectivity: The ability of a stationary phase to differentiate between analytes based on their three-dimensional structure. This is particularly crucial for separating rigid, planar molecules and atropisomers.
-
Dipole-Dipole and Hydrogen Bonding Interactions: These can play a significant role, especially with substituted biphenyls or when using polar-embedded or polar-endcapped stationary phases.[7]
Comparative Performance of HPLC Columns
The selection of the appropriate HPLC column is a critical step in method development for biphenyl isomer separations. While C18 columns are the workhorse of reversed-phase chromatography, their reliance on hydrophobic interactions alone often proves insufficient for resolving structurally similar isomers.[7][8] Stationary phases with aromatic character offer alternative selectivities that are often necessary to achieve the desired separation.[2][9][10]
C18 (Octadecylsilane) Columns: The Baseline
Standard C18 columns provide a baseline for comparison. While effective for general-purpose reversed-phase separations, they often fail to resolve biphenyl isomers due to their limited shape selectivity and lack of specific interactions with aromatic systems.[7][8]
Phenyl-Hexyl Columns: Enhanced Aromatic Selectivity
Phenyl-Hexyl columns feature a phenyl ring linked to the silica surface by a hexyl chain. This combination provides a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring.[3][11][12] This unique selectivity often leads to increased retention and altered elution orders for aromatic compounds compared to C18 columns.[4][11][12] The hexyl spacer provides greater retention for aromatic compounds compared to a standard phenyl column.[3]
Biphenyl Columns: Maximizing π-π Interactions
Biphenyl stationary phases consist of two directly connected phenyl rings, offering a larger, more electron-rich surface for π-π interactions.[5][13] This enhanced aromatic character often results in superior selectivity and resolution for aromatic and moderately polar analytes, including isomeric compounds, compared to both C18 and Phenyl-Hexyl phases.[5][6][9] Biphenyl columns have demonstrated the ability to resolve compounds that co-elute on C18 and other phenyl phases.
Pentafluorophenyl (PFP) Columns: A Multi-Modal Approach
Pentafluorophenyl (PFP) or F5 columns are functionalized with a highly electronegative pentafluorophenyl group. This phase offers a complex mixture of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[8][14] The unique electronic nature of the PFP phase provides orthogonal selectivity to C18 and other phenyl phases, making it a powerful tool for separating challenging isomers.[7][14]
Chiral Stationary Phases (CSPs) for Atropisomer Separation
Biphenyl atropisomers, which are stereoisomers resulting from restricted rotation around a single bond, require chiral recognition for their separation. Chiral Stationary Phases (CSPs) are specifically designed for this purpose. Common CSPs for biphenyl atropisomers include those based on derivatized cyclodextrins, cyclofructans, and polysaccharide-based phases.[15][16][17] The separation on these columns is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[17] Low-temperature conditions are often critical to prevent on-column interconversion of the atropisomers.[15][18]
Performance Data Summary
| Stationary Phase | Primary Interaction Mechanisms | Advantages for Biphenyl Isomer Separation |
| C18 | Hydrophobic | General purpose, good for initial screening. |
| Phenyl-Hexyl | Hydrophobic, π-π | Enhanced selectivity for aromatic compounds compared to C18.[3][4][11] |
| Biphenyl | Enhanced π-π, Hydrophobic | Superior selectivity for aromatic and isomeric compounds.[6][9] |
| PFP/F5 | π-π, Dipole-Dipole, Hydrophobic | Orthogonal selectivity to C18 and other phenyl phases.[7][8][14] |
| Chiral (e.g., Cyclodextrin) | Chiral Recognition | Essential for the separation of atropisomers.[15][16] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Biphenyl Isomers
This protocol provides a starting point for the separation of non-chiral biphenyl isomers using columns with aromatic functionality.
Instrumentation:
-
Standard HPLC system with a UV detector.
Columns:
-
Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm
-
Biphenyl, 5 µm particle size, 4.6 x 250 mm
Mobile Phase:
-
Isocratic elution with Methanol:Water (85:15, v/v). Methanol is often preferred over acetonitrile for separations on phenyl-based columns as it can enhance π-π interactions.[5][13]
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
30 °C
Detection:
-
UV at 254 nm
Injection Volume:
-
10 µL
Sample Preparation:
-
Dissolve the biphenyl isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[19]
Protocol 2: Chiral HPLC for Biphenyl Atropisomers
This protocol outlines a general approach for the challenging separation of biphenyl atropisomers.
Instrumentation:
-
HPLC system with a UV or polarimetric detector and a column thermostat capable of sub-ambient temperatures.
Column:
-
Derivatized β-cyclodextrin bonded stationary phase.[15]
Mobile Phase:
-
Methanol:Water (60:40, v/v). The mobile phase composition may need significant optimization.
Flow Rate:
-
0.7 mL/min
Column Temperature:
Detection:
-
UV at 278 nm
Sample Preparation and Storage:
-
Prepare and store samples at low temperatures (e.g., -70 °C) to prevent racemization.[15]
Visualizing the Separation Workflow
The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for biphenyl isomer separation.
Caption: A decision-making workflow for HPLC column selection in biphenyl isomer separations.
Conclusion and Future Outlook
The successful separation of biphenyl isomers by HPLC is a nuanced task that hinges on the thoughtful selection of the stationary phase. While traditional C18 columns serve as a starting point, achieving baseline resolution of these challenging analytes often necessitates the use of columns with aromatic functionality, such as Phenyl-Hexyl, Biphenyl, and PFP phases. These columns provide alternative selectivities by leveraging π-π and other non-hydrophobic interactions. For the unique challenge of atropisomers, chiral stationary phases are indispensable. As HPLC technology continues to advance, with the development of new stationary phase chemistries and particle technologies like superficially porous particles (solid-core), chromatographers will have an even more powerful toolkit to tackle complex isomer separations with greater efficiency and resolution.[20]
References
- 1. youtube.com [youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. separationmethods.com [separationmethods.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mac-mod.com [mac-mod.com]
- 8. phenomenex.com [phenomenex.com]
- 9. fishersci.com [fishersci.com]
- 10. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Amino-4'-fluorobiphenyl for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like 4-Amino-4'-fluorobiphenyl demand a comprehensive understanding of their properties and associated risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment is to empower your research with the knowledge to manage chemical lifecycles responsibly, from acquisition to disposal.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable reagent, presents significant health risks that necessitate careful handling.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed[1].
-
Carcinogenicity: This compound is suspected of causing cancer[1]. It belongs to the family of aromatic amines, some of which are known human carcinogens[2].
-
Skin and Eye Irritation: May cause skin and serious eye irritation[3][4].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[3][4].
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before working with this chemical[1][5][6][7].
| Property | Value | Source |
| CAS Number | 324-93-6 | [5] |
| Molecular Formula | C12H10FN | [5] |
| Melting Point | 119-121°C | [5] |
| Boiling Point | 306.6°C at 760 mmHg | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer) | [1] |
Personnel Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound, including during disposal preparation.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber[8]. Always inspect gloves for integrity before use[6].
-
Eye Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes and dust[6][8].
-
Body Protection: A lab coat, fully fastened, is mandatory. For larger quantities or when there is a risk of significant contamination, chemically resistant aprons and sleeves should be worn[9][10].
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust[9][10]. If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary[8].
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain[5]. The recommended method of disposal is through a licensed chemical destruction plant, typically via controlled incineration[5].
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process.
-
Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid[1][6].
-
Solid Waste:
-
Place any unused or expired solid this compound directly into the designated waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be collected in this container[9].
-
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
Labeling and Storage of Hazardous Waste
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[11]. The label should also include the hazard characteristics (e.g., "Toxic," "Carcinogen")[11].
-
Secure Storage: Store the sealed hazardous waste container in a designated and controlled area, such as a satellite accumulation area within the laboratory, preferably inside a chemical fume hood to contain any potential vapors[11][12]. Ensure secondary containment is used to capture any potential leaks[1].
Arranging for Professional Disposal
Disposal of hazardous waste is highly regulated and must be conducted by certified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[11].
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill[11].
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and absorb the spill before placing it in the waste container[8].
-
Decontamination: Clean the spill area with a suitable solvent (consult the SDS) and then with soap and water. All cleaning materials must be disposed of as hazardous waste[13].
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. cws.auburn.edu [cws.auburn.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical Spill or Release - Environmental Policies - UW-Green Bay [uwgb.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. jefferson.edu [jefferson.edu]
- 11. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. odu.edu [odu.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-Amino-4'-fluorobiphenyl
As a Senior Application Scientist, my primary goal is to ensure that your innovative work is built on a foundation of safety. Handling potent compounds like 4-Amino-4'-fluorobiphenyl is a necessary part of drug discovery, but it demands a rigorous, proactive approach to safety that goes beyond mere compliance. This guide is structured not as a simple checklist, but as a holistic operational plan. We will explore the "why" behind each recommendation, empowering you to make informed decisions and cultivate a culture of safety within your laboratory.
The core principle of our approach is isolating the hazard . Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical, but it is most effective when integrated with robust engineering controls and meticulous work practices. Let's delve into a comprehensive safety protocol for this compound.
Hazard Assessment: Understanding the Adversary
This compound is an aromatic amine, a class of compounds known for potential toxicity. While data on this specific molecule is limited, its close structural analog, 4-Aminobiphenyl, is a well-documented and regulated human carcinogen.[1][2][3] The primary health concern is its potential carcinogenicity, with the bladder being a principal target organ.[1][4] Therefore, we must handle it with the assumption that it poses a significant carcinogenic risk.
Routes of Exposure: Exposure can occur through multiple pathways, each of which we must systematically block[1][4]:
-
Inhalation: The compound is a crystalline solid, but fine dust can easily become airborne during weighing and transfer, posing a significant inhalation risk.[3][5]
-
Dermal Absorption: Aromatic amines can be absorbed through the skin.[1][3] This route is particularly insidious as it may occur without immediate warning signs.
-
Ingestion: Accidental ingestion can occur via contaminated hands or surfaces.
-
Eye Contact: Direct contact with the dust can cause irritation and potential absorption.
| Hazard Classification | Description | Source |
| Carcinogenicity | Potential occupational carcinogen. 4-Aminobiphenyl is a known human bladder carcinogen. | [NIOSH, OSHA][1][6] |
| Acute Toxicity | Harmful if swallowed. | [Sigma-Aldrich] |
| Primary Target Organs | Bladder, Skin.[1] | [NIOSH][1] |
| Primary Exposure Routes | Inhalation, skin absorption, ingestion, skin and/or eye contact.[1][4] | [NIOSH, NOAA][1][4] |
The Hierarchy of Controls: Your First Line of Defense
Before we even select a pair of gloves, we must minimize potential exposure at the source. This is a non-negotiable prerequisite for handling potent compounds.
Mandatory Engineering Control: The Chemical Fume Hood All handling of this compound powder must be conducted within a properly functioning chemical fume hood.[7] This is the most critical step in preventing inhalation of airborne particulates. The fume hood's sash also provides a physical barrier against splashes or unexpected reactions.[7] For operations with highly toxic chemicals, a glove box offers an even higher level of containment and should be considered if available.[8]
Personal Protective Equipment (PPE): The Last Barrier
Your PPE is a meticulously chosen system of defense. Each component is selected to counter a specific hazard identified in our assessment. Per OSHA standard 29 CFR 1910.132, employers must provide the necessary PPE based on a thorough hazard assessment.[9][10]
A. Hand Protection: A Critical Choice
Standard nitrile gloves are often insufficient for handling aromatic amines. Chemical resistance data indicates that many amines can permeate nitrile rubber relatively quickly.[11][12] This necessitates a more robust hand protection strategy.
The Causality: The goal is to prevent dermal absorption. A single layer of a standard glove may provide a false sense of security. Therefore, a double-gloving system is mandatory. The inner glove provides a second barrier in case the outer glove is breached, and it keeps your hand clean during the critical doffing (removal) process.
Recommended System: Double-Gloving
-
Inner Glove: A thin nitrile glove. This layer provides basic splash protection and maintains a clean hand for doffing.
-
Outer Glove: A thicker, chemical-resistant glove. Given the poor resistance of nitrile to amines, a neoprene or butyl rubber glove is a more protective choice for the outer layer. If dexterity is a major concern, using a high-quality, thicker (e.g., 8-mil) nitrile glove as the outer layer is acceptable only for short-duration tasks with incidental contact, and gloves must be changed immediately upon any known contact.[12]
| Glove Material | Performance vs. Aromatic Amines | Recommended Use |
| Nitrile | Poor to Fair. [11][12] Prone to breakthrough with prolonged contact. | Inner glove layer; outer layer for incidental contact only. Must be changed immediately if contaminated. |
| Neoprene | Good. Offers better resistance to a broader range of chemicals than nitrile. | Recommended outer glove. |
| Butyl Rubber | Very Good to Excellent. Provides excellent protection against many organic compounds. | Recommended outer glove, especially for tasks with higher splash potential. |
This table is a guideline. Always consult the specific glove manufacturer's compatibility chart for the chemicals you are using.[13][14]
B. Eye and Face Protection
According to OSHA's 29 CFR 1910.133 standard, appropriate eye and face protection is required when exposed to hazards from liquid chemicals or flying particles.[9]
-
Safety Goggles: ANSI Z87-rated chemical splash goggles are mandatory.[15] They provide a full seal around the eyes, protecting from airborne powder and potential splashes. Standard safety glasses with side shields are insufficient as they do not provide an adequate seal.[15]
-
Face Shield: A face shield must be worn over safety goggles whenever there is a risk of a splash, such as when preparing solutions or performing liquid transfers.[15][16]
C. Protective Clothing
-
Laboratory Coat: A clean, fully-fastened lab coat is required to protect your skin and personal clothing from contamination.[17] This coat should be designated for work with carcinogens and should never be worn outside the laboratory area (e.g., in offices or break rooms).[17][18]
-
Laundering: Lab coats used for this work must be laundered by a professional service, not at home, to prevent cross-contamination.[17][18]
-
Disposable Apron/Sleeves: For procedures with a higher risk of spills or splashes, consider wearing a chemical-resistant disposable apron and sleeves over your lab coat.
D. Respiratory Protection
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required as a secondary measure, particularly during spill cleanup or if there's a risk of the fume hood failing.
-
When to Use: A risk assessment should determine the need for respiratory protection. It is generally required when engineering controls are not sufficient or during emergency procedures.
-
What to Use: If required, a NIOSH-approved respirator is necessary. For a solid particulate like this, a filtering facepiece respirator (e.g., an N95) may be sufficient for low-level exposure. For higher-risk tasks or spill cleanup, a half-mask or full-face elastomeric respirator with P100 (particulate) cartridges would be more appropriate.[19]
Procedural Workflow: A Step-by-Step Guide
A self-validating protocol is one where each step logically follows from the last, minimizing the chance for error. The following workflow is designed to create a closed loop of safety from preparation to disposal.
Caption: A safe handling workflow for potent compounds.
Step 1: Pre-Operational Checklist
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Designate a specific area within the hood for this work. Cover the work surface with plastic-backed absorbent paper.[17]
-
Assemble all necessary chemicals, equipment, and waste containers before starting.
-
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[7]
Step 2: Donning PPE (Putting On)
-
Put on your inner nitrile gloves.
-
Put on your lab coat and fasten it completely.
-
Put on your outer, chemical-resistant gloves (e.g., neoprene).
-
Put on your chemical splash goggles.
-
If required, put on your face shield.
Step 3: Safe Handling of Powder
-
Never weigh the powder directly on a balance in the open lab.[7]
-
Inside the fume hood, transfer an approximate amount of the solid into a pre-tared, sealable container (e.g., a vial or centrifuge tube).
-
Seal the container.
-
Remove the sealed container from the fume hood and weigh it.
-
Return the sealed container to the fume hood, uncap it, and use a spatula to add or remove material to reach the desired mass. Reseal the container before removing it again if re-weighing is necessary.[7]
Step 4: Doffing PPE (Taking Off)
This is a critical step to prevent self-contamination. The mantra is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: While still wearing both pairs of gloves, remove the outer (most contaminated) pair by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container.
-
Face Shield/Goggles/Coat: With the inner "clean" gloves still on, remove your face shield (if used), goggles, and lab coat. Place the coat in its designated container for laundering.
-
Inner Gloves: Finally, remove the inner pair of gloves using the same inside-out technique.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[7]
Emergency & Disposal Plans
Spill Response
Your response is dictated by the size and location of the spill.
Caption: Decision tree for chemical spill response.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][20] Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]
Waste Disposal
A disposal plan must be in place before you begin your work.[18]
-
Solid Waste: All contaminated solids (gloves, absorbent pads, vials, etc.) must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and list the chemical constituents.[21]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous waste container. Never pour this waste down the drain.[18][22]
-
Decontamination Rinse: The first rinse of any glassware that contained the chemical must be collected and disposed of as hazardous waste.[21] For a potential carcinogen, it is best practice to collect the first three rinses.[21]
By treating this compound with the respect its hazard profile demands and by rigorously adhering to these integrated safety protocols, you can confidently and safely advance your research.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 4. 4-AMINOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-AMINODIPHENYL | Occupational Safety and Health Administration [osha.gov]
- 7. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gloves.com [gloves.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 17. jefferson.edu [jefferson.edu]
- 18. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 19. reach.cdc.gov [reach.cdc.gov]
- 20. stemcell.com [stemcell.com]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
